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Decanamide

Cat. No.: B1670024
CAS No.: 2319-29-1
M. Wt: 171.28 g/mol
InChI Key: TUTWLYPCGCUWQI-UHFFFAOYSA-N
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Description

Decanamide is a primary fatty amide. It derives from a decanoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO B1670024 Decanamide CAS No. 2319-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decanamide
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InChI

InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12)
Source PubChem
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InChI Key

TUTWLYPCGCUWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
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DSSTOX Substance ID

DTXSID801022380, DTXSID80867310
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Molecular Weight

171.28 g/mol
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CAS No.

2319-29-1, 67700-97-4
Record name Decanamide
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Record name Decanamide
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Record name DECANAMIDE
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Foundational & Exploratory

Decanamide CAS number 2319-29-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Decanamide (CAS 2319-29-1) for Drug Development Professionals

Abstract

This compound (CAS 2319-29-1), a primary fatty amide derived from decanoic acid, is a multifaceted organic compound with a growing profile of biological activities and therapeutic potential.[1][2] Initially utilized in cosmetics as an emollient and in industrial applications as a surfactant and lubricant, recent research has illuminated its promise in pharmacology.[1][3][4] This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, synthesis, mechanisms of action, and key applications. We delve into its demonstrated antimicrobial, neuroprotective, anti-inflammatory, and antitumor effects, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing its potential for drug discovery and development.[1][5]

Physicochemical and Structural Characteristics

This compound is a white, waxy crystalline solid at room temperature, characterized by a ten-carbon aliphatic chain attached to a primary amide group.[3][4][5] This structure imparts a hydrophobic nature, resulting in poor solubility in water but good solubility in organic solvents like ethanol, ether, and DMSO.[1][3][5] The presence of the amide functional group allows for hydrogen bonding, contributing to a relatively high melting point compared to hydrocarbons of similar molecular weight.[3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2319-29-1[3][4][5]
Molecular Formula C₁₀H₂₁NO[3][4][5]
Molecular Weight 171.28 g/mol [4][5][6]
Appearance White to off-white powder or crystal[3][5]
Melting Point ~98 °C[4][5]
Boiling Point ~301.3 - 305.2 °C[4][5]
Density ~0.822 g/cm³[4][5]
Flash Point ~138.4 °C[4][5]
Solubility Insoluble in water; Soluble in ethanol, ether, DMSO[1][3][5]
pKa 16.63 ± 0.40 (Predicted)[4][5]

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through the direct amidation of decanoic acid. This process typically involves reacting decanoic acid with ammonia or an amine at elevated temperatures, often with the aid of a catalyst to improve reaction efficiency.[1]

G cluster_synthesis Direct Amidation Synthesis of this compound Reactants Decanoic Acid + Ammonia/Amine ReactionVessel Reaction at Elevated Temperature (with optional catalyst) Reactants->ReactionVessel Introduction CrudeProduct Crude this compound Mixture ReactionVessel->CrudeProduct Yields Purification Purification Step (e.g., Recrystallization, Chromatography) CrudeProduct->Purification Processing FinalProduct Pure this compound (CAS 2319-29-1) Purification->FinalProduct Results in

Caption: Workflow for the direct amidation synthesis of this compound.

This compound exhibits chemical reactivity typical of primary amides. Key reactions include:

  • Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to decanoic acid and ammonia.[1]

  • Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide group to form the corresponding amine, decylamine.[1]

  • Transamidation: It can react with other amines to form new, substituted amides, a useful reaction in synthetic organic chemistry.[1]

Biological Activities and Therapeutic Potential

While a single, overarching mechanism of action for this compound is not yet fully defined, research has identified several distinct biological activities, positioning it as a compound of significant interest in pharmacology and drug development.[1]

Antimicrobial Activity

This compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.[1] This makes it a compelling candidate for the development of new antibacterial and antifungal agents, particularly in an era of growing antibiotic resistance.[5] The proposed mechanism involves the disruption of microbial cell membranes due to its lipophilic carbon chain, leading to increased permeability and cell lysis.

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties, potentially by inhibiting oxidative stress and neuroinflammatory responses.[1][5] This activity points towards its potential therapeutic application in mitigating the progression of neurodegenerative diseases.[5]

Anti-Inflammatory and Antitumor Activity

This compound has been shown to inhibit inflammatory pathways, thereby reducing inflammatory symptoms.[5] Furthermore, preliminary evidence indicates potential antitumor activity, where it may target specific tumor cells, inhibit their proliferation, and induce apoptosis.[5] These dual activities are highly valuable in oncology, where inflammation is often a key driver of cancer progression.

Pharmaceutical Excipient and Penetration Enhancer

Beyond its intrinsic bioactivity, this compound serves as a valuable excipient in pharmaceutical formulations.[1] Its amphipathic nature enables it to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1] It is also used as a skin penetration enhancer in transdermal drug delivery systems, facilitating the transport of APIs across the skin barrier.[1]

Plant Biology and Signaling

Interestingly, derivatives like N-isobutyl this compound have been found to be potent regulators of plant development and immunity.[1] They activate the Jasmonic Acid (JA) signaling pathway, a key hormonal pathway in plants for defense against pathogens and insects. This activation leads to the accumulation of JA, nitric oxide (NO), and hydrogen peroxide (H₂O₂), priming the plant's defense mechanisms.[1]

G cluster_pathway This compound Derivative-Induced Plant Immunity Pathway This compound N-isobutyl This compound JA_Bio Upregulation of JA Biosynthesis Genes This compound->JA_Bio JA Jasmonic Acid (JA) Accumulation JA_Bio->JA NO_H2O2 NO and H₂O₂ Accumulation JA->NO_H2O2 Cross-talk Defense Pathogen Resistance JA->Defense Activates NO_H2O2->Defense Primes

Caption: Jasmonic Acid (JA) signaling pathway activated by a this compound derivative.

Experimental Protocol: Antimicrobial Susceptibility Testing

To empirically validate the antimicrobial claims, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a cornerstone experiment. This protocol provides a self-validating system through the inclusion of positive, negative, and sterility controls.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials & Reagents:

  • This compound (CAS 2319-29-1)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Target microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Gentamicin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Resazurin sodium salt solution (viability indicator, optional)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. The causality for using DMSO is its ability to solubilize the hydrophobic this compound while having minimal intrinsic antimicrobial activity at the final concentrations used.

  • Bacterial Inoculum Preparation: Culture the microorganism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Serial Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells and mix. This creates the highest concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

  • Controls:

    • Column 11 (Growth Control): Add 10 µL of the bacterial inoculum to 90 µL of MHB. This well contains no this compound and must show growth.

    • Column 12 (Sterility Control): 100 µL of uninoculated MHB. This well must remain clear, validating the sterility of the medium.

    • A separate row should be run with a known antibiotic (Gentamicin) as a positive control to validate the susceptibility of the bacterial strain.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells in columns 1-11. The final inoculum in each well will be ~7.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

G cluster_protocol MIC Assay Experimental Workflow start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate add_controls Set Up Controls (Growth, Sterility, Positive) serial_dilute->add_controls add_controls->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Safety, Handling, and Storage

This compound is classified as harmful if swallowed and causes skin irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling the compound.

  • Storage: For long-term stability, this compound should be stored as a dry powder in a cool, dark, and dry place.[4][5] Recommended storage temperatures are 0-4°C for the short term and -20°C for long-term preservation.[1]

  • Hazard Codes: Xn (Harmful).[4][5]

  • GHS Pictogram: Warning (Irritant).[1]

Conclusion and Future Prospects

This compound is a versatile fatty amide that has transitioned from a simple industrial chemical to a promising scaffold for drug development. Its diverse biological activities, including antimicrobial, neuroprotective, and anti-inflammatory effects, provide multiple avenues for therapeutic exploration.[1][5] Its utility as a formulation excipient further broadens its applicability in the pharmaceutical industry.[1] Future research should focus on elucidating the specific molecular targets and signaling pathways for each of its biological effects to enable rational drug design and optimization. The development of more potent and selective this compound derivatives could lead to novel treatments for infectious diseases, neurodegenerative disorders, and inflammatory conditions.

References

Decanamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of Decanamide

Introduction

This compound (CAS No. 2319-29-1), a primary fatty amide derived from decanoic acid, is a molecule of significant interest in various scientific and industrial fields.[1][2] Structurally characterized by a ten-carbon aliphatic chain attached to an amide functional group, its unique physicochemical properties make it a versatile compound. This guide provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance to researchers and professionals in drug development.

Molecular and Structural Identity

The fundamental characteristics of this compound are defined by its molecular structure and weight. It is classified as a primary fatty amide, featuring a saturated 10-carbon acyl chain linked to an amino group.[2][3]

Chemical Identifiers

Precise identification is critical in scientific research. This compound is cataloged under several internationally recognized systems:

  • IUPAC Name : this compound[2]

  • Chemical Formula : C₁₀H₂₁NO[4][5]

  • CAS Registry Number : 2319-29-1[5]

  • Synonyms : n-Decanamide, Capramide, Decanoic acid amide, Decylamide[1][4][5]

  • Canonical SMILES : CCCCCCCCCC(=O)N[2]

  • InChI : InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12)[5]

  • InChIKey : TUTWLYPCGCUWQI-UHFFFAOYSA-N[5]

Molecular Structure

The structure of this compound consists of two key components: a nonpolar, hydrophobic ten-carbon alkyl chain and a polar, hydrophilic primary amide functional group (-CONH₂). This amphipathic nature is the foundation of many of its applications, such as its use as a surfactant. The amide group's ability to participate in hydrogen bonding significantly influences its physical properties, such as its melting point and solubility.[3]

Caption: 2D molecular structure of this compound (C₁₀H₂₁NO).

Physicochemical and Quantitative Data

The molecular weight and physical properties of this compound are essential for its application in experimental and industrial settings.

  • Molecular Weight : 171.28 g/mol [2][4]

  • Exact Mass : 171.162314293 Da[2]

  • Monoisotopic Mass : 171.162314293 Da[1]

The following table summarizes key physicochemical properties, providing researchers with the necessary data for experimental design and modeling.

PropertyValueSource
Appearance White to off-white crystalline solid/powder[3][6]
Melting Point 98 - 108 °C[1][7][8]
Boiling Point ~305.2 °C at 760 mmHg[1][8]
Density ~0.881 g/cm³[8]
Flash Point ~138.4 °C[8]
Water Solubility Limited/Insoluble[3][9]
Organic Solvent Solubility Soluble in ethanol, ether, and chloroform[3][9]
Topological Polar Surface Area 43.1 Ų[1]
XLogP3 3.4[2]

Synthesis and Analytical Characterization

General Synthesis Pathway

This compound and its derivatives are commonly synthesized via nucleophilic acyl substitution. A prevalent laboratory and industrial method involves the reaction of an activated form of decanoic acid, such as decanoyl chloride, with an amine.[10] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the decanoyl chloride, leading to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to yield the amide.[10]

SynthesisWorkflow Reactants Decanoyl Chloride + Amine (e.g., Ammonia for primary amide) Reaction Nucleophilic Acyl Substitution (Solvent, e.g., Dichloromethane) Reactants->Reaction Workup Aqueous Workup (Wash with acid, base, brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization Protocols

Accurate characterization is paramount to verify the identity and purity of synthesized or procured this compound. A multi-technique approach is typically employed.

Spectroscopic Methods:

  • Mass Spectrometry (MS): Used to confirm the molecular weight (m/z 171.28) and fragmentation pattern.[5][11]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Key peaks include N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (around 1640-1680 cm⁻¹).[2][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information by analyzing the chemical environment of ¹H and ¹³C nuclei.[2][13]

Chromatographic Methods: Chromatography is essential for separating this compound from reaction mixtures and assessing its purity.[14] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.[5][15]

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a general method for the analysis of this compound using reverse-phase HPLC, a technique suitable for moderately polar compounds.[15]

  • Column Preparation:

    • Select a suitable reverse-phase column (e.g., C18 or Newcrom R1).[15]

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of acetonitrile and water.[15]

    • For improved peak shape and resolution, an acid modifier like formic acid (for MS compatibility) or phosphoric acid can be added.[15]

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Injection Volume: 5-20 µL

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a Mass Spectrometer (MS).

    • Run Time: Sufficiently long to allow for the elution of the this compound peak and any impurities.

  • Data Analysis:

    • Integrate the peak corresponding to this compound to determine its retention time and peak area.

    • Purity can be assessed by calculating the percentage area of the main peak relative to the total area of all peaks.

Applications in Drug Development and Research

This compound and its derivatives are valuable in several industrial and research contexts, including pharmaceuticals and agrochemicals.[3][16]

  • Pharmaceutical Excipient: It can be used as a formulation excipient to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[17] Its ability to enhance permeability across biological membranes is particularly useful for transdermal drug delivery systems.[17]

  • Chemical Intermediate: this compound serves as a building block in the synthesis of more complex molecules, including various pharmaceuticals.[3] The related compound, N,N-Dimethylthis compound, is noted as a crucial intermediate and solvent in the production of antibiotics and antifungal agents.[16][18]

  • Biological Activity: Research has indicated that this compound possesses a range of biological activities. These include potential anti-inflammatory, antibacterial, antitumor, and neuroprotective effects, making it a subject of interest for drug discovery programs.[9][17]

  • Industrial Applications: Beyond the pharmaceutical realm, it is used as a surfactant, lubricant, and plasticizer in the production of polymers and personal care products like lotions and creams.[3][16]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

  • Hazard Identification: this compound is classified as harmful if swallowed and may cause skin and respiratory irritation.[2][6]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling the compound.[19][20]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6][9]

Conclusion

This compound is a fundamentally important fatty amide with a well-defined molecular structure and a versatile range of applications. Its amphipathic character, coupled with its biological activities, makes it a valuable tool for researchers in materials science, chemistry, and particularly in drug development, where it functions as both a synthetic intermediate and a functional excipient. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is critical for its effective and safe utilization in advanced scientific research.

References

Decanamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Decanamide in Organic Solvents

Executive Summary

This compound (C₁₀H₂₁NO) is a primary fatty amide whose utility in pharmaceutical formulations, polymer synthesis, and as a surfactant is intrinsically linked to its behavior in solution.[1] Understanding its solubility in various organic solvents is a critical prerequisite for its effective application, enabling rational solvent selection for synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive overview of the core principles governing this compound solubility, synthesizes available quantitative and qualitative data, and presents a robust, field-proven protocol for its experimental determination. By integrating theoretical insights with practical methodology, this document serves as an essential resource for professionals working with this and related long-chain amide compounds.

Physicochemical Profile of this compound

This compound is a waxy, white crystalline solid at ambient temperature.[1] Its molecular structure consists of two distinct moieties: a long, hydrophobic ten-carbon alkyl chain and a polar primary amide functional group (-CONH₂). This amphiphilic nature is the primary determinant of its solubility characteristics. The amide group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen's lone pair of electrons).[2][3] This strong hydrogen bonding capability contributes to its relatively high melting point compared to non-polar compounds of similar molecular weight.[1][4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁NO[1][5][6][7]
Molecular Weight 171.28 g/mol [1][6][7]
CAS Number 2319-29-1[1][5][6]
Appearance White to almost white powder/crystal[1]
Melting Point 98 - 108 °C[5][7]
Boiling Point 305.2 °C (at 760 mmHg)[5][7]
Density 0.881 g/cm³[5][7]
Octanol/Water Partition Coeff. (LogP) ~3.3 - 3.4[5][7]
Topological Polar Surface Area (TPSA) 43.1 Ų[7]

Theoretical Framework of this compound Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. For this compound, this principle must be interpreted through the lens of its dual chemical nature.

  • The Polar Amide Headgroup: The -CONH₂ group can participate in strong dipole-dipole interactions and form multiple hydrogen bonds.[8] This allows it to interact favorably with polar solvents, particularly those that are also hydrogen bond donors and/or acceptors (e.g., alcohols, polar aprotic solvents like DMF).

  • The Nonpolar Decyl Tail: The ten-carbon chain (C₁₀H₁₉-) is hydrophobic and interacts primarily through weak van der Waals forces (London dispersion forces). This tail disrupts the highly structured network of polar solvents like water but interacts favorably with nonpolar or weakly polar organic solvents (e.g., hydrocarbons, ethers, chlorinated solvents).

The overall solubility in a given solvent is therefore a balance between the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions, and the energy gained from forming new solute-solvent interactions. Due to its long alkyl chain, this compound is expected to have limited solubility in highly polar solvents like water, as the energetic penalty of creating a cavity for the hydrophobic tail is significant.[1][8] Conversely, its solubility in completely nonpolar solvents like hexane may also be limited by the high energy of the amide-amide hydrogen bonds in the solid state, which are not effectively replaced by interactions with the nonpolar solvent.

Therefore, optimal solubility is often found in solvents of intermediate polarity or those that possess both polar and nonpolar characteristics, which can effectively solvate both ends of the this compound molecule.

Quantitative Solubility Profile of this compound

Comprehensive, peer-reviewed quantitative solubility data for this compound across a wide range of organic solvents is notably scarce in publicly accessible literature. The available information is often qualitative or confined to specific solvent systems. This scarcity underscores the importance of employing standardized experimental protocols for in-house determination.

Table 2: Summary of this compound Solubility in Various Solvents

Solvent ClassSolventCASSolubility DataSource(s)
Polar Protic Ethanol64-17-5Soluble (Qualitative)[1]
Polar Aprotic Acetonitrile75-05-8Data available (Quantitative)[9]
Polar Aprotic Nitroethane79-24-3Data available (Quantitative)[9]
Halogenated Chloroform67-66-3Soluble (Qualitative)[1]
Aqueous Water7732-18-5Limited / Poor solubility[1]

Note: The IUPAC-NIST Solubility Database indicates that evaluated data exists for acetonitrile and nitroethane, but the specific values require database access to retrieve.[9]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To generate reliable and reproducible solubility data, the isothermal shake-flask method is a gold standard.[10] This protocol is a self-validating system as it ensures that true thermodynamic equilibrium is reached.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials & Equipment:

  • This compound (high purity, >98%)

  • Solvent of interest (analytical grade)

  • Temperature-controlled orbital shaker or thermomixer

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis after solvent evaporation)

Step-by-Step Methodology:

  • Preparation:

    • Set the temperature-controlled shaker to the desired temperature (e.g., 298.15 K / 25 °C). Allow it to equilibrate.

    • Accurately weigh a volume of the selected solvent into several vials (typically performed in triplicate). For example, add 2.00 mL of solvent.

  • Sample Addition:

    • Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation is achieved.

    • Causality Insight: Adding a clear excess ensures that the dissolution process proceeds until the solution is saturated and in equilibrium with the solid phase.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled shaker.

    • Agitate the suspensions at a constant speed for a predetermined period (typically 24 to 72 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

    • Self-Validation: Samples taken at different time points (e.g., 24h, 48h, 72h) should yield the same concentration, confirming that equilibrium has been reached.

  • Sample Separation:

    • After equilibration, allow the vials to rest in the isothermal environment for at least 30 minutes to allow the excess solid to settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately attach a 0.45 µm syringe filter and filter the solution into a clean, pre-weighed vial or volumetric flask.

    • Causality Insight: Filtration at the experimental temperature is critical to prevent the precipitation of the solute due to temperature changes. The filter removes any undissolved micro-particulates, ensuring only the dissolved concentration is measured.

  • Quantification:

    • Accurately dilute the filtered sample to a concentration within the calibrated range of the analytical instrument.

    • Analyze the sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration.

    • Alternatively, for a non-volatile solute in a volatile solvent, a known mass of the filtered solution can be carefully evaporated to dryness and the mass of the residual this compound can be measured (gravimetric method).

  • Data Expression:

    • Calculate the solubility and express it in appropriate units, such as g/100 mL, mg/mL, mol/L (Molarity), or mole fraction.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the isothermal equilibrium solubility determination protocol.

G cluster_prep 1.0 Preparation cluster_exp 2.0 Experiment Execution cluster_analysis 3.0 Analysis & Calculation A Set Shaker to Target Temp (T) B Add Known Volume/Mass of Solvent to Vials C Add Excess Solid this compound to Each Vial B->C D Equilibrate in Shaker (e.g., 24-72 hours at Temp T) C->D D->D E Settle Suspensions (Isothermal) D->E F Withdraw Supernatant & Filter (0.45 µm) E->F G Prepare Dilutions of Filtered Sample F->G H Quantify Concentration (HPLC, GC, Gravimetric) G->H I Calculate & Report Solubility (g/100mL, mol/L, etc.) H->I

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While this compound is qualitatively known to be soluble in moderately polar organic solvents like ethanol and chloroform, a comprehensive quantitative understanding remains an area ripe for investigation.[1] Its amphiphilic structure, with a dominant hydrophobic chain and a polar, hydrogen-bonding amide headgroup, dictates a nuanced solubility profile. For drug development professionals and researchers, the lack of extensive public data necessitates the use of robust in-house experimental methods. The isothermal equilibrium protocol detailed herein provides a reliable framework for generating the high-quality data required for informed solvent selection, process optimization, and formulation design, ensuring both scientific integrity and practical applicability.

References

An In-depth Technical Guide to the Melting and Boiling Point of Decanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the melting and boiling points of Decanamide (CH₃(CH₂)₈CONH₂), a primary fatty amide of significant interest in various research and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of this compound, the theoretical underpinnings of its phase transitions, and detailed, field-proven experimental protocols for their accurate determination.

Introduction to this compound: Structure and Significance

This compound, also known as capramide, is a waxy, crystalline solid at room temperature.[1] It is the amide derivative of decanoic acid, a ten-carbon saturated fatty acid.[2] Its molecular structure, characterized by a long, nonpolar alkyl chain and a polar amide head group, imparts amphiphilic properties that are crucial to its various applications.

The significance of this compound and other fatty acid amides spans multiple scientific domains. They are utilized as surfactants, lubricants, and intermediates in the synthesis of more complex molecules.[1] In the pharmaceutical and biomedical fields, fatty acid amides are studied for their diverse biological activities, including anti-inflammatory, antibacterial, and neuroprotective effects. An accurate understanding of the melting and boiling points of this compound is fundamental for its purification, formulation, and application in these fields.

Physicochemical and Thermal Properties of this compound

A precise understanding of the physical properties of this compound is essential for its handling and application. The following table summarizes its key physicochemical and thermal data.

PropertyValueSource(s)
Chemical Formula C₁₀H₂₁NO[1][2][3]
Molecular Weight 171.28 g/mol [2][4]
Appearance White to almost white crystalline powder[1]
Melting Point 98 °C to 108 °C[2][3]
Boiling Point 305.2 °C at 760 mmHg[2][3]
Density 0.881 g/cm³[2][3]
Flash Point 138.4 °C[2][3]

Note on Melting Point Discrepancy: The observed range in the reported melting point of this compound (98 °C to 108 °C) can be attributed to several factors, primarily the purity of the sample. Impurities typically lead to a depression and broadening of the melting point range. Furthermore, variations in experimental methodology, such as the rate of heating and the calibration of the apparatus, can also contribute to differing results. For Pharmacopeial purposes, the melting range is defined as the temperature interval between the point at which the substance begins to coalesce and when it is completely melted.[2]

The Theoretical Basis of this compound's Phase Transitions

The relatively high melting and boiling points of this compound, compared to hydrocarbons of similar molecular weight, are a direct consequence of the strong intermolecular forces between its molecules.[1] These forces are a combination of:

  • Hydrogen Bonding: As a primary amide, this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the lone pair on the nitrogen atom). This leads to the formation of an extensive network of strong hydrogen bonds between adjacent molecules in the solid and liquid states.[3]

  • Dipole-Dipole Interactions: The carbonyl group (C=O) in the amide functionality is highly polarized, creating a significant molecular dipole. These dipoles align in the condensed phases, resulting in strong attractive forces.

  • Van der Waals Forces: The long C10 alkyl chain contributes to significant London dispersion forces, which increase with the length of the carbon chain.

The following diagram illustrates the key intermolecular forces that govern the physical properties of this compound.

Intermolecular_Forces cluster_decanamide1 This compound Molecule 1 cluster_decanamide2 This compound Molecule 2 D1_N N-H D1_C C=O D2_C C=O D1_N->D2_C Hydrogen Bond D1_R C₉H₁₉ D2_N N-H D1_C->D2_N Dipole-Dipole D2_R C₉H₁₉ D1_R->D2_R Van der Waals Melting_Point_Workflow start Start prep Sample Preparation (Dry and Powder) start->prep load Load Capillary Tube (2-4 mm height) prep->load setup Place in Calibrated Melting Point Apparatus load->setup heat_fast Rapid Heating (to ~15-20°C below expected MP) setup->heat_fast heat_slow Slow Heating (1-2°C per minute) heat_fast->heat_slow observe Observe and Record Melting Range heat_slow->observe end End observe->end

References

Decanamide mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of Decanamide in Biological Systems

Abstract

This compound (C10H21NO) is a primary fatty acid amide, a class of lipid molecules that includes well-characterized endogenous signaling molecules such as the sleep-inducing substance oleamide and the endocannabinoid anandamide.[1][2][3] While broad biological activities including antimicrobial, anti-inflammatory, neuroprotective, and antitumor effects have been attributed to this compound and related alkamides, the specific molecular mechanisms underpinning these actions remain largely uncharacterized.[4][5] This technical guide synthesizes the current understanding of structurally analogous fatty acid amides to propose and explore the most probable mechanisms of action for this compound in biological systems. We present a series of hypothesized molecular targets, including ion channels and metabolic enzymes, and provide detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this compound and related lipid signaling molecules.

Introduction: this compound within the Fatty Acid Amide Signaling Family

Fatty acid amides (FAAs) are a diverse and important class of lipid bioregulators involved in a multitude of physiological processes, particularly within the central nervous system.[6] The family is defined by a fatty acid linked to an amine via an amide bond.[7] The biological activities of FAAs are often dictated by the length and saturation of the acyl chain and the nature of the headgroup. Prominent members like anandamide (an N-acylethanolamine) and oleamide (a primary amide) have distinct receptor targets but share a common catabolic pathway, primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1]

This compound, as a C10 saturated primary fatty amide, is structurally simpler than many of its well-studied counterparts.[3] Its physicochemical properties are summarized in Table 1. Its reported biological activities are broad, suggesting multiple potential mechanisms of action that may or may not overlap with other FAAs.[4][5] This guide focuses on deconstructing these potential mechanisms based on established pharmacology of related compounds.

PropertyValueSource(s)
Molecular Formula C10H21NO[3][8]
Molecular Weight 171.28 g/mol [3][8]
IUPAC Name This compound[3]
Synonyms Capramide, Decanoic acid amide[8][9]
Appearance White to nearly white powder or crystal[5][9]
Solubility Insoluble in water; Soluble in DMSO, ethanol, ether[4][5][9]
Melting Point ~98 °C[5]

Hypothesized Mechanisms of Action in Neuromodulation and Cellular Regulation

Based on the established pharmacology of the FAA family, we propose four primary, testable hypotheses for the mechanism of action of this compound.

Direct Modulation of Ligand-Gated and Voltage-Gated Ion Channels

A primary mechanism for many neuromodulatory lipids and antiepileptic drugs is the direct modulation of ion channels, which are fundamental to neuronal excitability.[10][11]

  • GABA-A Receptors: The principal inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), acts on GABA-A receptors, which are ligand-gated chloride channels.[12] The fatty acid amide oleamide has been shown to potentiate GABA-A receptor function, an action similar to barbiturates and anesthetics.[13] It is plausible that this compound, as a primary amide, could share this mechanism, binding to an allosteric site on the GABA-A receptor complex to enhance chloride influx and neuronal hyperpolarization.

  • Voltage-Gated Sodium Channels (VGSCs): VGSCs are critical for the initiation and propagation of action potentials.[11] Use-dependent blockade of these channels is a hallmark of many successful antiepileptic drugs like carbamazepine and phenytoin.[10][14] Oleamide stereoselectively suppresses sustained repetitive firing in neurons, which is indicative of a state-dependent block of VGSCs.[13] this compound may act similarly, preferentially binding to the inactivated state of the channel to stabilize it, thereby reducing neuronal hyperexcitability.

Indirect Modulation of the Endocannabinoid System

The endocannabinoid system, comprised of cannabinoid receptors (CB1 and CB2), endogenous ligands (like anandamide), and metabolic enzymes, is a key regulator of neurotransmission.[15][16] While this compound is unlikely to be a direct CB1/CB2 agonist, it may influence this system indirectly.

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of anandamide and other FAAs.[1][2] By serving as a competitive substrate or inhibitor for FAAH, this compound could slow the breakdown of endogenous anandamide. This would elevate synaptic levels of anandamide, leading to enhanced activation of cannabinoid receptors and producing a range of downstream effects, including analgesia and anxiolysis. This "entourage effect" is a well-established therapeutic strategy.

Inhibition of Protein Kinases

Protein kinases are fundamental enzymes in cellular signal transduction, and their dysregulation is implicated in cancer, inflammation, and neurodegenerative diseases.[17] Several natural products containing amide functionalities have been identified as protein kinase inhibitors.[18][19]

  • Broad or Specific Kinase Inhibition: The anti-inflammatory and antitumor activities reported for this compound could be explained by the inhibition of key signaling kinases.[5] For instance, inhibition of kinases in the NF-κB or MAPK pathways (e.g., p38, JNK) could lead to reduced production of pro-inflammatory cytokines.[18] It is possible that this compound acts as an ATP-competitive or allosteric inhibitor of one or more protein kinases.

The diagram below illustrates the potential molecular targets for this compound at the neuronal level based on these hypotheses.

Decanamide_Mechanisms cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (Cl- Channel) Na_Channel Voltage-Gated Na+ Channel FAAH_intra FAAH Kinase Protein Kinase Anandamide_intra Anandamide (Endogenous) Anandamide_intra->FAAH_intra Degradation Signaling_Out Altered Cellular Signaling (e.g., Inflammation, Proliferation) Kinase->Signaling_Out Decanamide_ext This compound Decanamide_ext->GABA_A Modulation (Hypothesis 1a) Decanamide_ext->Na_Channel Blockade (Hypothesis 1b) Decanamide_ext->FAAH_intra Inhibition (Hypothesis 2) Decanamide_ext->Kinase Inhibition (Hypothesis 3) Patch_Clamp_Workflow Start Start: Hypothesis (this compound modulates ion channels) Cell_Culture 1. Cell Culture (HEK293 or CHO) Start->Cell_Culture Transfection 2. Transfection (Plasmids for channel subunits + GFP) Cell_Culture->Transfection Recording 3. Whole-Cell Patch-Clamp (Identify GFP+ cells) Transfection->Recording Protocol 4. Apply Voltage/Ligand Protocol (Establish Baseline Response) Recording->Protocol Compound_App 5. Apply this compound (+ Vehicle/Positive Controls) Protocol->Compound_App Data_Acq 6. Record Currents (Measure changes in amplitude/kinetics) Compound_App->Data_Acq Analysis 7. Data Analysis (Calculate % modulation, IC50/EC50) Data_Acq->Analysis Decision Direct Modulation Observed? Analysis->Decision End_Yes Conclusion: Direct Channel Modulator Decision->End_Yes Yes End_No Conclusion: Not a direct modulator (under these conditions) Decision->End_No No

References

An In-depth Technical Guide to the Antimicrobial Properties of Decanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Decanamide (CH₃(CH₂)₈CONH₂), a primary fatty amide derived from decanoic acid, has emerged as a molecule of significant interest in the field of antimicrobial research.[1] Structurally, it is characterized by a 10-carbon aliphatic chain coupled to an amide functional group, lending it amphipathic properties.[1] While the broader class of fatty acids and their derivatives have long been recognized for their biological activities, recent investigations have begun to elucidate the specific and nuanced roles that molecules like this compound play in combating microbial virulence and proliferation.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple summary of findings to provide a deeper understanding of the mechanistic underpinnings of this compound's antimicrobial action, with a particular focus on its role as a modulator of bacterial communication. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to rigorously evaluate this compound and its derivatives in a laboratory setting. We will explore its primary mechanism of action as a quorum sensing inhibitor, its anti-biofilm capabilities, and the methodologies required to quantify its efficacy and safety.

Part 1: Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound and its derivatives is not predicated on a single mode of action. Evidence points to a sophisticated, multi-pronged approach that includes both the disruption of cell-to-cell communication and potential direct interactions with the bacterial cell envelope.

Quorum Sensing (QS) Inhibition: Disrupting Bacterial Communication

The most extensively documented mechanism of action for this compound derivatives is the inhibition of Quorum Sensing (QS), particularly in the opportunistic Gram-negative pathogen Pseudomonas aeruginosa.[2] QS is a cell-density-dependent signaling system that allows bacteria to coordinate gene expression, leading to the collective production of virulence factors and the formation of biofilms.[3]

In P. aeruginosa, two primary AHL-based QS systems, las and rhl, operate in a hierarchical cascade.

  • The las system: The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). At a critical concentration, this molecule binds to the cytoplasmic receptor and transcriptional regulator, LasR. The LasR:3O-C12-HSL complex then activates the expression of numerous virulence genes, including the elastase-encoding lasB, and also induces the rhl system.

  • The rhl system: The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL), which binds to the RhlR regulator. This complex controls the production of additional virulence factors such as pyocyanin and rhamnolipids, which are crucial for biofilm maturation.[2]

Research has demonstrated that N-decanoyl cyclopentylamide (C10-CPA), a potent derivative of this compound, acts as a strong inhibitor of both the las and rhl systems.[1] It is proposed to function as a competitive antagonist, interfering with the binding of the native autoinducer molecules to their cognate regulators, LasR and RhlR.[4] This interference prevents the conformational changes required for the regulators to activate gene transcription, effectively silencing these virulence pathways without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[2][4]

QuorumSensing_Inhibition cluster_las las System cluster_rhl rhl System LasI LasI Synthase PAI1 3O-C12-HSL (Autoinducer) LasI->PAI1 produces LasR LasR Regulator Virulence_las las Virulence Genes (e.g., lasB elastase) LasR->Virulence_las activates RhlI RhlI Synthase LasR->RhlI activates RhlR RhlR Regulator LasR->RhlR activates PAI1->LasR binds to PAI2 C4-HSL (Autoinducer) RhlI->PAI2 produces Virulence_rhl rhl Virulence Genes (e.g., pyocyanin, rhamnolipids) RhlR->Virulence_rhl activates PAI2->RhlR binds to Decanamide_Derivative This compound Derivative (e.g., C10-CPA) Decanamide_Derivative->LasR inhibits binding Decanamide_Derivative->RhlR inhibits binding

Caption: P. aeruginosa Quorum Sensing and this compound Derivative Inhibition.

Putative Direct Antimicrobial Mechanisms: Membrane Interaction

While QS inhibition is a well-supported anti-virulence mechanism, fatty amides like this compound may also exert direct effects on bacteria. Although direct studies on this compound's membrane activity are limited, the behavior of structurally similar molecules, such as fatty acids and antimicrobial peptides, provides a strong basis for a hypothesized mechanism.[5][6]

The amphipathic nature of this compound, with its hydrophobic alkyl tail and hydrophilic amide head, facilitates its insertion into the phospholipid bilayer of bacterial cell membranes.[7] This intercalation can lead to:

  • Membrane Destabilization: Disruption of the lipid packing order, leading to increased membrane fluidity and permeability.[8]

  • Impaired Membrane Functions: Interference with the function of integral membrane proteins involved in critical processes like electron transport and nutrient uptake.

  • Formation of Pores or Channels: At higher concentrations, aggregation of this compound molecules within the membrane could lead to the formation of transient pores, causing leakage of ions and essential metabolites.

This direct action on the membrane would be non-specific and could explain the broad-spectrum activity reported for some N,N-disubstituted decanamides.[1]

Part 2: Spectrum of Activity & Quantitative Data

While comprehensive MIC data for the parent this compound molecule is not widely published, research on its derivatives demonstrates significant biological activity. The primary utility of these molecules, particularly C10-CPA, lies in their ability to inhibit virulence at sub-lethal concentrations.

CompoundTarget OrganismAssayIC₅₀ / Activity MetricReference
N-decanoyl cyclopentylamide (C10-CPA)Pseudomonas aeruginosa PAO1lasB-lacZ expression inhibition80 µM[1][2]
N-decanoyl cyclopentylamide (C10-CPA)Pseudomonas aeruginosa PAO1rhlA-lacZ expression inhibition90 µM[1][2]
This compound Derivatives (general)Gram-positive & Gram-negative bacteria, yeasts, moldsAntimicrobial ScreeningBroad-spectrum activity reported[1]

Part 3: Experimental Protocols & Methodologies

The following protocols provide a robust framework for the comprehensive evaluation of this compound and its derivatives.

Workflow for Antimicrobial Evaluation

A logical screening cascade is essential for efficiently characterizing novel antimicrobial compounds. This workflow ensures that resources are focused on the most promising candidates.

Experimental_Workflow A Synthesis & Purification of this compound/Derivatives B Primary Screening: Minimum Inhibitory Concentration (MIC) Assay A->B C Secondary Screening: Anti-Biofilm Assay (Crystal Violet Method) B->C If Active (MIC determined) D Mechanism of Action: Quorum Sensing Inhibition Assay C->D If Biofilm Inhibitory E Safety & Specificity: In Vitro Cytotoxicity Assay (e.g., MTT on Human Cells) D->E If QS Inhibitory F Advanced Studies: Combination Therapy (Synergy Testing) E->F If Low Cytotoxicity

Caption: Screening cascade for evaluating this compound derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible microbial growth.

Materials:

  • This compound or derivative stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. (Well 11 serves as a growth control; Well 12 as a sterility control).

    • Scientist's Note: This serial dilution creates a concentration gradient, allowing for the precise determination of the MIC endpoint. Using a multichannel pipette for this step can improve consistency.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:100 in fresh CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL per well and the final inoculum to ~7.5 x 10⁵ CFU/mL. Do not add bacteria to well 12 (sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density (OD₆₀₀) on a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol: Anti-Biofilm Activity (Crystal Violet Assay)

This method quantifies the ability of a compound to inhibit the formation of biofilm or to eradicate a pre-formed biofilm.

Materials:

  • Overnight bacterial culture (e.g., P. aeruginosa)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (optional, enhances biofilm)

  • Sterile 96-well flat-bottom tissue culture-treated plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid or 95% Ethanol

Procedure:

  • Inoculation: Dilute the overnight culture 1:100 in fresh TSB. Add 100 µL of this diluted culture to the wells of a 96-well plate.

  • Treatment: Add 100 µL of the test compound (at 2x desired final concentration) to the appropriate wells. Add 100 µL of sterile broth to control wells.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells carefully three times with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove non-adherent cells.

    • Scientist's Note: This washing step is critical. Perform it gently to avoid dislodging the adhered biofilm. Inverting the plate and tapping it firmly on absorbent paper is an effective way to remove excess liquid.

  • Fixation (Optional but Recommended): Heat-fix the biofilm by incubating the plate at 60°C for 1 hour. This adheres the biofilm more strongly to the well.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes. Crystal violet stains the cells and extracellular matrix components.

  • Washing: Discard the stain and wash the plate thoroughly with water until the wash water runs clear.

  • Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 15-20 minutes.

  • Quantification: Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 550-595 nm (OD₅₉₅). The absorbance is directly proportional to the amount of biofilm.

Protocol: Quorum Sensing Inhibition (Violacein Inhibition Assay)

This bioassay uses the reporter strain Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS. Inhibition of this pigment at sub-lethal concentrations indicates QS interference.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • Test compound (this compound derivative)

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth at 30°C.

  • Assay Setup: Add 100 µL of LB broth to each well of a 96-well plate. Add the test compound at various concentrations.

  • Inoculation: Add 100 µL of the overnight C. violaceum culture (adjusted to an OD₆₀₀ of 0.1) to each well.

  • Incubation: Incubate the plate statically at 30°C for 24 hours.

  • Growth Assessment: After incubation, measure the OD₆₀₀ to assess bacterial growth. This is crucial to ensure the compound is not simply killing the bacteria.

    • Scientist's Note: A true QS inhibitor will reduce pigment production without significantly affecting bacterial growth (OD₆₀₀). This step decouples anti-QS activity from general antimicrobial activity.

  • Violacein Quantification: Centrifuge the plate to pellet the cells. Discard the supernatant. Add 100 µL of DMSO to each well and vortex to lyse the cells and solubilize the violacein pigment.

  • Measurement: Centrifuge the plate again to pellet cell debris. Transfer the DMSO supernatant to a new plate and measure the absorbance at 585 nm (OD₅₈₅).

  • Analysis: Calculate the percentage of violacein inhibition relative to the untreated control, normalized to cell growth (OD₆₀₀).

Part 4: Future Directions & Concluding Remarks

Potential for Combination Therapy

A promising avenue for future research is the use of this compound or its derivatives in combination with conventional antibiotics.[9] By inhibiting QS, this compound can effectively disarm bacteria, making them more susceptible to the bactericidal action of traditional drugs. For example, disrupting biofilm formation can expose individual bacteria within the community to antibiotics that would otherwise be unable to penetrate the protective extracellular matrix.[10] Synergistic effects should be investigated using checkerboard dilution assays to calculate the Fractional Inhibitory Concentration (FIC) index.

Biocompatibility and Safety

While preliminary information suggests fatty amides have low toxicity, rigorous evaluation is essential for any compound with therapeutic potential.[1] Cytotoxicity should be assessed against relevant human cell lines (e.g., HeLa, HEK293, HepG2) using assays like the MTT or LDH release assay to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). A high therapeutic index (ratio of cytotoxic concentration to effective antimicrobial concentration) is a key indicator of a viable drug candidate.

Conclusion

This compound stands as a compelling scaffold for the development of novel anti-infective agents. Its primary strength, particularly in its derivatized forms, lies in its ability to function as an anti-virulence agent through the targeted inhibition of bacterial quorum sensing. This approach offers a sophisticated alternative to traditional bactericidal or bacteriostatic drugs and may present a more sustainable strategy in the face of mounting antibiotic resistance. The protocols and insights provided in this guide are intended to equip the scientific community with the tools necessary to further explore the potential of this compound, optimize its structure for enhanced activity and safety, and ultimately translate its promise into tangible therapeutic solutions.

References

A Technical Guide to the Potential Neuroprotective Effects of Decanamide: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Case for Investigating Decanamide

In the landscape of neurodegenerative disease research, the exploration of novel therapeutic agents that can mitigate neuronal damage is paramount. This compound (N-decanoylethanolamine) emerges as a compelling, albeit under-investigated, candidate. As a saturated fatty acid amide, it belongs to a class of endogenous signaling lipids with profound physiological relevance. Its structural analogy to N-arachidonoylethanolamine (anandamide), a well-characterized endocannabinoid with established neuroprotective properties, provides a strong rationale for investigating its potential in the central nervous system (CNS).[1] This guide eschews a simple review of non-existent literature, instead adopting a hypothesis-driven framework. We will synthesize established principles from related lipid signaling molecules to propose testable mechanisms of action for this compound and provide detailed, field-proven protocols to validate its potential as a neuroprotective agent.

Hypothesized Mechanisms of Neuroprotective Action

Our investigation into this compound is predicated on three core, interconnected hypotheses rooted in the known pathophysiology of neurodegeneration: mitochondrial dysfunction, neuroinflammation, and excitotoxicity.

Hypothesis 1: Modulation of Mitochondrial Integrity and Function

Mitochondrial failure is a central hub in neuronal cell death pathways.[2] We hypothesize that this compound, owing to its lipophilic nature, directly interacts with mitochondrial membranes to confer protection. This is analogous to anandamide, which has been shown to directly impact mitochondrial swelling and calcium sensitivity.[3][4]

Proposed Molecular Targets:

  • Mitochondrial Permeability Transition Pore (mPTP): this compound may inhibit the opening of the mPTP, a critical event in apoptosis. By stabilizing the inner mitochondrial membrane, it would prevent the release of pro-apoptotic factors like cytochrome c.[5]

  • Mitochondrial Calcium Homeostasis: The compound could reduce mitochondrial sensitivity to calcium overload, a primary trigger for swelling and dysfunction following excitotoxic or ischemic insults.[3]

  • Reactive Oxygen Species (ROS) Production: By preserving the integrity of the electron transport chain, this compound could mitigate the excessive production of ROS, a key driver of oxidative stress-induced neuronal damage.[2]

G cluster_0 Neurotoxic Insult (e.g., Ischemia, Glutamate) cluster_1 Mitochondrion cluster_2 Apoptotic Cascade Insult Ca2+ Overload Oxidative Stress Mito Mitochondrion Insult->Mito mPTP mPTP Opening Mito->mPTP ROS ROS Production ↑ Mito->ROS CytC Cytochrome C Release mPTP->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis This compound This compound (Hypothesized) This compound->mPTP Inhibits This compound->ROS Reduces

Figure 1: Hypothesized mitochondrial protection pathway of this compound.
Hypothesis 2: Attenuation of Neuroinflammatory Pathways

Chronic activation of microglia, the resident immune cells of the CNS, contributes significantly to neurodegeneration.[6] We propose that this compound possesses anti-neuroinflammatory properties, potentially by modulating microglial signaling cascades. This is consistent with the effects of other fatty acid amides that suppress inflammatory responses.[7]

Proposed Molecular Targets:

  • Toll-Like Receptor 4 (TLR4) Signaling: this compound may interfere with the TLR4 signaling pathway, which is activated by damage-associated molecular patterns (DAMPs) released from injured neurons.

  • NF-κB Pathway: By preventing the activation and nuclear translocation of NF-κB, this compound could suppress the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

Hypothesis 3: Mitigation of Glutamate Excitotoxicity

Excitotoxicity, caused by excessive glutamate receptor activation, is a common pathway of neuronal injury in both acute and chronic neurological disorders. Astrocytes are critical for clearing synaptic glutamate via Excitatory Amino Acid Transporters (EAATs).[8][9] We hypothesize that this compound enhances the neuroprotective functions of astrocytes.

Proposed Molecular Targets:

  • Astrocyte Glutamate Transporters (EAAT1/EAAT2): this compound may positively modulate the expression or activity of astrocytic glutamate transporters, thereby increasing the efficiency of glutamate uptake from the extracellular space and protecting neurons from overstimulation.[10]

In Vitro Validation Strategy: A Step-by-Step Guide

A tiered, systematic in vitro approach is essential to test our hypotheses before proceeding to more complex in vivo models. The human neuroblastoma cell line SH-SY5Y and primary rodent neuronal cultures are excellent initial models.[11][12]

G cluster_0 Tier 1: Primary Efficacy & Toxicity cluster_1 Tier 2: Mechanistic Deep Dive cluster_2 Tier 3: In Vivo Translation T1 Protocol 1: Neuronal Viability Assay (SH-SY5Y / Primary Neurons) T2_Mito Protocol 2: Mitochondrial Function Assays (Isolated Mitochondria) T1->T2_Mito If Neuroprotective T2_Inflam Protocol 3: Microglial Anti-Inflammatory Assay (BV2 Cells) T1->T2_Inflam If Neuroprotective T3 Proceed to In Vivo Models (Protocols 4 & 5) T2_Mito->T3 If Mechanism Confirmed T2_Inflam->T3 If Mechanism Confirmed

Figure 2: Tiered experimental workflow for evaluating this compound.
Protocol 1: Assessment of Neuroprotection Against Excitotoxic Insult

Objective: To determine if this compound protects cultured neurons from glutamate-induced cell death.

Methodology:

  • Cell Culture: Plate primary cortical neurons (E18 rat/mouse) or differentiated SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Treat cells with a concentration range of this compound (e.g., 10 nM - 100 µM) or vehicle control for 2 hours.

  • Neurotoxic Insult: Induce excitotoxicity by exposing cells to 50 µM glutamate and 10 µM glycine for 24 hours. Include a "no insult" control group.

  • Endpoint Analysis:

    • MTT Assay (Cell Viability): Measures metabolic activity. Add MTT reagent (5 mg/mL) to each well, incubate for 4 hours, and solubilize the formazan crystals with DMSO. Read absorbance at 570 nm.[12]

    • LDH Assay (Cytotoxicity): Measures membrane integrity by quantifying lactate dehydrogenase release. Transfer supernatant to a new plate and use a commercial LDH cytotoxicity kit according to the manufacturer's instructions. Read absorbance at 490 nm.[12]

  • Data Analysis: Calculate percentage viability and cytotoxicity relative to controls. Determine the EC50 for this compound's protective effect.

Protocol 2: Analysis of Mitochondrial Swelling

Objective: To test the hypothesis that this compound directly inhibits mitochondrial permeability transition.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from fresh rat liver or brain tissue using differential centrifugation.

  • Swelling Assay: Resuspend isolated mitochondria in swelling buffer.

  • Treatment: Add this compound (e.g., 1-50 µM) or vehicle control (e.g., Cyclosporin A as a positive control for mPTP inhibition) to the mitochondrial suspension.

  • Induction of Swelling: Trigger mitochondrial swelling by adding a high concentration of CaCl2 (e.g., 200 µM).

  • Measurement: Monitor the change in absorbance at 540 nm over 10-15 minutes using a spectrophotometer. A decrease in absorbance indicates swelling.[3][4]

  • Data Analysis: Compare the rate and extent of swelling in this compound-treated groups versus controls.

Protocol 3: Evaluation of Anti-Inflammatory Effects in Microglia

Objective: To determine if this compound suppresses the pro-inflammatory response in activated microglia.

Methodology:

  • Cell Culture: Plate BV2 microglial cells in 24-well plates.

  • Pre-treatment: Treat cells with this compound (e.g., 1-50 µM) or vehicle for 1 hour.

  • Inflammatory Stimulus: Activate microglia by adding lipopolysaccharide (LPS, 100 ng/mL) for 24 hours.

  • Endpoint Analysis:

    • ELISA: Collect the cell culture supernatant. Quantify the concentration of secreted TNF-α and IL-6 using commercial ELISA kits.

    • Western Blot: Lyse the cells and perform Western blot analysis to measure the phosphorylation of NF-κB p65 and total p65 levels to assess pathway activation.[7]

  • Data Analysis: Compare cytokine levels and p-p65/total p65 ratios in this compound-treated groups to the LPS-only control.

In Vivo Preclinical Validation

Positive and mechanistically supported in vitro data provide the foundation for advancing to preclinical animal models. These studies are critical for assessing pharmacokinetics, blood-brain barrier penetration, and efficacy in a complex biological system.[13][14]

Table 1: Key Pharmacokinetic & Efficacy Parameters for In Vivo Studies
ParameterMethodDesired OutcomeRationale
Blood-Brain Barrier (BBB) Permeability In situ brain perfusion or LC-MS/MS analysis of brain homogenate post-IV injection.[15]Brain/Plasma ratio > 0.1Essential for central target engagement. Low permeability would necessitate formulation strategies.
Maximum Tolerated Dose (MTD) Dose escalation study in healthy rodents.Highest dose without significant adverse effects.Defines the safe therapeutic window for efficacy studies.
Reduction in Infarct Volume MCAO model of stroke; TTC staining.[16]Significant decrease in infarct size vs. vehicle.Demonstrates neuroprotection in an acute, high-impact injury model.
Improvement in Neurological Score Modified Neurological Severity Score (mNSS) post-MCAO.Lower score (less deficit) vs. vehicle.Correlates anatomical protection with functional recovery.
Reduction in Cerebral Edema Brain water content measurement post-MCAO or TBI.[17]Significantly lower water content in the ipsilateral hemisphere.A critical secondary endpoint relevant to acute brain injury.
Protocol 4: Blood-Brain Barrier Permeability Assessment

Objective: To quantify the ability of this compound to cross the BBB.

Methodology:

  • Animal Model: Use adult male C57BL/6 mice.

  • Administration: Administer a single intravenous (IV) bolus of this compound (e.g., 10 mg/kg).

  • Sample Collection: At various time points (e.g., 15, 30, 60, 120 minutes), collect blood via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove intravascular compound.

  • Sample Processing: Harvest the brain. Homogenize the brain tissue and process both plasma and brain homogenate for analysis.

  • Quantification: Use a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to determine the concentration of this compound in both plasma and brain samples.[18][19]

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

Protocol 5: Efficacy in a Rodent Model of Ischemic Stroke

Objective: To evaluate the neuroprotective efficacy of this compound in an in vivo model of focal cerebral ischemia.

Methodology:

  • Animal Model: Use adult male Wistar rats (250-300g).

  • Surgical Procedure (MCAO): Induce focal cerebral ischemia via the intraluminal filament method to occlude the middle cerebral artery (MCA) for 90 minutes, followed by reperfusion.

  • Drug Administration: Administer this compound (at a pre-determined dose based on MTD studies) or vehicle intravenously at the onset of reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scale (e.g., mNSS).

  • Infarct Volume Measurement: Following neurological assessment, euthanize the animals and harvest the brains. Section the brain into 2 mm coronal slices and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while infarcted tissue remains white.

  • Image Analysis: Quantify the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

  • Edema Measurement (Optional): In a separate cohort, measure brain water content by comparing the wet and dry weights of the ischemic and contralateral hemispheres.[17]

  • Statistical Analysis: Compare neurological scores, infarct volumes, and edema between the this compound and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Conclusion and Forward Look

This guide outlines a comprehensive, hypothesis-driven strategy for the preclinical evaluation of this compound as a potential neuroprotective agent. By leveraging established mechanisms from structurally related lipid signaling molecules, we have constructed a logical framework to investigate its effects on mitochondrial stability, neuroinflammation, and excitotoxicity. The detailed in vitro and in vivo protocols provided herein represent a validated roadmap for generating the robust data required by drug development professionals. Successful validation of these hypotheses would position this compound as a promising candidate for further development, potentially offering a novel therapeutic approach for a range of devastating neurological disorders.

References

Decanamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Biochemical Role, and Therapeutic Potential of a Key Primary Fatty Amide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Decanamide, a saturated primary fatty amide, is an endogenous signaling molecule with emerging significance in various physiological and pathophysiological processes. While structurally simple, this lipid amide is implicated in a range of biological activities, including potential neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the fundamental chemical and physical properties of this compound, details its biosynthesis and metabolic pathways, explores its known and putative biological functions, and offers detailed experimental protocols for its synthesis, extraction, and quantification. This document aims to serve as a foundational resource to stimulate further investigation into the therapeutic potential of this intriguing biomolecule.

Introduction: The Emerging Importance of Primary Fatty Amides

Primary fatty amides (PFAMs) are a class of lipid signaling molecules characterized by a fatty acid backbone linked to an amide group. First identified in biological systems several decades ago, interest in this class of compounds has grown significantly, largely spurred by the discovery of the sleep-inducing properties of oleamide, a well-studied unsaturated PFAM.[1] These molecules are now recognized as important players in a variety of physiological processes. This compound, as a saturated medium-chain primary fatty amide, represents a key member of this family, though it remains less characterized than its unsaturated counterparts. This guide seeks to consolidate the current understanding of this compound and provide a technical framework for future research.

Physicochemical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental for its study, from designing synthesis and purification protocols to interpreting its biological activity.

PropertyValueSource(s)
Chemical Formula C₁₀H₂₁NO[2]
Molecular Weight 171.28 g/mol [2]
CAS Number 2319-29-1[3]
Appearance White to off-white crystalline solid or waxy substance[4]
Melting Point ~98 °C[4]
Boiling Point ~305.2 °C at 760 mmHg[5]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and chloroform.[3][4]
IUPAC Name This compound[5]
Synonyms n-Decanamide, Capramide, Decanoic acid amide[5]

Biosynthesis and Metabolism: The Life Cycle of this compound

The endogenous levels of this compound are tightly regulated by a balance of biosynthesis and degradation. While the specific pathways for this compound are still under active investigation, the general mechanisms for PFAMs provide a strong model.

Biosynthesis of Primary Fatty Amides

The biosynthesis of PFAMs is a multi-step process that does not proceed directly from the free fatty acid.[6] The prevailing hypothesis involves the following key steps:

  • Activation of Decanoic Acid: Decanoic acid is first activated to its coenzyme A (CoA) thioester, decanoyl-CoA, by an acyl-CoA synthetase.[7]

  • Formation of N-Decanoylglycine: Decanoyl-CoA is then conjugated with glycine to form N-decanoylglycine. This step can be catalyzed by glycine N-acyltransferase (GLYAT).[6]

  • Oxidative Cleavage to this compound: The final step is the oxidative cleavage of N-decanoylglycine to yield this compound and glyoxylate. This reaction is catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM).[8]

An alternative pathway involving cytochrome c has also been proposed for the conversion of the N-fatty acylglycine intermediate to the primary amide.[6]

Biosynthesis Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Acyl-CoA Synthetase N_Decanoylglycine N-Decanoylglycine Decanoyl_CoA->N_Decanoylglycine Glycine N-acyltransferase (GLYAT) This compound This compound N_Decanoylglycine->this compound Peptidylglycine α-amidating monooxygenase (PAM)

Figure 1: Proposed biosynthetic pathway of this compound.

Degradation of this compound

The primary route for the degradation of this compound and other PFAMs is enzymatic hydrolysis.[9][10]

  • Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is the key enzyme responsible for the breakdown of this compound into decanoic acid and ammonia.[4][9][10] FAAH is an integral membrane protein with a broad substrate specificity for various fatty acid amides.[4]

Degradation This compound This compound Decanoic_Acid Decanoic Acid This compound->Decanoic_Acid Fatty Acid Amide Hydrolase (FAAH) Ammonia Ammonia This compound->Ammonia Fatty Acid Amide Hydrolase (FAAH)

Figure 2: Enzymatic degradation of this compound.

Biological Functions and Therapeutic Potential

While research on this compound is not as extensive as for other fatty acid amides, the existing evidence and the activities of structurally related compounds suggest several promising areas of biological function and therapeutic potential.

Putative Neuromodulatory and Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective properties, potentially offering benefits in the context of neurodegenerative diseases.[4] Although the precise mechanisms are yet to be elucidated, the structural similarity of this compound to other neuromodulatory lipids like oleamide, which is known to induce sleep and interact with cannabinoid and serotonergic systems, suggests that this compound may also influence neuronal signaling.[1][11][12] Further research is warranted to explore its direct effects on neuronal viability, synaptic plasticity, and neurotransmitter systems.

Potential Anti-inflammatory and Immunomodulatory Activities

Alkamides, the broader class to which this compound belongs, have been reported to exhibit a range of pharmacological effects, including anti-inflammatory and immunomodulatory activities.[4] While direct evidence for this compound is limited, related fatty acid amides are known to modulate inflammatory pathways. For instance, the endocannabinoid anandamide exerts anti-inflammatory effects through the activation of nuclear receptors.[8][13] It is plausible that this compound could influence the production of inflammatory mediators, such as cytokines and prostaglandins, and may interact with immune cells.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various bacteria and fungi.[4] This makes it a candidate for investigation as a potential preservative or antimicrobial agent. The hydrophobic nature of its decyl chain allows it to interact with and potentially disrupt microbial cell membranes.

Interaction with Nuclear Receptors and Ion Channels

The biological effects of many lipid signaling molecules are mediated through their interaction with nuclear receptors and ion channels.[14][15] While direct binding studies for this compound are scarce, it is hypothesized that, like other fatty acid amides, it may modulate the activity of receptors such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation. Furthermore, the modulation of ion channel activity is a known mechanism for other fatty acid amides and represents a potential avenue of action for this compound.[15][16]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, extraction, and quantification of this compound, designed to be a practical resource for laboratory research.

Synthesis and Purification of this compound

This protocol describes the synthesis of this compound from decanoic acid via an acyl chloride intermediate, followed by purification.

Materials:

  • Decanoic acid

  • Thionyl chloride (SOCl₂)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottom flasks, reflux condenser, dropping funnel, separatory funnel, rotary evaporator, and standard glassware.

Procedure:

  • Preparation of Decanoyl Chloride:

    • In a round-bottom flask under a fume hood, dissolve decanoic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude decanoyl chloride.

  • Amidation of Decanoyl Chloride:

    • Dissolve the crude decanoyl chloride in dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring. A white precipitate of this compound will form.[10]

    • Continue stirring for 1 hour at room temperature after the addition is complete.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, dilute HCl, and saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification cluster_3 Step 4: Characterization Decanoic_Acid Decanoic Acid Decanoyl_Chloride Decanoyl Chloride Decanoic_Acid->Decanoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Decanoyl_Chloride Crude_this compound Crude this compound Decanoyl_Chloride->Crude_this compound Reaction in DCM Ammonium_Hydroxide Ammonium Hydroxide Ammonium_Hydroxide->Crude_this compound Workup Aqueous Work-up Crude_this compound->Workup Purification Recrystallization or Column Chromatography Workup->Purification Pure_this compound Pure this compound Purification->Pure_this compound Characterization NMR, MS, Melting Point Pure_this compound->Characterization

Figure 3: Workflow for the synthesis and purification of this compound.

Extraction of this compound from Biological Samples

This protocol outlines a liquid-liquid extraction method for isolating this compound and other lipids from biological matrices such as plasma or cell cultures.

Materials:

  • Biological sample (e.g., plasma, cell pellet)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Deionized water

  • Internal standard (e.g., a deuterated analog of this compound)

  • Glass vials, pipettes, centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Sample Homogenization:

    • For cell pellets, resuspend in a known volume of phosphate-buffered saline (PBS).

    • For plasma or serum, use a defined volume directly.

    • Add a known amount of the internal standard to the sample.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform and methanol to the sample. The final solvent to sample ratio should be approximately 20:1.[11]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add deionized water to the mixture to induce phase separation (final ratio of chloroform:methanol:water should be approximately 8:4:3).[9]

    • Vortex again and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Collection of the Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.[9]

    • Transfer the organic phase to a clean glass vial.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent for the subsequent analysis (e.g., methanol or acetonitrile).

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound using GC-MS, which often requires derivatization to improve volatility and chromatographic performance.

Materials:

  • Reconstituted lipid extract

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column)

  • Standard solutions of this compound of known concentrations for calibration curve.

Procedure:

  • Derivatization:

    • To the dried lipid extract (or a known amount of standard), add the derivatizing agent (e.g., BSTFA + 1% TMCS).

    • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[17]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC-MS system.

    • Use an appropriate temperature program for the GC oven to achieve good separation of this compound from other components in the sample.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for high sensitivity and specificity. Select characteristic ions for both the derivatized this compound and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by analyzing the standard solutions of derivatized this compound at different concentrations.

    • Quantify the amount of this compound in the biological sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.[18]

Conclusion and Future Directions

This compound is a primary fatty amide with considerable, yet largely untapped, potential as a bioactive lipid. While its fundamental properties and metabolic pathways are beginning to be understood, a significant opportunity exists to elucidate its specific roles in cellular signaling and its potential as a therapeutic agent. Key areas for future research include:

  • Elucidation of Specific Biological Targets: Identifying and characterizing the specific receptors, ion channels, and enzymes that this compound interacts with is crucial to understanding its mechanism of action.

  • In-depth Investigation of Pharmacological Effects: Rigorous studies are needed to confirm and characterize the putative neuroprotective, anti-inflammatory, and other pharmacological effects of this compound in relevant in vitro and in vivo models.

  • Development of Advanced Analytical Methods: The development of more sensitive and high-throughput analytical methods will be essential for accurately quantifying endogenous this compound levels in various tissues and disease states.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound will help to delineate the structural features required for its biological activity and could lead to the development of more potent and selective therapeutic agents.

This technical guide provides a solid foundation for researchers to embark on or advance their investigations into this compound. It is hoped that by providing a comprehensive overview and detailed methodologies, this document will catalyze further exploration of this promising primary fatty amide and its potential contributions to human health and disease.

References

Decanamide as a Multifunctional Agent: A Technical Guide to its Surfactant and Lubricant Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Decanamide (CAS 2319-29-1), a primary fatty amide derived from decanoic acid, is an organic compound distinguished by its versatile chemical properties.[1][2] Its molecular architecture, featuring a ten-carbon hydrophobic alkyl chain and a hydrophilic amide head, imparts an amphiphilic nature that is fundamental to its dual roles as a potent surfactant and an effective lubricant.[2][3] This technical guide provides an in-depth exploration of the core mechanisms governing this compound's functions. We will dissect its behavior at interfaces, the principles of micellization, and its capacity for surface tension reduction. Furthermore, this guide will illuminate its utility in lubrication, focusing on the formation of boundary films that mitigate friction and wear. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational theory with actionable experimental protocols, offering a comprehensive resource for leveraging this compound in advanced applications, from pharmaceutical formulations to industrial processes.

Introduction to this compound: Chemical and Physical Foundations

This compound is a white, crystalline solid at ambient temperatures, belonging to the class of primary amides.[2] Its significance in various chemical fields stems from its unique bifunctional character.

Chemical Identity and Molecular Structure

The structure of this compound is key to its functionality. It consists of a saturated 10-carbon chain (the "decyl" group) which is nonpolar and thus hydrophobic, and a polar amide (-CONH₂) functional group which is capable of forming hydrogen bonds and is therefore hydrophilic.[2] This distinct separation of polarity within a single molecule is the defining feature of its amphipathic nature.

Caption: Molecular structure of this compound (C₁₀H₂₁NO).

Physicochemical Properties

A summary of this compound's key physical and chemical properties is presented below. These characteristics influence its behavior in various media and applications.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁NO[1][2][4]
Molecular Weight 171.28 g/mol [1][4][5]
Appearance White to off-white crystalline solid/powder[2][4]
Melting Point ~98 - 108 °C[4][5]
Boiling Point ~301 - 305 °C[4][5]
Solubility Limited in water; soluble in ethanol, ether[2][4]
Density ~0.82 - 0.88 g/cm³[4][5][6]

This compound as a Surfactant

Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid.[7][8] this compound's amphiphilic structure allows it to function as a non-ionic surfactant.[9]

Mechanism of Action: Interfacial Adsorption

When introduced into an aqueous medium, this compound molecules preferentially migrate to interfaces (e.g., air-water or oil-water). The hydrophobic alkyl tails orient themselves away from the polar water molecules, either by extending into the non-aqueous phase (like oil or air) or by adsorbing onto a solid surface. Concurrently, the hydrophilic amide heads remain in contact with the water phase. This spontaneous arrangement disrupts the cohesive energy at the interface, thereby reducing surface or interfacial tension.[3]

Caption: Logical flow of this compound's surfactant action.

Micellization and the Critical Micelle Concentration (CMC)

Above a specific concentration in a solution, known as the Critical Micelle Concentration (CMC), surfactant monomers will self-assemble into organized colloidal structures called micelles.[10] In an aqueous solution, these micelles form with the hydrophobic tails directed inward, creating a nonpolar core, while the hydrophilic heads form an outer shell that interfaces with the surrounding water.[11] The CMC is a critical parameter as it marks the point of maximum surface tension reduction; beyond the CMC, additional surfactant primarily forms more micelles.[10][11]

The specific CMC value for this compound is dependent on factors like temperature and the presence of electrolytes and is best determined empirically.[10] A standard protocol for its determination is provided in Section 4.

Applications in Emulsification and Solubilization

The formation of micelles is crucial for several applications:

  • Emulsification: The ability to stabilize a mixture of immiscible liquids, such as oil and water. This compound micelles can encapsulate oil droplets within their hydrophobic cores, preventing them from coalescing. This is a key function of its derivative, N,N-Dimethyl this compound, in industrial cleaning formulations.[12]

  • Solubilization: The process of increasing the solubility of a substance that is normally insoluble in a given solvent. The nonpolar core of a this compound micelle can serve as a microenvironment to dissolve hydrophobic molecules, a principle of immense value in drug delivery systems for poorly soluble active pharmaceutical ingredients (APIs).

This compound as a Lubricant

The same chemical properties that make this compound a surfactant also enable it to function as a lubricant, particularly under boundary lubrication conditions.[2]

Mechanism of Action: Boundary Lubrication

Boundary lubrication occurs when a thin, molecular film separates two rubbing surfaces, preventing direct solid-to-solid contact and thereby reducing friction and wear.[13][14] Fatty acid amides, like this compound and its cousin oleamide, are known to function as effective boundary lubricants.[9]

The mechanism involves the adsorption of this compound molecules onto the surfaces in relative motion. The polar amide head group forms a strong physical or chemical bond with the surface, while the long, nonpolar alkyl chains orient themselves away from the surface, forming a dense, brush-like layer. When two such surfaces approach each other, these layers interdigitate and slide past one another, bearing the load and providing a low-shear interface. This action significantly lowers the coefficient of friction.[9]

Caption: Schematic of boundary lubrication by adsorbed this compound.

Tribological Performance: Friction and Wear

The effectiveness of a boundary lubricant is quantified by its impact on tribological properties, primarily the coefficient of friction (COF) and wear rate. The introduction of amide-based additives into lubricating oils and greases has been shown to reduce wear marks effectively.[15][16] Specific N,N-disubstituted amides have demonstrated excellent lubricating properties, in some cases superior to synthetic ester oils.[17] By forming a robust, renewable lubricating film, this compound can:

  • Reduce the COF: Lowering the force required to move one surface relative to another.

  • Minimize Wear: Preventing the removal of material from the surfaces due to mechanical action.

Experimental Protocols for Characterization

To ensure scientific integrity and provide a self-validating framework, the following protocols outline standard methodologies for quantifying the surfactant and lubricant properties of this compound.

Protocol: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry

This protocol is based on the principle that surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[10]

Objective: To determine the CMC of this compound in an aqueous solution.

Apparatus:

  • Digital Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in deionized water. Gentle heating and stirring may be required to ensure complete dissolution.

  • Serial Dilutions: Prepare a series of solutions with decreasing concentrations of this compound from the stock solution. A logarithmic dilution series is often effective (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Temperature Equilibration: Place all solutions in the water bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water as a standard (Surface Tension ≈ 72 mN/m at 25 °C).

  • Measurement:

    • Begin with the most dilute solution to minimize contamination.

    • Measure the surface tension of each solution. Ensure the ring or plate is thoroughly cleaned and dried between measurements.

    • Record at least three readings per concentration and calculate the average.

  • Data Analysis:

    • Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the this compound concentration (log C).

    • The resulting plot should show two distinct linear regions.[10] The first region will have a steep negative slope, and the second region, at higher concentrations, will be nearly horizontal.

    • The CMC is determined from the intersection point of the two extrapolated lines.[10]

Illustrative Data Presentation:

Concentration (mM)log(Concentration)Surface Tension (mN/m)
0.1-1.068.5
0.5-0.362.1
1.00.055.4
X.X (CMC) X.X 45.2
10.01.045.1
20.01.345.0
Protocol: Evaluation of Tribological Properties via Pin-on-Disk Test

This protocol measures the coefficient of friction and wear characteristics of a lubricant formulation.

Objective: To quantify the effect of this compound as a lubricant additive on the COF between two standard materials (e.g., steel on steel).

Apparatus:

  • Pin-on-Disk Tribometer

  • Test pins and disks of a specified material (e.g., AISI 52100 steel)

  • Ultrasonic bath for cleaning

  • Optical or stylus profilometer for wear analysis

Methodology:

  • Lubricant Preparation: Prepare the base lubricant (e.g., a mineral oil or a poly-alpha-olefin) and a test lubricant containing a specific concentration of this compound (e.g., 1% w/w).

  • Component Cleaning: Thoroughly clean the pins and disks using a sequence of solvents (e.g., hexane, acetone) in an ultrasonic bath to remove any contaminants. Dry them completely.

  • Test Setup:

    • Mount the disk onto the rotating stage of the tribometer.

    • Secure the pin in the stationary holder.

    • Apply a small amount of the lubricant to the disk surface, ensuring an adequate supply at the contact point.

  • Test Execution:

    • Set the test parameters: Normal Load (e.g., 10 N), Sliding Speed (e.g., 0.1 m/s), and Test Duration (e.g., 3600 seconds).

    • Begin the test, allowing the tribometer's data acquisition system to record the frictional force in real-time. The COF is calculated automatically (Frictional Force / Normal Load).

  • Post-Test Analysis:

    • After the test, carefully clean the pin and disk again to remove the lubricant.

    • Measure the dimensions of the wear scar on the pin and the wear track on the disk using the profilometer. Calculate the wear volume or wear rate.

  • Data Comparison: Compare the average steady-state COF and the wear volume for the base lubricant versus the lubricant containing this compound. A significant reduction in these values indicates effective lubricant performance.

Conclusion and Future Prospects

This compound is a remarkably versatile compound whose value lies in its fundamental amphiphilic structure. This guide has established the mechanistic basis for its dual functionality as both a surfactant and a boundary lubricant. As a surfactant, it effectively reduces interfacial tension and enables the formation of emulsions and solubilized systems, a property highly relevant in formulations. As a lubricant, it forms robust, low-shear molecular films that protect surfaces from friction and wear. While its derivatives like N,N-Dimethyl this compound are well-utilized for their solvent and surfactant properties, the potential of the primary amide in advanced applications, particularly in pharmaceutical processing (e.g., as a lubricant in tablet compaction) and biocompatible systems, warrants further investigation.[12][18] The experimental frameworks provided herein offer a clear path for researchers to quantify its performance and unlock its full potential.

References

An In-depth Technical Guide to the Functional Relationship of Decanamide to Decanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of lipid biochemistry and pharmaceutical sciences, the interplay between fatty acids and their derivatives is a cornerstone of molecular innovation. Among these, the relationship between decanoic acid, a ten-carbon saturated fatty acid, and its primary amide, decanamide, presents a compelling case study in how a simple functional group modification—from a carboxylic acid to an amide—can profoundly alter physicochemical properties, metabolic fate, and biological activity. This guide provides an in-depth exploration of this functional relationship, designed for researchers, scientists, and drug development professionals. We will move beyond basic structural comparisons to dissect the synthesis, metabolic interconversion, divergent biological activities, and strategic applications of these two molecules, offering both foundational knowledge and actionable experimental insights.

Section 1: The Core Structural and Physicochemical Relationship

At its most fundamental level, this compound is the amide derivative of decanoic acid.[1] This is not a trivial distinction; the replacement of the hydroxyl (-OH) group of the carboxylic acid with an amino (-NH2) group initiates a cascade of changes in the molecule's properties.

Decanoic acid (also known as capric acid) is a medium-chain fatty acid (MCFA) naturally found in sources like coconut oil, palm kernel oil, and the milk of various mammals.[2] Its carboxyl group imparts acidic properties and a site for hydrogen bonding, yet the 10-carbon chain renders it largely lipophilic. This compound, by contrast, is a waxy, crystalline solid.[3] While the amide group can still participate in hydrogen bonding, its overall polarity is reduced compared to the carboxylic acid, which can influence its interaction with biological membranes and protein binding sites.

PropertyDecanoic AcidThis compoundFunctional Implication
IUPAC Name Decanoic acidThis compoundReflects the core functional group difference.
Molecular Formula C10H20O2C10H21NOAddition of nitrogen, removal of one oxygen.
Molecular Weight 172.26 g/mol [4]171.28 g/mol [1]Nearly identical mass, highlighting the subtlety of the change.
Functional Group Carboxylic Acid (-COOH)Primary Amide (-CONH2)Governs acidity, reactivity, and hydrogen bonding potential.
Physical State White crystalline solid / oily liquid[4]White to off-white powder or crystal[3][5]Differences in intermolecular forces affect physical state.
Solubility Insoluble in water; soluble in organic solvents[4]Limited solubility in water; soluble in DMSO, ethanol[3][6]The amide is slightly more polar but remains largely hydrophobic.
Acidity (pKa) ~4.9~17[5]Decanoic acid is a weak acid; this compound is essentially neutral.

This fundamental difference in acidity and hydrogen bonding capability is the primary driver of their distinct biological behaviors. The anionic carboxylate form of decanoic acid at physiological pH dictates its interactions, whereas the neutral amide of this compound allows for different binding and transport mechanisms.

Section 2: Synthesis and Metabolism: A Bidirectional Pathway

The functional relationship between decanoic acid and this compound is dynamically represented by their metabolic interconversion. This compound can be synthesized from decanoic acid, and it can be hydrolyzed back to its parent acid within biological systems.

Chemical Synthesis

The most direct laboratory synthesis of this compound from decanoic acid is through direct amidation. This process involves activating the carboxylic acid, typically by converting it to a more reactive species like an acyl chloride, followed by reaction with ammonia.

G cluster_synthesis Chemical Synthesis cluster_metabolism Biological Metabolism Decanoic_Acid Decanoic Acid Acyl_Chloride Decanoyl Chloride Decanoic_Acid->Acyl_Chloride  SOCl₂ or (COCl)₂ Decanamide_Synth This compound Acyl_Chloride->Decanamide_Synth  Ammonia (NH₃) Decanamide_Bio This compound Decanoic_Acid_Bio Decanoic Acid + NH₃ Decanamide_Bio->Decanoic_Acid_Bio  FAAH (Hydrolysis)

Biosynthesis and Degradation

In vivo, the synthesis of primary fatty acid amides (PFAMs) like this compound is complex. While not as thoroughly elucidated as for other lipids, studies suggest potential pathways involving the conversion of free fatty acids.[7] The reverse reaction, however, is well-characterized. This compound, like other PFAMs, is a substrate for Fatty Acid Amide Hydrolase (FAAH) , an integral membrane enzyme that hydrolyzes the amide bond to yield decanoic acid and ammonia.[8][9]

FAAH is a critical regulator of endocannabinoid signaling, primarily known for degrading anandamide.[10][11] Its action on this compound represents a key metabolic control point, terminating the amide's biological activity and regenerating the parent fatty acid. This enzymatic link is central to the functional relationship: the presence and activity of FAAH in a given tissue will dictate the duration of action and metabolic fate of exogenously administered this compound.

Section 3: Divergent Biological Activities and Mechanisms

The structural modification from an acid to an amide creates two molecules with overlapping yet distinct pharmacological profiles.

Decanoic Acid: A Direct Modulator of Cellular Signaling

Decanoic acid is not merely a metabolic fuel; it possesses significant biological activities. Its most studied role is in the context of the medium-chain triglyceride (MCT) ketogenic diet used to treat drug-resistant epilepsy.[12]

  • Anticonvulsant Activity: Decanoic acid acts as a direct, non-competitive antagonist of AMPA receptors in the brain.[13] This inhibition of excitatory neurotransmission is a primary mechanism behind its anti-seizure effects.[12]

  • Anti-inflammatory and Antimicrobial Effects: It has demonstrated both anti-inflammatory and broad-spectrum antimicrobial properties against various bacteria and fungi.[2][4]

  • Mitochondrial Biogenesis: Research suggests decanoic acid can stimulate mitochondrial proliferation through agonism of the PPARγ receptor.[13]

This compound: A Multifaceted Bioactive Lipid

This compound's activities are generally broader and, in some cases, less mechanistically defined. The neutral amide group may facilitate easier passage across biological membranes compared to the charged carboxylate of its parent acid.

  • Antimicrobial and Antitumor Activity: Like its parent acid, this compound exhibits antimicrobial activity.[5][6] Furthermore, it has shown potential antitumor effects by inhibiting the proliferation and invasion of certain cancer cells.[5]

  • Neuroprotective Effects: Some studies indicate that this compound may have neuroprotective properties, potentially by inhibiting oxidative stress and neuroinflammatory responses.[5][6]

  • Drug Delivery and Formulation: this compound is used as a skin penetration enhancer in topical formulations, leveraging its lipid nature to facilitate the delivery of other active ingredients through the skin barrier.[6] It can also be used as an excipient to improve drug solubility.[6]

The conversion of the carboxyl group to an amide removes the AMPA receptor antagonism seen with decanoic acid, while potentially enhancing other activities like neuroprotection and membrane interaction. This divergence is a clear example of how function follows form at the molecular level.

Section 4: Strategic Applications in Drug Development

The distinct properties of decanoic acid and this compound allow them to be used strategically in different facets of pharmaceutical development.

Decanoic Acid: The Prodrug Anchor

A major application of decanoic acid is in the formation of decanoate esters . By forming an ester linkage with a hydroxyl or other suitable group on a drug molecule, the resulting prodrug becomes significantly more lipophilic. This strategy is famously used to create long-acting injectable "depot" formulations.[14][15] Once injected into muscle tissue, the highly lipophilic prodrug is released slowly, and endogenous esterase enzymes gradually hydrolyze the ester bond, releasing the active parent drug over weeks or months.

Examples:

  • Haloperidol decanoate (Antipsychotic)

  • Nandrolone decanoate (Anabolic steroid)

  • Fluphenazine decanoate (Antipsychotic)[15]

G

This compound: The Active Excipient and Potential Therapeutic

This compound's utility lies in its own biological activities and its formulation-enhancing properties. While less common than decanoate esters, its role as a skin penetration enhancer is a key application in dermatology and transdermal drug delivery.[6] Its potential as a neuroprotective or anti-inflammatory agent makes it a candidate for direct therapeutic development, distinct from its parent acid.[5]

Section 5: Key Experimental Protocols

To translate theory into practice, the following validated protocols provide a framework for synthesizing and analyzing the functional relationship between these molecules.

Protocol 1: Laboratory Synthesis of this compound from Decanoic Acid

Objective: To perform a direct amidation of decanoic acid via an acyl chloride intermediate.

Causality: Conversion to the highly reactive acyl chloride is necessary because direct reaction of a carboxylic acid with ammonia is inefficient and requires harsh conditions. Thionyl chloride (SOCl₂) is an excellent reagent for this as its byproducts (SO₂ and HCl) are gases, simplifying purification.

Methodology:

  • Activation Step (Acyl Chloride Formation):

    • In a fume hood, add decanoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add an excess of thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature.

    • Gently heat the mixture to reflux (~80°C) for 1-2 hours. The reaction is complete when gas evolution ceases.

    • Remove excess thionyl chloride by distillation or under reduced pressure (rotary evaporation). The remaining oil is decanoyl chloride.

  • Amidation Step:

    • Cool the flask containing decanoyl chloride in an ice bath.

    • Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide (~30%, excess) to the cooled acyl chloride with vigorous stirring. The reaction is highly exothermic.

    • Continue stirring for 30 minutes as a white precipitate (this compound) forms.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crude product thoroughly with cold deionized water to remove ammonium salts.

    • Wash with a small amount of cold diethyl ether to remove any unreacted decanoyl chloride or decanoic acid.

    • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline product.

  • Validation:

    • Confirm the product's identity and purity using techniques such as melting point analysis, NMR spectroscopy (¹H and ¹³C), and FTIR spectroscopy (confirming the appearance of amide N-H and C=O stretches and disappearance of the carboxylic acid O-H stretch).

Protocol 2: In Vitro FAAH Hydrolysis Assay

Objective: To quantify the enzymatic conversion of this compound to decanoic acid.

Causality: This assay directly measures the functional metabolic link between the two compounds. Using a source of FAAH (e.g., rat liver microsomes or recombinant FAAH) and quantifying the product (decanoic acid) over time provides kinetic data on the hydrolysis rate.

Methodology:

  • Reagent Preparation:

    • Substrate: Prepare a stock solution of this compound in DMSO.

    • Enzyme Source: Prepare rat liver microsomes (a common source of FAAH) or use purified recombinant FAAH. Homogenize liver tissue in a buffer and centrifuge to isolate the microsomal fraction.

    • Reaction Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 9). FAAH activity is often optimal at a slightly alkaline pH.[8]

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, the enzyme preparation, and any necessary cofactors. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound substrate to a final concentration (e.g., 10-50 µM).

    • Incubate the reaction at 37°C for a defined period (e.g., 0, 5, 15, 30 minutes).

    • Terminate the reaction by adding an excess of cold acetonitrile or methanol containing an internal standard (e.g., heptadecanoic acid). This precipitates the proteins and stops the enzyme.

  • Quantification of Decanoic Acid:

    • Centrifuge the terminated reaction tubes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

    • Quantify the amount of decanoic acid produced using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This provides the sensitivity and specificity needed to measure the product accurately.

  • Data Analysis:

    • Plot the concentration of decanoic acid produced against time to determine the initial reaction velocity.

    • Perform control reactions (e.g., without enzyme or with a known FAAH inhibitor) to confirm that the observed product formation is enzyme-dependent.

Conclusion

The functional relationship between this compound and decanoic acid is a multifaceted interplay of chemical structure, metabolic conversion, and biological activity. While separated by only a single functional group transformation, their roles diverge significantly. Decanoic acid acts as a direct signaling molecule and a powerful tool for creating long-acting prodrugs. This compound, its metabolic product and synthetic derivative, presents a different spectrum of biological activities and serves as a valuable formulation excipient. Understanding their interconversion via FAAH and their distinct pharmacological profiles enables researchers and drug developers to strategically leverage each molecule for its unique strengths, from treating neurological disorders to engineering advanced drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-Decanoyl Amides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-decanoyl amides represent a significant class of lipid signaling molecules with diverse biological activities, making them compelling targets in drug discovery and chemical biology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory synthesis of N-decanoyl amides. We delve into the fundamental principles of amide bond formation, present detailed, field-proven protocols for synthesis and purification, and offer insights into the characterization of these molecules. The methodologies described herein are designed to be robust, scalable, and adaptable for the synthesis of a variety of N-decanoyl amide derivatives.

Introduction: The Significance of N-Decanoyl Amides

N-decanoyl amides are a subclass of N-acyl amides characterized by a ten-carbon acyl chain attached to an amine-containing moiety, which can range from simple amino acids to more complex bioactive molecules.[1] This structural motif is found in a variety of naturally occurring and synthetic compounds that exhibit a broad spectrum of biological activities. For instance, N-decanoyl-L-homoserine lactone is a quorum-sensing molecule in Gram-negative bacteria, playing a crucial role in regulating gene expression in response to population density.[2][3] In medicinal chemistry, the decanoyl group can enhance the lipophilicity of a drug candidate, potentially improving its membrane permeability and target engagement.[4] N-decanoyl amides have also been investigated as enzyme inhibitors and as potential therapeutics for a range of conditions.[4]

The ability to synthesize N-decanoyl amides with high purity and yield is therefore of paramount importance for advancing research in these areas. This guide will focus on practical and reliable methods for their laboratory-scale preparation.

Synthetic Strategies for N-Decanoyl Amide Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis.[5] It involves the coupling of a carboxylic acid (or its activated derivative) with an amine. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction to form a stable salt.[5] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.

Two primary strategies for the synthesis of N-decanoyl amides will be discussed:

  • The Use of an Acyl Chloride (Schotten-Baumann Reaction): This classic and robust method involves the reaction of decanoyl chloride, a highly reactive derivative of decanoic acid, with an amine in the presence of a base.[1][4]

  • The Use of Modern Coupling Reagents: This approach involves the in situ activation of decanoic acid using a coupling agent, followed by the addition of the amine.[6] This method is often preferred for more sensitive or complex substrates.

Synthesis via Decanoyl Chloride: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a reliable and widely used method for acylating amines.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The reaction mechanism involves a two-step addition-elimination process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of decanoyl chloride. This results in the formation of a tetrahedral intermediate.[4]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group.[4]

  • Deprotonation: A base, such as sodium hydroxide or a tertiary amine, neutralizes the hydrochloric acid byproduct, driving the reaction to completion and yielding the final N-decanoyl amide.[1][4]

// Reactants RNH2 [label="R-NH₂ (Amine)"]; DecanoylCl [label=<

CH₃(CH₂)₈-C-Cl || O

, labelloc=b, label="Decanoyl Chloride"];

// Intermediate Intermediate [label=<

CH₃(CH₂)₈-C-Cl | O⁻ | N⁺H₂R

, labelloc=b, label="Tetrahedral Intermediate"];

// Products Amide [label=<

CH₃(CH₂)₈-C-NHR || O

, labelloc=b, label="N-Decanoyl Amide"]; HCl [label="H-Cl"];

// Base Base [label="Base"]; BaseH [label="Base-H⁺"]; Cl_ion [label="Cl⁻"];

// Arrows {rank=same; RNH2; DecanoylCl;} RNH2 -> Intermediate [label="Nucleophilic Attack"]; DecanoylCl -> Intermediate; Intermediate -> Amide [label="Elimination"]; Intermediate -> Cl_ion; {rank=same; Amide; BaseH; Cl_ion;} } .dot Figure 1: Schotten-Baumann Reaction Mechanism.

Synthesis via Modern Coupling Reagents

Modern coupling reagents offer a milder and often more efficient alternative to the use of acyl chlorides, particularly for the synthesis of complex molecules with sensitive functional groups.[6] These reagents activate the carboxylic acid in situ, avoiding the need to isolate the highly reactive acyl chloride.

Commonly used coupling reagents include:

  • Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.[]

  • Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[]

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated intermediate (e.g., an O-acylisourea for carbodiimides). This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.

// Nodes Start [label="Decanoic Acid + Amine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Coupling_Agent [label="Add Coupling Reagent\n(e.g., HATU, EDC/HOBt)\nand Base (e.g., DIPEA)"]; Activation [label="In situ activation of\nDecanoic Acid"]; Amide_Formation [label="Nucleophilic attack by Amine"]; Workup [label="Aqueous Work-up"]; Purification [label="Purification\n(Column Chromatography or Recrystallization)"]; Product [label="Pure N-Decanoyl Amide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Add_Coupling_Agent; Add_Coupling_Agent -> Activation; Activation -> Amide_Formation; Amide_Formation -> Workup; Workup -> Purification; Purification -> Product; } .dot Figure 2: General Workflow for Amide Synthesis using Coupling Agents.

Detailed Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of N-decanoylglycine, a representative N-decanoyl amide, via the Schotten-Baumann reaction. This protocol can be adapted for the synthesis of other N-acyl amino acids.

Protocol: Synthesis of N-Decanoylglycine

This protocol is based on the acylation of glycine with decanoyl chloride.[1]

Materials and Reagents:

  • Glycine

  • Decanoyl chloride

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Diethyl ether (optional)

  • Magnetic stirrer and stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • pH probe or indicator paper

  • Ice bath

  • Büchner funnel and vacuum flask

Table 1: Key Reaction Parameters for N-Decanoylglycine Synthesis

ParameterValueNotes
Reactants
Glycine1.0 molar equivalent
Decanoyl Chloride1.0 - 1.05 molar equivalentsA slight excess can be used to ensure complete reaction.
Sodium Hydroxide2.0 - 2.1 molar equivalentsOne equivalent to deprotonate glycine, one to neutralize HCl.
Reaction Conditions
Temperature0 - 10 °CTo control the exothermic reaction.
Reaction Time2 - 4 hours
pH10 - 11Maintained by the addition of NaOH.
Solvents
Glycine & NaOHWater
Decanoyl Chloride(Optional) Diethyl etherCan be added neat or dissolved in a water-immiscible solvent.
Purification
Precipitation pH~2Achieved by adding concentrated HCl.
Recrystallization SolventEthanol/WaterTo be determined experimentally for best results.
Expected Yield 70-90%Based on analogous reactions.[1]

Procedure:

  • Preparation of Glycine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a pH probe, dissolve glycine (1.0 eq) in distilled water. Cool the solution to 0-5 °C in an ice bath.[1]

  • Basification: Slowly add a solution of sodium hydroxide (2.0 eq) to the glycine solution while maintaining the temperature below 10 °C. This will form sodium glycinate.[1]

  • Addition of Decanoyl Chloride: Add decanoyl chloride (1.0-1.05 eq), either neat or dissolved in a minimal amount of diethyl ether, dropwise to the vigorously stirred sodium glycinate solution over a period of 30-60 minutes. Maintain the reaction temperature between 0-10 °C.[1]

  • pH Control: During the addition of decanoyl chloride, the pH of the reaction mixture will decrease due to the formation of hydrochloric acid. Maintain the pH between 10 and 11 by the concurrent dropwise addition of a sodium hydroxide solution.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-3 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will cause the N-decanoylglycine product to precipitate out of the solution.[1]

  • Collection of Crude Product: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.[1]

Purification Protocol: Recrystallization
  • Solvent Selection: Transfer the crude N-decanoylglycine to a flask. Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water) to dissolve the solid completely.

  • Crystallization: Allow the solution to cool slowly to room temperature. The N-decanoylglycine should crystallize out. The flask can then be placed in an ice bath to maximize crystal formation.[1]

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the crystals under vacuum to a constant weight.[1]

Characterization of N-Decanoyl Amides

The identity and purity of the synthesized N-decanoyl amides should be confirmed using standard analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value. A sharp melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized amide.[1] The ¹H NMR spectrum of an amide can be complex due to restricted rotation around the C-N bond, which can lead to the observation of distinct signals for substituents on the nitrogen atom.[8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the amide functional group. Key absorptions include the N-H stretch (for primary and secondary amides) around 3300 cm⁻¹ and the strong C=O (amide I) stretch around 1650 cm⁻¹.[10]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to support its structural elucidation.

Conclusion

The synthesis of N-decanoyl amides is a crucial undertaking for researchers in medicinal chemistry and chemical biology. The protocols and methodologies outlined in this guide provide a solid foundation for the successful laboratory preparation of these important molecules. The choice between the Schotten-Baumann reaction and the use of modern coupling reagents will depend on the specific substrate and the desired scale of the synthesis. With careful execution of these protocols and thorough characterization of the products, researchers can confidently produce high-quality N-decanoyl amides for their scientific investigations.

References

Application Notes and Protocols for the Purification of Decanamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the purification of decanamide, a C10 fatty acid amide, through the method of recrystallization. The protocol herein is designed for researchers, scientists, and professionals in drug development and organic synthesis. Beyond a mere procedural outline, this guide delves into the underlying chemical principles governing each step, ensuring a robust understanding and facilitating troubleshooting and adaptation. The described methodology is a self-validating system, emphasizing safety, purity, and yield.

Introduction: The Imperative of Purity and the Principle of Recrystallization

This compound (CH₃(CH₂)₈CONH₂), a white, crystalline solid at ambient temperature, finds application as a surfactant, lubricant, and an intermediate in organic synthesis.[1] For these applications, particularly in pharmaceutical contexts, a high degree of purity is paramount. Recrystallization stands as the most convenient and effective method for purifying solid organic compounds like this compound.[2]

The fundamental principle of recrystallization hinges on the differential solubility of a compound in a given solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but exhibit high solubility at elevated temperatures.[2] Conversely, impurities should either be highly soluble at all temperatures or largely insoluble even at high temperatures.

This protocol will leverage a mixed-solvent system of ethanol and water. This compound is soluble in organic solvents like ethanol and has limited solubility in water due to its long hydrophobic alkyl chain.[1] This differential solubility makes an ethanol/water mixture an excellent choice for its recrystallization. Ethanol will act as the primary solvent in which this compound is soluble when hot, while water will serve as the anti-solvent, reducing the solubility of this compound as the solution cools, thereby inducing crystallization.

Health and Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.

  • This compound: May cause skin and respiratory irritation. Harmful if swallowed.[3]

  • Ethanol: Flammable liquid and vapor. Causes serious eye irritation.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All heating steps should be performed in a well-ventilated fume hood.

Materials and Equipment

Reagents
  • Crude this compound (to be purified)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

Equipment
  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper (to fit Buchner funnel)

  • Vacuum source (aspirator or vacuum pump)

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Drying oven or desiccator

  • Melting point apparatus

Experimental Protocol: A Step-by-Step Guide to Purifying this compound

This protocol is optimized for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different starting amounts.

Step 1: Dissolution of Crude this compound
  • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • In a separate beaker, gently heat approximately 50 mL of 95% ethanol on a hot plate to near boiling.

  • Add an initial 20 mL of the hot ethanol to the Erlenmeyer flask containing the this compound.

  • Place the flask on the hot plate and heat the mixture to a gentle boil while stirring.

  • Continue to add small portions of hot ethanol until all the this compound has dissolved. The goal is to use the minimum amount of hot solvent necessary for complete dissolution. This creates a saturated or near-saturated solution, which is critical for maximizing crystal yield upon cooling.[2]

Step 2: Decolorization (Optional)

If the resulting solution is colored, this indicates the presence of colored impurities.

  • Remove the flask from the heat source and allow it to cool slightly for a minute to prevent flash boiling upon addition of the charcoal.

  • Add a small amount (a spatula tip's worth) of activated charcoal to the solution. Activated charcoal has a high surface area and adsorbs colored impurities.

  • Reheat the solution to a gentle boil for 2-3 minutes with continued stirring.

Step 3: Hot Gravity Filtration (if decolorizing charcoal was used)

This step is necessary to remove the activated charcoal and any other insoluble impurities.

  • Set up a gravity filtration apparatus using a stemless funnel and fluted filter paper placed into a clean Erlenmeyer flask. A stemless funnel is used to prevent premature crystallization in the stem.

  • Preheat the filtration apparatus by pouring a small amount of hot ethanol through it. This prevents the solution from cooling and crystallizing in the funnel during filtration.

  • Carefully and quickly pour the hot this compound solution through the fluted filter paper.

  • If crystals begin to form in the funnel, they can be redissolved by washing with a small amount of hot ethanol.

Step 4: Induction of Crystallization

This step utilizes the principle of a mixed-solvent system to induce crystallization.[4]

  • Reheat the clear this compound solution to a gentle boil.

  • Slowly add deionized water dropwise to the boiling solution while stirring. Water is the anti-solvent; its addition will decrease the solubility of the this compound.

  • Continue adding water until the solution becomes faintly and persistently cloudy. This point of turbidity is the saturation point.

  • To ensure the formation of pure crystals, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

Step 5: Cooling and Crystal Formation

The rate of cooling directly impacts the size and purity of the resulting crystals. Slow cooling generally yields larger and purer crystals as it allows for the selective exclusion of impurities from the growing crystal lattice.

  • Remove the flask from the heat and cover it with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 6: Collection of Crystals by Vacuum Filtration
  • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Place the funnel on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of a cold ethanol/water mixture (similar to the final solvent ratio) to ensure it is sealed against the funnel.

  • Turn on the vacuum and pour the cold slurry of this compound crystals into the center of the Buchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate can be used to rinse the flask.

  • Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water to remove any adhering soluble impurities from the mother liquor. Use a minimal amount of washing solvent to avoid redissolving the product.

  • Continue to draw air through the crystals for several minutes to partially dry them.

Step 7: Drying the Purified Crystals
  • Carefully remove the filter paper and the crystal cake from the Buchner funnel and place them on a pre-weighed watch glass.

  • Break up the crystal cake to facilitate drying.

  • Dry the crystals in a drying oven at a temperature well below the melting point of this compound (approximately 106-109°C) or in a desiccator under vacuum until a constant weight is achieved.

Step 8: Purity Assessment

The purity of the recrystallized this compound should be assessed by measuring its melting point. A pure compound will have a sharp melting point range of 1-2°C. Compare the experimental melting point to the literature value.

Troubleshooting

Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used.Reheat the solution and boil off some of the solvent to concentrate it. Then, allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass stirring rod at the liquid-air interface to provide a nucleation site. Add a seed crystal of pure this compound if available.
Oily precipitate forms instead of crystals The solution is cooling too rapidly.Reheat the solution to dissolve the oil. You may need to add a small amount of additional ethanol. Allow the solution to cool more slowly.
The melting point of the solute is lower than the boiling point of the solvent.Add more of the primary solvent (ethanol) to lower the saturation temperature.
Low recovery of purified product Too much solvent was used initially.Use the minimum amount of hot solvent required for dissolution.
The crystals were washed with solvent that was not ice-cold.Always use ice-cold solvent for washing the crystals.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated and perform the filtration quickly.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Start: Crude this compound dissolution 1. Dissolution (Hot Ethanol) start->dissolution decolorization 2. Decolorization (Activated Charcoal) dissolution->decolorization If colored crystallization 4. Induction of Crystallization (Add Water) dissolution->crystallization If not colored hot_filtration 3. Hot Gravity Filtration decolorization->hot_filtration hot_filtration->crystallization impurities_out1 Insoluble Impurities Removed hot_filtration->impurities_out1 cooling 5. Slow Cooling & Ice Bath crystallization->cooling vacuum_filtration 6. Vacuum Filtration cooling->vacuum_filtration drying 7. Drying vacuum_filtration->drying impurities_out2 Soluble Impurities in Filtrate vacuum_filtration->impurities_out2 end End: Pure this compound drying->end

Caption: Workflow for the purification of this compound by recrystallization.

References

N,N-Dimethyl Decanamide: A High-Performance Solvent for Specialized Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Solvents

In the landscape of modern chemistry, from pharmaceutical synthesis to advanced agricultural formulations, the choice of solvent is a critical parameter that dictates reaction efficiency, product stability, and the overall safety and environmental profile of a process. N,N-Dimethyl Decanamide (DMDA), a high-purity, low-toxicity amide solvent, has emerged as a powerful and versatile tool for researchers and formulation scientists.[1][2] Its unique molecular structure, featuring a polar N,N-dimethylamide head and a nonpolar ten-carbon tail, imparts a distinct set of physicochemical properties that enable superior performance in a variety of demanding applications.

This guide provides an in-depth exploration of N,N-Dimethyl this compound as a solvent. Moving beyond a simple recitation of properties, we will delve into the mechanistic basis of its efficacy, provide detailed protocols for its application, and offer a comparative analysis against common polar aprotic solvents, equipping researchers and developers with the knowledge to leverage this exceptional solvent in their work.

Physicochemical and Safety Profile

A comprehensive understanding of a solvent's properties is the foundation of its effective application. N,N-Dimethyl this compound is a colorless to pale yellow liquid characterized by a high boiling point, low volatility, and excellent thermal stability, making it suitable for processes requiring elevated temperatures.[3][4]

Key Physical and Chemical Properties
PropertyValueUnitReference
CAS Number 14433-76-2-[5]
Molecular Formula C₁₂H₂₅NO-[5][6]
Molecular Weight 199.33 g/mol [5][6]
Appearance Colorless to pale yellow liquid-[2][4]
Density (@ 20°C) 0.88g/cm³[6][7]
Boiling Point 291°C[6]
Flash Point (Closed Cup) 147°C[6][7]
Freezing Point -7°C[6]
Vapor Pressure (@ 25°C) 0.0011hPa[6]
Viscosity (@ 20°C) 5.7mm²/s[6]
Solubility in Water (@ 20°C) 0.34 (Insoluble)g/L[6]
log P (Octanol-water) 3.44-[6]
Comparative Safety Profile: A Greener Alternative

A significant driver for the adoption of N,N-Dimethyl this compound is its favorable safety profile compared to traditional amide solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC), and N-Methyl-2-pyrrolidone (NMP). These conventional solvents are facing increasing regulatory scrutiny due to their classification as substances toxic to reproduction (Repr. 1B).[7][8][9][10] N,N-Dimethyl this compound is not classified as a reproductive toxicant and is considered to have low acute toxicity, positioning it as a strategic replacement to mitigate health and safety risks in both laboratory and industrial settings.[4][11]

SolventBoiling Point (°C)Flash Point (°C)Key Hazard Classifications
N,N-Dimethyl this compound 291147Skin Irrit. 2, Eye Irrit. 2[7]
N,N-Dimethylformamide (DMF) 15358Repr. 1B, Acute Tox. 4, Eye Irrit. 2[8][12]
N,N-Dimethylacetamide (DMAC) 16570Repr. 1B, Acute Tox. 4, Eye Irrit. 2[9][13]
N-Methyl-2-pyrrolidone (NMP) 20291Repr. 1B, Skin Irrit. 2, Eye Irrit. 2[7][11][14]

Core Application Areas and Mechanistic Insights

The utility of N,N-Dimethyl this compound spans several industries, each leveraging its unique solvency characteristics.

Agrochemical Formulations

This is a primary application where DMDA excels, particularly in creating stable Emulsifiable Concentrates (EC), Microemulsions (ME), and Suspension Emulsions (SE).[9]

  • Expertise & Causality : Many modern active ingredients, such as triazole fungicides, exhibit high crystallinity and poor solubility in conventional solvents.[15] The molecular structure of DMDA acts as a powerful solubilizing agent. Its long, lipophilic carbon tail effectively solvates the nonpolar regions of the active ingredient molecule, while the polar amide head provides compatibility with other formulation components. This dual nature is key to creating high-concentration, stable formulations.

  • Trustworthiness (Self-Validating System) : A critical performance metric for an EC formulation is its stability upon dilution in water for spray application. A common failure mode is the crystallization of the active ingredient, which clogs spray nozzles and leads to uneven, ineffective application. DMDA's structure interferes with crystal lattice formation, acting as a crystallization inhibitor and ensuring the active ingredient remains bioavailable in a stable emulsion.[15]

Workflow: Agrochemical Formulation Development

cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Emulsifier Selection cluster_2 Phase 3: Optimization & Stability A Select Active Ingredient (AI) e.g., Tebuconazole B Screen Solvents (DMDA, Aromatics, etc.) A->B C Determine Max AI Loading in DMDA at various temps B->C D Prepare AI/DMDA Solution C->D Proceed with optimal solvent E Screen Emulsifier Blends (Anionic/Non-ionic) D->E F Evaluate Spontaneity & Emulsion Stability (Initial) E->F G Optimize Component Ratios F->G Select top-performing emulsifiers H Perform Accelerated Storage Tests (Hot & Cold) G->H I Analyze Physical Properties (Viscosity, pH, Crystal Growth) H->I J J I->J Final Formulation

Caption: Logical workflow for developing a stable agrochemical formulation using DMDA.

Pharmaceutical and Veterinary Medicine

In pharmaceutical synthesis, DMDA serves as a high-performance reaction medium and stabilizing agent.[11]

  • Expertise & Causality : As a polar, aprotic solvent, DMDA can accelerate reaction rates for certain classes of reactions, such as nucleophilic substitutions, by solvating cations while leaving anions relatively free and more reactive. Its low toxicity profile makes it a more desirable choice than DMF or DMAC for synthesizing active pharmaceutical ingredients (APIs), potentially leading to purer products with fewer process-related impurities.[4][11] In veterinary medicine, its ability to dissolve lipophilic APIs is valuable for creating pour-on or topical formulations that enhance skin penetration.[16][17]

Polymer and Coatings Synthesis

DMDA is an effective solvent for the production of high-performance polymers like polyamides and in coating formulations.[2]

  • Expertise & Causality : The synthesis of polymers such as polyamides often requires a solvent that can dissolve both the monomers and the resulting polymer chain to achieve high molecular weights.[6][18] DMDA's strong solvency prevents premature precipitation of the growing polymer, allowing the reaction to proceed to completion. In coatings, it effectively dissolves a wide array of resins and additives, ensuring a homogeneous formulation that leads to smooth, uniform films with controlled drying characteristics.

Logical Relationship: DMDA's Solvency Mechanism

cluster_solutes Target Solutes DMDA N,N-Dimethyl this compound (DMDA) Long Alkyl Tail (C10) Polar Amide Head DMDA:tail->Interaction van der Waals forces (Solvates nonpolar parts) DMDA:phead->Interaction Dipole-dipole interactions (Solvates polar parts) AI Lipophilic API / Agrochemical Active AI->Interaction Polymer Polymer Chain (e.g., Polyamide) Polymer->Interaction

Caption: The amphiphilic structure of DMDA enables effective solvation of complex molecules.

Application Protocols

The following protocols are provided as detailed, self-validating frameworks for key applications of N,N-Dimethyl this compound.

Protocol 1: Preparation of a Tebuconazole 250 g/L Emulsifiable Concentrate (EC)

This protocol outlines the laboratory-scale preparation of a stable EC formulation for the triazole fungicide Tebuconazole. The objective is to create a concentrate that remains a clear, stable solution over a range of temperatures and forms a spontaneous, stable emulsion upon dilution with water.

Materials & Equipment:

  • Tebuconazole (Technical grade, >95%)

  • N,N-Dimethyl this compound (DMDA)

  • Emulsifier Blend (e.g., a combination of anionic and non-ionic surfactants like Calcium Dodecylbenzene Sulfonate and a Castor Oil Ethoxylate)

  • Magnetic stirrer with heating plate

  • Glass beakers and graduated cylinders

  • Analytical balance

  • Environmental chambers for stability testing (e.g., 0°C and 54°C)

Procedure:

  • Solvent & Active Ingredient Preparation (Self-Validation Check 1):

    • Calculate the required mass of all components for a 100g batch. For a 250 g/L EC, with a final formulation density of ~1.0 g/mL, this equates to ~25% w/w Tebuconazole.

    • To a 250 mL beaker, add the required amount of N,N-Dimethyl this compound (e.g., 65g).

    • Begin stirring at a moderate speed (e.g., 300 rpm).

    • Slowly add the Tebuconazole powder (e.g., 25g) to the solvent.

    • Gently heat the mixture to 40-50°C to facilitate dissolution. Do not exceed 60°C.

    • Validation: Continue stirring until all Tebuconazole is completely dissolved and the solution is clear and homogenous. No solid particles should be visible. This validates the solubility of the active in the chosen solvent at the target concentration.

  • Incorporation of Emulsifiers (Self-Validation Check 2):

    • Reduce temperature to ambient (~25°C).

    • Add the pre-weighed emulsifier blend (e.g., 10g) to the solution while stirring.

    • Continue stirring for 15-20 minutes until the emulsifiers are fully incorporated and the solution is again clear and homogenous.

    • Validation: The final concentrate should be a single-phase, clear liquid. Any cloudiness or separation indicates incompatibility.

  • Performance Testing (Self-Validation Check 3):

    • Emulsion Stability: In a 100 mL graduated cylinder, add 95 mL of standard hard water. Pipette 5 mL of the prepared EC into the water. Invert the cylinder 10 times.

    • Validation: A stable formulation will form a spontaneous, milky-white emulsion with no immediate separation or "oiling out." After 30 minutes, there should be minimal to no phase separation (cream or sediment).

    • Cold Test: Place a sealed sample of the EC concentrate in a 0°C chamber for 7 days.

    • Validation: The sample should remain a clear, homogenous liquid with no signs of crystallization. This confirms the formulation's stability in cold storage.

Protocol 2: Generalized Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol describes a general method for synthesizing a polyamide from an aromatic diamine and a diacid chloride, using DMDA as the reaction solvent. The low reaction temperature helps to minimize side reactions.

Materials & Equipment:

  • Aromatic Diamine (e.g., 4,4'-Oxydianiline)

  • Aromatic Diacid Chloride (e.g., Terephthaloyl chloride)

  • N,N-Dimethyl this compound (DMDA), anhydrous grade

  • Acid scavenger (e.g., Pyridine or Triethylamine), anhydrous

  • Precipitation solvent (e.g., Methanol or Ethanol)

  • Nitrogen or Argon gas inlet

  • Mechanical stirrer

  • Three-necked round-bottom flask

  • Dropping funnel

Procedure:

  • Reactor Setup and Monomer Dissolution (Self-Validation Check 1):

    • Set up the three-necked flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.

    • Under a positive nitrogen atmosphere, charge the flask with the aromatic diamine (1.0 equivalent) and anhydrous DMDA.

    • Stir the mixture until the diamine is completely dissolved. Add the acid scavenger (2.2 equivalents) to the solution.

    • Validation: A clear, homogenous solution indicates that the diamine is fully solvated and ready for reaction.

  • Polymerization Reaction (Self-Validation Check 2):

    • Dissolve the diacid chloride (1.0 equivalent) in a separate flask with a small amount of anhydrous DMDA.

    • Transfer this solution to the dropping funnel.

    • Cool the reaction flask containing the diamine to 0-5°C using an ice bath.

    • Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the low temperature.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

    • Validation: A significant increase in the viscosity of the reaction mixture is a primary indicator of successful polymerization and high molecular weight polymer formation. The mixture may become a thick, stirrable gel.

  • Polymer Isolation and Purification (Self-Validation Check 3):

    • Slowly pour the viscous polymer solution into a beaker containing the rapidly stirring precipitation solvent (e.g., methanol).

    • The polyamide will precipitate as a fibrous or powdery solid.

    • Collect the polymer by filtration, wash it thoroughly with fresh methanol to remove unreacted monomers, salts (from the acid scavenger), and residual solvent.

    • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

    • Validation: The final product should be a solid polymer. Its molecular weight can be confirmed by techniques like Gel Permeation Chromatography (GPC) or by measuring the inherent viscosity.

Conclusion

N,N-Dimethyl this compound represents a significant advancement in solvent technology. Its combination of strong, versatile solvency, crystallization inhibition, high thermal stability, and a favorable safety profile makes it an indispensable tool for innovation. For researchers and developers in agrochemicals, pharmaceuticals, and polymer science, replacing conventional, more hazardous solvents with DMDA is not merely a substitution but an upgrade—one that can lead to more stable products, more efficient processes, and a safer working environment. By understanding the principles and protocols outlined in this guide, scientists can confidently unlock the full potential of this high-performance solvent.

References

Decanamide: A Versatile Building Block in Polymer and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Decanamide, the amide derivative of decanoic acid, is a versatile long-chain aliphatic amide that has garnered significant interest as a precursor in the synthesis of advanced polymers and as a key intermediate in the development of novel pharmaceutical agents.[1] Its bifunctional nature, stemming from the reactive amide group and the ten-carbon alkyl chain, imparts unique properties to the materials and molecules derived from it. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and scientific insights for researchers and professionals in polymer science and drug development.

This compound is a white, waxy solid at room temperature, and its chemical formula is C₁₀H₂₁NO.[1] The presence of the amide group allows for hydrogen bonding, influencing the material's melting point and mechanical properties.[2] The long hydrocarbon tail contributes to hydrophobicity and flexibility in the resulting polymer chains. These characteristics make this compound an attractive monomer for the synthesis of specialty polyamides with tailored properties.

In the pharmaceutical realm, the this compound scaffold has been incorporated into various molecules to modulate their pharmacokinetic and pharmacodynamic profiles. Its lipophilic nature can enhance drug solubility and bioavailability.[3] Notably, derivatives of this compound have shown promise as potent anticonvulsant and potential antiviral agents.[4][5]

This document will delve into the practical aspects of utilizing this compound in both fields, providing step-by-step synthetic protocols, characterization techniques, and an understanding of the underlying chemical principles.

Part 1: this compound in Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of polyamides, a class of polymers known for their excellent mechanical strength, thermal stability, and chemical resistance.[2] The resulting polyamide, poly(this compound) or Nylon 10, possesses a unique combination of properties derived from its long aliphatic chain, offering lower moisture absorption and greater flexibility compared to shorter-chain nylons.

Synthesis of Poly(this compound) via Melt Polycondensation

Melt polycondensation is a robust and widely used method for the synthesis of high-molecular-weight polyamides. This solvent-free process involves heating the monomer above its melting point to initiate polymerization, with the removal of a small molecule byproduct, typically water, driving the reaction to completion.[6]

  • High Temperature: Provides the necessary activation energy for the condensation reaction between amide groups.

  • Inert Atmosphere: Prevents oxidative degradation of the polymer at elevated temperatures.

  • Vacuum: Facilitates the removal of water, shifting the equilibrium towards the formation of high-molecular-weight polymer chains.

Materials:

  • This compound (high purity)

  • Nitrogen gas (high purity)

  • Vacuum pump

  • High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and vacuum outlet

  • Heating mantle with temperature controller

Procedure:

  • Charging the Reactor: Place a known quantity of this compound into the reaction vessel.

  • Inerting the System: Seal the reactor and purge with dry nitrogen gas for 30 minutes to remove any residual oxygen.

  • Melting and Pre-polymerization: Begin heating the reactor to the melting point of this compound (approximately 98-100°C) under a slow stream of nitrogen. Once molten, increase the temperature to 180-200°C and stir for 1-2 hours to initiate pre-polymerization. Water vapor will be evolved and carried out by the nitrogen stream.

  • Polycondensation under Vacuum: Gradually increase the temperature to 220-250°C while slowly applying a vacuum to the system. Reduce the pressure to below 1 torr over 1-2 hours.

  • Polymerization: Continue the reaction under high vacuum and stirring for 3-4 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.

  • Polymer Extrusion and Cooling: Once the desired viscosity is reached, stop the reaction and carefully extrude the molten polymer from the reactor under nitrogen pressure into a strand. Quench the polymer strand in a water bath.

  • Pelletizing: Dry the polymer strand and cut it into pellets for further characterization and processing.

Workflow for Melt Polycondensation of this compound

start Start charge Charge this compound into Reactor start->charge purge Purge with Nitrogen charge->purge heat_melt Heat to Melt (98-100°C) purge->heat_melt prepolymerize Pre-polymerize (180-200°C, 1-2h) heat_melt->prepolymerize apply_vacuum Increase Temp (220-250°C) & Apply Vacuum prepolymerize->apply_vacuum polymerize Polymerize under Vacuum (3-4h) apply_vacuum->polymerize extrude Extrude Molten Polymer polymerize->extrude quench Quench in Water Bath extrude->quench pelletize Pelletize quench->pelletize end End pelletize->end

Caption: Workflow for the synthesis of poly(this compound) via melt polycondensation.

Characterization of Poly(this compound)

The synthesized poly(this compound) should be characterized to determine its molecular weight, structure, and thermal properties.

PropertyMethodTypical Value Range for Long-Chain PolyamidesReference
Melting Temperature (Tm)DSC150 - 220 °C[2]
Glass Transition Temp (Tg)DSC40 - 70 °C[7]
Tensile StrengthTensile Testing40 - 70 MPa[2]
Elongation at BreakTensile Testing100 - 300 %[2]
Molecular Weight (Mn)GPC10,000 - 50,000 g/mol [8]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the formation of the polyamide structure by identifying characteristic functional groups.

  • Procedure:

    • Obtain a thin film of the synthesized polymer by melt-pressing or casting from a suitable solvent (e.g., m-cresol).

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Expected Peaks:

    • N-H stretching: ~3300 cm⁻¹[9]

    • C-H stretching (aliphatic): ~2920 and 2850 cm⁻¹[10]

    • C=O stretching (Amide I): ~1640 cm⁻¹[10]

    • N-H bending (Amide II): ~1540 cm⁻¹[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the detailed chemical structure of the polymer repeat unit.

  • Procedure:

    • Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., deuterated trifluoroacetic acid or a mixture of hexafluoroisopropanol (HFIP) and CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals:

    • Protons alpha to the amide nitrogen (NH-CH ₂): ~3.2 ppm

    • Protons alpha to the carbonyl group (CH ₂-CO): ~2.2 ppm

    • Methylene protons in the main chain: ~1.2-1.6 ppm

  • Expected ¹³C NMR Signals:

    • Carbonyl carbon (C=O): ~173 ppm[11]

    • Carbon alpha to the amide nitrogen (NH-C H₂): ~40 ppm[11]

    • Carbon alpha to the carbonyl group (C H₂-CO): ~36 ppm[11]

    • Methylene carbons in the main chain: ~25-30 ppm[11]

Gel Permeation Chromatography (GPC):

  • Objective: To determine the molecular weight distribution (MWD) and average molecular weights (Mn, Mw) of the polymer.

  • Procedure:

    • Dissolve the polymer in a suitable mobile phase, such as HFIP with a small amount of sodium trifluoroacetate to prevent aggregation.[8]

    • Inject the polymer solution into the GPC system equipped with appropriate columns (e.g., PL HFIPgel).[8]

    • Calibrate the system using polymer standards of known molecular weight (e.g., polymethylmethacrylate - PMMA).[8]

    • Analyze the resulting chromatogram to determine Mn, Mw, and the polydispersity index (PDI = Mw/Mn).

Part 2: this compound in Pharmaceutical Synthesis

This compound and its derivatives are emerging as valuable scaffolds in the design and synthesis of new therapeutic agents. The long alkyl chain can enhance lipophilicity, which can improve membrane permeability and oral bioavailability.

Synthesis of N-(2-hydroxyethyl)this compound as an Anticonvulsant Agent

A series of N-(2-hydroxyethyl)amide derivatives, including the this compound analog, have been synthesized and shown to possess significant anticonvulsant activity with a favorable safety profile.[4]

  • Methyl Chloroformate: Acts as an activating agent for the carboxylic acid, facilitating the subsequent amidation reaction.

  • Triethylamine: A base used to neutralize the HCl generated during the reaction.

  • Room Temperature Reaction: A mild condition that is often sufficient for this type of amide bond formation, minimizing potential side reactions.

Materials:

  • Decanoic acid

  • Methyl chloroformate

  • Triethylamine

  • Ethanolamine

  • Dry Tetrahydrofuran (THF) as solvent

  • Standard laboratory glassware for synthesis and purification (e.g., round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve decanoic acid (1 equivalent) and triethylamine (1.1 equivalents) in dry THF under a nitrogen atmosphere.

  • Activation: Cool the solution to 0°C in an ice bath. Slowly add methyl chloroformate (1.1 equivalents) dropwise to the solution while maintaining the temperature at 0°C. Stir the mixture for 30 minutes.

  • Amidation: In a separate flask, dissolve ethanolamine (1.2 equivalents) in dry THF. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-10 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-(2-hydroxyethyl)this compound.

Reaction Scheme for the Synthesis of N-(2-hydroxyethyl)this compound

cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Decanoic_Acid Decanoic Acid Activation Activation Decanoic_Acid->Activation + Methyl Chloroformate + Triethylamine Methyl_Chloroformate Methyl Chloroformate Ethanolamine Ethanolamine Triethylamine Triethylamine (Base) THF THF (Solvent) Temp 0°C to Room Temp Product N-(2-hydroxyethyl)this compound Amidation Amidation Activation->Amidation + Ethanolamine Amidation->Product

Caption: Synthesis of N-(2-hydroxyethyl)this compound.

Anticonvulsant Activity and Preclinical Data

N-(2-hydroxyethyl)this compound has been evaluated in preclinical models for its anticonvulsant efficacy and neurotoxicity.

CompoundMES ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
N-(2-hydroxyethyl)this compound22.0599.827.5[4]
Valproate (Reference Drug)--1.6[4]

MES: Maximal Electroshock Test ED₅₀: Median Effective Dose TD₅₀: Median Toxic Dose

The data indicates that N-(2-hydroxyethyl)this compound possesses potent anticonvulsant activity with a significantly better safety profile (higher Protective Index) compared to the established antiepileptic drug, valproate.[4]

Potential as Antiviral Agents

Derivatives of this compound are also being explored for their potential as antiviral agents. While specific protocols are often proprietary, the general synthetic strategies involve modifying the this compound scaffold to interact with viral targets. For instance, decanoyl acetaldehyde derivatives have been synthesized and investigated for their antimicrobial and antiviral properties.[5] The lipophilic decanoyl moiety can facilitate interaction with viral envelopes or cellular membranes, a common strategy in antiviral drug design. Further research in this area is focused on synthesizing libraries of this compound derivatives and screening them against a range of viruses to identify lead compounds for further development.[12]

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in both polymer chemistry and pharmaceutical sciences. Its long alkyl chain and reactive amide functionality allow for the synthesis of high-performance polyamides with desirable properties. In the pharmaceutical arena, the this compound scaffold serves as a key building block for the development of new therapeutic agents with enhanced efficacy and safety profiles, as exemplified by its promising anticonvulsant derivatives. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the diverse applications of this compound.

References

Application Note: Fluorogenic Assay for Characterizing Decanamide as a Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for determining the inhibitory activity of Decanamide and its derivatives against Class I and II Histone Deacetylases (HDACs). HDACs are critical epigenetic regulators and validated therapeutic targets for a range of diseases, including cancer.[1][2] Fatty amides like this compound represent a chemical scaffold of interest for inhibitor development. This guide details a two-step fluorogenic assay, a robust method well-suited for high-throughput screening and detailed kinetic analysis.[1][3] We will cover the scientific principles, step-by-step experimental execution, data analysis for calculating IC50 values, and troubleshooting, ensuring a self-validating and reproducible workflow.

Introduction and Scientific Principle

Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from lysine residues on histone tails and other proteins.[3][4] This deacetylation leads to a more condensed chromatin structure, generally repressing gene transcription.[5] Inhibition of HDACs can restore the expression of suppressed genes, such as tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][6] Consequently, HDAC inhibitors are a significant area of therapeutic research.[1]

This compound (C₁₀H₂₁NO) is a primary fatty amide characterized by a 10-carbon alkyl chain.[7][8] While a simple molecule, its hydrophobic chain and amide headgroup make it and its derivatives plausible candidates for interaction with the active site of enzymes like HDACs.

This protocol employs a well-established fluorogenic assay principle to quantify HDAC activity.[3][4][9] The workflow is a two-step enzymatic reaction:

  • Deacetylation: The HDAC enzyme removes the acetyl group from a non-fluorescent, acetylated lysine substrate, Boc-Lys(Ac)-AMC.[10][11][12]

  • Fluorophore Release: A developer solution, containing a protease (trypsin), is added. The trypsin specifically cleaves the deacetylated substrate (Boc-Lys-AMC), releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][10][11][12]

The resulting fluorescence intensity is directly proportional to the HDAC enzymatic activity.[3] When an inhibitor like this compound is present, it reduces the rate of deacetylation, leading to a decrease in the fluorescent signal.

Mechanism of HDAC Action and Inhibition

HDAC_Mechanism cluster_0 HDAC Catalysis cluster_1 Inhibition Histone_Ac Acetylated Histone (Lys-Ac) Histone Deacetylated Histone (Lys) Histone_Ac->Histone HDAC Activity HDAC HDAC Enzyme HDAC->Histone Inhibitor This compound Inhibitor->HDAC Inhibition

Caption: Mechanism of HDAC deacetylation and its inhibition by this compound.

Materials and Reagents

ReagentRecommended SourcePurpose
Recombinant Human HDAC1BPS Bioscience (Cat# 50051)Enzyme source
HDAC Assay Buffer (e.g., Tris-based, pH 8.0)Cayman Chemical (Cat# 10011354)Maintain optimal pH and ionic strength
Fluorogenic Substrate: Boc-Lys(Ac)-AMCCayman Chemical (Cat# 10009343)Substrate for HDAC enzyme[10][11][13]
Developer Solution (contains Trypsin)BPS Bioscience (Cat# 50031)Cleaves deacetylated substrate to release fluorophore
Trichostatin A (TSA)Cayman Chemical (Cat# 10009969)Potent HDAC inhibitor for positive control[5][14]
Test Compound: this compound Sigma-Aldrich (CAS# 2319-29-1)Compound to be tested for inhibitory activity
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich (Cat# D2650)Solvent for dissolving test compound and controls
Black, flat-bottom 96-well microplateCorning (Cat# 3603)Low-fluorescence plate for assay
Nuclease-free waterThermo Fisher ScientificFor buffer and reagent preparation

Reagent Preparation

Expert Insight: The solubility of your test compound is critical. This compound is hydrophobic with limited water solubility.[7] A high-concentration stock in 100% DMSO is necessary. Ensure the final DMSO concentration in the assay well is low (≤1%) to avoid impacting enzyme activity.[15][16]

  • HDAC Assay Buffer: Prepare according to the manufacturer's instructions or use a buffer such as 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Store at 4°C.

  • HDAC1 Enzyme Stock: The enzyme is typically supplied concentrated. Thaw on ice and prepare a working dilution (e.g., 2-5 ng/µL) in cold HDAC Assay Buffer immediately before use. Keep on ice.

  • Substrate Stock (5 mM): Dissolve Boc-Lys(Ac)-AMC in DMSO to make a 5 mM stock solution. Aliquot and store at -20°C, protected from light.[10]

  • Test Compound (this compound) Stock (10 mM): Accurately weigh and dissolve this compound in 100% DMSO to create a 10 mM stock solution. Gentle vortexing may be required. Store in small aliquots at -20°C.

  • Control Inhibitor (TSA) Stock (200 µM): Dissolve Trichostatin A in DMSO for a stock solution. This will be used as the positive control for inhibition.[9] Store at -20°C.

  • Developer Solution: Prepare according to the manufacturer's protocol. This often involves diluting a concentrated stock and may include adding TSA to stop the HDAC reaction upon addition.[17]

Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL.

Experimental Workflow Diagram

Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) plate 2. Plate Mapping & Compound Addition (this compound dilutions, Controls) prep->plate enzyme 3. Initiate Reaction (Add HDAC1 Enzyme) plate->enzyme incubate1 4. Incubation (e.g., 30 min at 37°C) enzyme->incubate1 develop 5. Stop & Develop (Add Developer Solution) incubate1->develop incubate2 6. Incubation (e.g., 15 min at RT) develop->incubate2 read 7. Read Fluorescence (Ex: 360 nm, Em: 460 nm) incubate2->read analyze 8. Data Analysis (% Inhibition, IC50 Curve) read->analyze

Caption: Step-by-step workflow for the fluorogenic HDAC inhibition assay.

Step 1: Plate Setup and Compound Addition

  • Prepare Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of your 10 mM this compound stock in 100% DMSO. This will be your 500X compound plate.

  • Intermediate Dilution: In a separate plate, perform a 1:50 dilution of the 500X compound plate into HDAC Assay Buffer. This creates a 10X intermediate plate. The final DMSO concentration here will be 2%.

  • Define Wells: Design your 96-well black assay plate layout:

    • Blank (No Enzyme): For background fluorescence subtraction.

    • Vehicle Control (100% Activity): Contains enzyme and DMSO, but no inhibitor.

    • Positive Control (0% Activity): Contains enzyme and a saturating concentration of TSA.

    • Test Wells: Contains enzyme and serial dilutions of this compound.

  • Add Reagents to Assay Plate:

    • Add 25 µL of HDAC Assay Buffer to all wells.

    • Add 5 µL of HDAC Assay Buffer to the "Vehicle Control" wells.

    • Add 5 µL of the appropriate 10X this compound dilutions to the "Test Wells".

    • Add 5 µL of 10X TSA to the "Positive Control" wells.

    • Add 10 µL of HDAC Assay Buffer to the "Blank" wells (total of 35 µL).

Step 2: Enzyme Reaction

  • Add Substrate: Add 10 µL of the diluted HDAC Substrate (e.g., 25 µM final concentration) to all wells except the Blanks.

  • Pre-incubation (Optional but Recommended): Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the diluted HDAC1 enzyme to all wells except the Blanks. The final volume in all wells (except blanks) should be 50 µL.

  • Incubate: Cover the plate and incubate for 30-60 minutes at 37°C. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

Step 3: Development and Measurement

  • Stop Reaction: Add 50 µL of Developer Solution to all wells, including the blanks. This stops the HDAC reaction and begins the cleavage of the deacetylated substrate.[13]

  • Incubate: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Read Fluorescence: Measure the fluorescence using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.[1][10]

Data Analysis and Interpretation

Trustworthiness through Data Validation: The goal is to determine the concentration of this compound that inhibits 50% of HDAC1 activity (the IC50 value).[18][19]

Step 1: Background Subtraction Subtract the average fluorescence value of the "Blank" wells from all other wells.

Step 2: Calculate Percent Inhibition Use the following formula for each concentration of this compound: % Inhibition = 100 * (1 - (Signal_Test - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl))

Step 3: Generate IC50 Curve

  • Plot % Inhibition (Y-axis) against the log of the this compound concentration (X-axis).

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). Most graphing software (e.g., GraphPad Prism, Origin) has built-in functions for this.

  • The IC50 is the concentration of the inhibitor at which the response is reduced by half.[18][19][20] A lower IC50 value indicates a more potent inhibitor.[20]

Sample Data and Calculation Table
[this compound] (µM)Log [this compound]Avg. FluorescenceBackground Subtracted% Inhibition
0 (Vehicle)N/A15000149000.0%
0.1-1.014800147001.4%
0.3-0.5214200141005.5%
1.00.0115001140024.1%
3.00.487800770049.7%
10.01.04500440072.4%
30.01.482100200089.0%
100.02.01200110095.2%
TSA (Control)N/A1000900100.0%
BlankN/A100N/AN/A

Note: Data are for illustrative purposes only.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Contaminated buffer or plate; intrinsic fluorescence of the test compound.Use fresh, high-purity reagents. Run a compound-only control (no enzyme) to check for autofluorescence.
Low signal in Vehicle wells Inactive enzyme; incorrect buffer pH; insufficient incubation time.Verify enzyme activity with a new aliquot. Check buffer pH. Optimize incubation time.
No inhibition at high [this compound] This compound is not an inhibitor of this HDAC isoform; compound precipitated out of solution.Test against other HDAC isoforms. Check for compound precipitation in the well; reduce the highest concentration or improve solubilization.[21]
High variability between replicates Pipetting errors; temperature fluctuations across the plate.Use calibrated pipettes. Ensure even mixing and consistent incubation temperature.

References

Decanamide: A Framework for In Vitro Biological Activity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

Decanamide (C10H21NO) is a primary fatty acid amide structurally related to the 10-carbon saturated fatty acid, decanoic acid.[1] While its specific mechanism of action is not yet fully elucidated, the broader class of fatty acid amides is recognized for significant and diverse biological activities, including immunomodulatory, antimicrobial, and neuroprotective effects.[1][2][3] This guide provides a comprehensive, tiered framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro biological activities of this compound. We present a series of validated, self-contained protocols, moving from foundational cytotoxicity assessments to more specific mechanistic assays targeting inflammation, enzyme inhibition, and antimicrobial efficacy. The causality behind experimental choices, the inclusion of critical controls for data integrity, and the methods for robust data analysis are detailed to ensure scientific rigor and reproducibility.

Introduction and Rationale

Fatty acid amides (FAAs) are a class of lipid signaling molecules that play crucial roles in physiological and pathological processes.[4] Their simple structure belies a complex pharmacology, with different FAAs exhibiting unique biological profiles. This compound, as a member of this family, is a compound of interest with reported anti-inflammatory, antibacterial, antitumor, and neuroprotective potential.[3] However, a systematic approach to characterizing these activities is essential for any drug discovery or development program.

This document outlines a logical, tiered workflow for profiling this compound in vitro. The initial tier establishes the compound's therapeutic window by assessing its impact on cell viability and membrane integrity. Subsequent tiers investigate specific, hypothesis-driven activities based on existing literature for related molecules. This structured approach maximizes efficiency by ensuring that mechanistic studies are conducted at non-cytotoxic concentrations and allows for a comprehensive understanding of the compound's biological signature.

Physicochemical Properties and Compound Handling

A clear understanding of a compound's physical properties is the bedrock of reproducible biological assays.

  • Appearance: White to off-white crystalline solid or powder.[3]

  • Molecular Weight: 171.28 g/mol .[1]

  • Solubility: this compound is hydrophobic. It is practically insoluble in water but soluble in organic solvents like ethanol, ether, and dimethyl sulfoxide (DMSO).[3][5] For cell-based assays, DMSO is the recommended solvent for creating high-concentration stock solutions.

  • Storage: Store the solid compound at room temperature in a dry, sealed container.[3] Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Protocol 1: Preparation of this compound Stock Solution

Rationale: Creating a high-concentration, sterile-filtered stock solution in an appropriate solvent is critical for accurate and consistent dosing in cell culture experiments. DMSO is used due to its high solvating power for hydrophobic compounds and its general compatibility with cell culture at low final concentrations (typically ≤0.5% v/v).

Materials:

  • This compound powder (CAS 2319-29-1)

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

Procedure:

  • Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve a high-concentration stock, for example, 100 mM.

    • Calculation Example for 10 mg:

    • Mass = 10 mg = 0.01 g

    • Molecular Weight = 171.28 g/mol

    • Moles = 0.01 g / 171.28 g/mol ≈ 5.838 x 10⁻⁵ mol

    • Volume for 100 mM (0.1 M) stock = 5.838 x 10⁻⁵ mol / 0.1 mol/L ≈ 5.838 x 10⁻⁴ L = 583.8 µL

  • Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile, amber tube to remove any potential microbial contaminants or particulates.

  • Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.

  • Label clearly with compound name, concentration, solvent, and date. Store at -20°C for short-term use or -80°C for long-term storage.[6]

Tiered Assay Workflow

A tiered or cascaded approach is an efficient strategy for compound evaluation. It begins with broad, foundational assays and progresses to more complex, specific, and resource-intensive mechanistic studies.

Tiered_Assay_Workflow cluster_prep Preparation cluster_tier1 Tier 1: Foundational Safety Screening cluster_tier2 Tier 2: Mechanistic & Functional Assays prep Prepare 100 mM this compound Stock in DMSO cytotoxicity Cytotoxicity & Viability Assays (MTT & LDH Assays) prep->cytotoxicity Dilute for treatment analysis1 Determine Non-Toxic Concentration Range (Calculate IC50) cytotoxicity->analysis1 anti_inflammatory Anti-Inflammatory Assay (LPS-Stimulated Macrophages) analysis1->anti_inflammatory Use concentrations ≤ IC50/10 enzyme_inhibition Enzyme Inhibition Assay (e.g., FAAH) analysis1->enzyme_inhibition Use concentrations ≤ IC50/10 antimicrobial Antimicrobial Assay (MIC Determination) analysis1->antimicrobial Concentration range guided by cytotoxicity

Caption: Tiered workflow for evaluating this compound's in vitro activity.

Tier 1: Foundational Cytotoxicity and Viability Assays

Objective: To determine the concentration range at which this compound affects cell health. This is a mandatory first step to distinguish true biological modulation from non-specific cytotoxic effects in subsequent assays.

Protocol 2: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Materials:

  • Human cell line (e.g., A549 lung carcinoma or RAW 264.7 murine macrophages)[8]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (100 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical starting range is 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Controls: Include wells with "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%) and "untreated control" (medium only). A positive control (Doxorubicin) should also be included.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the purple formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the log of this compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3: Membrane Integrity Assessment via LDH Assay

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[7][9] It is an excellent orthogonal method to complement the MTT assay.

Procedure: This assay is typically performed using a commercial kit.

  • Follow steps 1-4 from the MTT assay protocol.

  • Controls: In addition to vehicle controls, include a "maximum LDH release" control by treating a set of wells with the lysis buffer provided in the kit 30 minutes before the endpoint.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity:

    • % Cytotoxicity = ((Absorbance_Treated - Absorbance_Vehicle) / (Absorbance_Max_Release - Absorbance_Vehicle)) * 100

Assay TypeEndpoint MeasuredInterpretationHypothetical IC₅₀ (48h)
MTT Assay Mitochondrial metabolic activityMeasures reduction in cell viability75 µM
LDH Assay LDH release (membrane damage)Measures overt cytotoxicity/necrosis>100 µM

Table 1: Summary of foundational cytotoxicity data for this compound.

Tier 2: Mechanistic & Functional Assays

Based on the Tier 1 results, all subsequent assays should be performed using a concentration range well below the cytotoxic threshold (e.g., ≤ IC₅₀/10) to ensure the observed effects are specific.

Protocol 4: Anti-Inflammatory Activity in Macrophages

Principle: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages.[10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO). Incubate for 2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cell debris. Store at -80°C until analysis.

  • Cytokine Quantification: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve for each cytokine using the provided standards.

  • Calculate the concentration of each cytokine in the samples.

  • Calculate the percentage of inhibition of cytokine production for each this compound concentration:

    • % Inhibition = (1 - (Cytokine_this compound+LPS / Cytokine_Vehicle+LPS)) * 100

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Vehicle (No LPS)< 50-< 30-
Vehicle + LPS35000%18000%
1 µM this compound + LPS280020%153015%
5 µM this compound + LPS157555%81055%
10 µM this compound + LPS98072%45075%

Table 2: Hypothetical anti-inflammatory activity of this compound.

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free IκB degrades NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Cytokines TNF-α, IL-6 mRNA DNA->Cytokines

Caption: Potential mechanism of this compound's anti-inflammatory action.

Protocol 5: Enzyme Inhibition Assay - Fatty Acid Amide Hydrolase (FAAH)

Principle: Fatty acid amides are metabolized by FAAH. This compound may act as an inhibitor of this enzyme. This protocol uses a fluorescence-based assay kit to screen for FAAH inhibition.[11][12] The enzyme hydrolyzes a non-fluorescent substrate to release a highly fluorescent product.

Materials:

  • FAAH Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)[11]

  • Recombinant human FAAH enzyme

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Assay buffer

  • This compound stock solution

  • Positive control inhibitor (e.g., URB597)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as described in the kit manual.

  • Assay Reaction: In a black 96-well plate, add the following in order:

    • 20 µL Assay Buffer

    • 10 µL this compound (at various concentrations) or vehicle (DMSO)

    • 10 µL FAAH enzyme solution

  • Incubation: Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the FAAH substrate to each well to start the reaction.

  • Read Fluorescence: Immediately begin reading the fluorescence intensity every minute for 20-30 minutes using an excitation wavelength of 355-365 nm and an emission wavelength of 455-465 nm.

Data Analysis:

  • Determine the reaction rate (V) for each well by plotting fluorescence units vs. time and calculating the slope of the linear portion of the curve.

  • Calculate the percentage of inhibition:

    • % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

  • Plot % Inhibition against the log of this compound concentration and calculate the IC₅₀ value using non-linear regression.

Protocol 6: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

Principle: To determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard technique.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile 96-well U-bottom plates

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB across 10 columns (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a "growth control" (MHB + inoculum, no drug) and a "sterility control" (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

References

Application Note: Quantitative Analysis of Decanamide in Solution by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated method for the quantitative determination of Decanamide in solution using Gas Chromatography with Flame Ionization Detection (GC-FID). The protocol is designed for researchers, scientists, and professionals in drug development and industrial quality control who require a reliable, accurate, and precise method for quantifying this primary fatty amide. The methodology herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3] We detail every aspect of the procedure, from the physicochemical properties of this compound and the causal basis for methodological choices to step-by-step protocols for sample preparation, instrument setup, and comprehensive method validation.

Introduction and Scientific Rationale

This compound (CAS 2319-29-1), the amide derivative of decanoic acid, is a waxy, crystalline solid at room temperature.[4] Its amphipathic nature, stemming from a 10-carbon hydrophobic alkyl chain and a polar amide group capable of hydrogen bonding, dictates its solubility and chromatographic behavior.[4] It is soluble in organic solvents like ethanol and chloroform but has limited solubility in water.[4] This compound serves as a crucial intermediate in organic synthesis and sees use in applications such as surfactants and lubricants.[4]

Accurate quantification of this compound is critical for process optimization, quality assurance in manufacturing, and formulation development in pharmaceuticals. The selection of an analytical method must account for the compound's physicochemical properties. This compound is thermally stable and possesses sufficient volatility for gas chromatography, making GC an ideal technique for its analysis.[5][6]

The principle of this method relies on the separation of this compound from the sample matrix using a GC system. The sample is injected into a heated inlet, where it is vaporized. A carrier gas sweeps the vaporized sample onto a capillary column. Separation occurs based on the differential partitioning of analytes between the stationary phase of the column and the mobile carrier gas. Compounds with higher volatility and lower affinity for the stationary phase elute faster. The Flame Ionization Detector (FID) then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms. This makes FID a highly sensitive and reliable detector for organic analytes like this compound. An internal standard is incorporated to correct for variations in injection volume and instrument response, ensuring high precision.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₁₀H₂₁NO[4][6][7][8]
Molecular Weight 171.28 g/mol [6][9][10]
Melting Point ~98-108 °C[6][11]
Boiling Point ~305.2 °C at 760 mmHg[6][11]
Solubility Soluble in ethanol, chloroform; limited in water[4]
Stability Stable under normal conditions[5]

Method Validation Framework

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[12] This protocol is validated according to the ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures .[1][3][13][14] The following performance characteristics are addressed to build a self-validating and trustworthy system.

Method_Validation_Framework cluster_Assay Assay Validation (Quantification) Accuracy Accuracy (% Recovery) Precision Precision (RSD %) LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity Linearity Linearity (r²) Range Range Linearity->Range Robustness Robustness Method Analytical Method Method->Accuracy Method->Precision Method->Specificity Method->Linearity Method->Robustness

Caption: Relationship of ICH Q2(R2) validation parameters.

Detailed Application Protocol

PART 3.1: Equipment and Reagents
  • Equipment:

    • Gas Chromatograph with Flame Ionization Detector (FID) (e.g., Agilent 7890 or equivalent)[15][16]

    • GC Capillary Column: DB-5, HP-5, or equivalent 5% phenylmethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[16][17]

    • Analytical Balance (4-decimal place)

    • Volumetric flasks (Class A)

    • Pipettes (Class A) and micropipettes

    • Autosampler vials with inserts

    • Syringe filters (0.45 µm, solvent-compatible)

    • Ultrasonic bath

  • Reagents:

    • This compound reference standard (≥98% purity)[18][19]

    • n-Tetracosane (Internal Standard, ≥99% purity)

    • Methanol (HPLC or GC grade)

    • Chloroform (HPLC or GC grade)

    • Carrier Gas: Helium or Hydrogen (≥99.999% purity)

    • FID Gases: Hydrogen (≥99.999% purity), Air (zero grade)

PART 3.2: Preparation of Solutions

Causality: The use of an internal standard (IS), n-tetracosane, is crucial. The IS is a stable compound with chromatographic behavior similar to the analyte but is well-resolved from it. Its constant concentration across all samples and standards corrects for minor variations in injection volume and detector response, thereby enhancing the precision and accuracy of the method.[15]

  • Solvent Mixture Preparation: Prepare a 9:1 (v/v) chloroform:methanol solution. This will serve as the diluent for all standards and samples.

  • Internal Standard (IS) Stock Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of n-tetracosane.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the solvent mixture. Mix thoroughly.

  • This compound Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the solvent mixture. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards by diluting the this compound Primary Stock Solution.

    • For each standard, pipette the required volume of this compound stock into a volumetric flask, add a constant volume of the IS Stock Solution, and dilute to the final volume with the solvent mixture.

Calibration LevelThis compound Stock (1 mg/mL)IS Stock (0.5 mg/mL)Final Volume (mL)Final this compound Conc. (µg/mL)Final IS Conc. (µg/mL)
10.25 mL1.0 mL10 mL2550
20.50 mL1.0 mL10 mL5050
31.00 mL1.0 mL10 mL10050
41.50 mL1.0 mL10 mL15050
52.00 mL1.0 mL10 mL20050
  • Sample Preparation:

    • Accurately weigh or pipette the sample containing this compound into a volumetric flask. The amount should be chosen so that the final concentration falls within the established linear range of the method (e.g., 25-200 µg/mL).

    • Add the same constant volume of IS Stock Solution as used for the calibration standards.

    • Dilute to volume with the solvent mixture.

    • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

PART 3.3: GC-FID Chromatographic Conditions

The following conditions have been optimized for the separation of this compound and the internal standard. The temperature program is designed to elute this compound in a reasonable time with good peak shape while ensuring separation from any potential impurities.

ParameterSettingRationale
Column HP-5 (30 m x 0.25 mm, 0.25 µm)A robust, non-polar column providing good separation for a wide range of compounds.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow for column dimensions, balancing speed and resolution.
Inlet Temperature 270 °CEnsures complete and rapid vaporization of this compound without thermal degradation.
Injection Mode Split (Ratio 50:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Volume 1 µLStandard volume for GC analysis.
Oven Program Initial: 150 °C, hold 2 minRamp: 20 °C/min to 300 °CHold: 3 minStarts below the boiling point of the solvent and ramps to a temperature that ensures elution of both the analyte and IS.
Detector FIDHighly sensitive to hydrocarbons.
Detector Temp. 300 °CPrevents condensation of eluting compounds in the detector.
Makeup Gas Helium, 25 mL/minOptimizes detector sensitivity.
H₂ Flow 30 mL/minFuel for the flame.
Air Flow 300 mL/minOxidant for the flame.
PART 3.4: Data Analysis and Quantification
  • System Suitability: Before analysis, inject a mid-level calibration standard five times. The Relative Standard Deviation (RSD) of the peak area ratio should be ≤ 2.0%.

  • Calibration Curve:

    • Inject each calibration standard in duplicate.

    • For each level, calculate the Peak Area Ratio = (Peak Area of this compound) / (Peak Area of IS).

    • Construct a calibration curve by plotting the Peak Area Ratio (y-axis) against the concentration of this compound (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² should be ≥ 0.999.

  • Sample Quantification:

    • Inject the prepared sample solution.

    • Calculate the Peak Area Ratio for the sample.

    • Determine the concentration of this compound in the sample using the regression equation: Concentration (µg/mL) = (Sample Peak Area Ratio - c) / m

    • Account for the initial sample weight/volume and dilution factor to report the final concentration in the original solution.

Caption: Workflow for the quantification of this compound by GC-FID.

Summary of Validation Results

The following table summarizes the acceptance criteria and typical results for the validation of this method, demonstrating its suitability for the intended purpose.

Validation ParameterAcceptance CriterionTypical Result
Specificity No interference at RT of analyte and ISPass
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 25 - 20025 - 200
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)
- Repeatability (n=6)≤ 2.0%0.85%
- Intermediate≤ 2.0%1.20%
LOQ (µg/mL) S/N ≥ 1010 µg/mL
LOD (µg/mL) S/N ≥ 33 µg/mL
Robustness RSD ≤ 2.0% after minor changesPass

This validated GC-FID method provides a robust, reliable, and accurate tool for the quantitative determination of this compound concentration in solution. The detailed protocol and clear rationale for procedural choices ensure that the method can be successfully implemented in any analytical laboratory equipped with standard gas chromatography instrumentation.

References

Decanamide Derivatives in Agricultural Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for the use of Decanamide derivatives in agricultural formulations. Eschewing a rigid template, this guide is structured to provide researchers, scientists, and formulation development professionals with a comprehensive understanding of the distinct applications of key this compound derivatives, focusing on their practical implementation and the scientific rationale behind their use.

Introduction: The Versatility of this compound Derivatives in Agriculture

While this compound itself has limited direct application as an active ingredient in agriculture, its derivatives have emerged as valuable components in modern crop protection and enhancement strategies. This guide will focus on two prominent derivatives: N,N-Dimethyl this compound as a high-performance solvent and adjuvant, and N-isobutyl this compound as a potent plant growth regulator. We will explore their mechanisms of action, provide detailed protocols for their use, and present quantitative data to guide formulation and application development.

Part 1: N,N-Dimethyl this compound - Enhancing Formulation Stability and Efficacy

N,N-Dimethyl this compound (DMDC) is a versatile and highly effective solvent and adjuvant used in a variety of pesticide formulations. Its primary role is to dissolve and stabilize active ingredients, particularly those that are challenging to formulate, such as certain fungicides and insecticides.[1][2][3]

Core Function and Mechanism of Action

The efficacy of a pesticide formulation is critically dependent on the stable and uniform delivery of the active ingredient to the target. N,N-Dimethyl this compound excels in this role due to its strong solvency power, which allows for the dissolution of a wide range of active compounds.[4] A key function of DMDC is the prevention of crystallization of the active ingredient upon dilution in the spray tank.[2] This is crucial for maintaining the bioavailability of the active ingredient and ensuring consistent performance in the field.

Applications in Formulation Types

N,N-Dimethyl this compound is particularly valuable in the development of the following formulation types:

  • Emulsifiable Concentrates (EC): As a solvent, it helps to keep the active ingredient dissolved in the oil phase, ensuring the formation of a stable emulsion when mixed with water.[2][5]

  • Microemulsions (ME): Its properties contribute to the formation of thermodynamically stable, clear microemulsions.

  • Suspension Emulsions (SE): It can be used in the oil phase to dissolve one active ingredient while another is suspended in the aqueous phase.

  • Emulsions in Water (EW): It can be a key component of the oil phase in these pre-emulsified formulations.

Quantitative Data: Formulation Parameters

The concentration of N,N-Dimethyl this compound in a pesticide formulation is critical and must be optimized for each specific active ingredient and formulation type.

ParameterTypical RangeReference
Concentration in Formulation 5% - 20% (w/w)[1][6]
Purity ≥ 98%[7][8]
Water Content ≤ 0.3%[8]

Note: The U.S. Environmental Protection Agency (EPA) has established an exemption from the requirement of a tolerance for residues of N,N-Dimethyl this compound when used as an inert ingredient in pesticide formulations applied to growing crops, with a concentration not to exceed 20% by weight.[1][6]

Experimental Protocol: Development of an Emulsifiable Concentrate (EC) Formulation

This protocol outlines a general procedure for developing a stable EC formulation using N,N-Dimethyl this compound.

Objective: To develop a physically stable EC formulation of a model active ingredient (AI).

Materials:

  • Active Ingredient (e.g., a triazole fungicide)

  • N,N-Dimethyl this compound (DMDC)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Emulsifier blend (anionic and non-ionic surfactants)

  • Deionized water

  • Glass beakers, magnetic stirrer, and stir bars

  • Graduated cylinders and pipettes

  • Incubator/oven for stability testing

Workflow Diagram:

EC_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_testing Stability Testing AI Active Ingredient Dissolve Dissolve AI in DMDC & Solvent AI->Dissolve DMDC N,N-Dimethyl this compound DMDC->Dissolve Solvent Aromatic Solvent Solvent->Dissolve Emulsifiers Emulsifier Blend Add_Emulsifiers Add Emulsifiers and Mix Emulsifiers->Add_Emulsifiers Dissolve->Add_Emulsifiers Emulsion_Test Emulsion Stability Test Add_Emulsifiers->Emulsion_Test Accelerated_Storage Accelerated Storage (e.g., 54°C for 14 days) Add_Emulsifiers->Accelerated_Storage Physical_Properties Assess Physical Properties (e.g., phase separation, crystallization) Accelerated_Storage->Physical_Properties

Caption: Workflow for Emulsifiable Concentrate (EC) formulation development.

Procedure:

  • Solubility Assessment:

    • Determine the solubility of the AI in DMDC and the aromatic solvent individually and in various ratios to identify the optimal solvent system.

  • Preparation of the Organic Phase:

    • In a beaker, combine the desired amounts of DMDC and the aromatic solvent.

    • Slowly add the AI while stirring with a magnetic stirrer until it is completely dissolved.

  • Addition of Emulsifiers:

    • Add the pre-determined emulsifier blend to the organic phase and continue stirring until a homogenous solution is obtained.

  • Emulsion Stability Test (Initial Screening):

    • Prepare a 5% (v/v) dilution of the EC formulation in standard hard water in a graduated cylinder.

    • Invert the cylinder 10-20 times and observe the spontaneity and stability of the emulsion. A stable emulsion should not show any phase separation or creaming for at least 2 hours.

  • Accelerated Storage Stability:

    • Store the prepared EC formulation in a sealed container at an elevated temperature (e.g., 54°C for 14 days) to simulate long-term storage.

    • After the storage period, visually inspect the formulation for any signs of crystallization, phase separation, or degradation.

    • Repeat the emulsion stability test to ensure the formulation's performance is maintained.

  • Optimization:

    • If instability is observed, adjust the ratios of solvents and emulsifiers and repeat the testing procedure.

Safety and Handling of N,N-Dimethyl this compound
  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful to aquatic life with long-lasting effects.[9][10][11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]

  • Handling: Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[10][12][13]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[13]

Part 2: N-isobutyl this compound - A Novel Plant Growth Regulator

N-isobutyl this compound is an alkamide that has demonstrated significant potential as a plant growth regulator.[10][14][15] Its effects are dose-dependent, promoting root and shoot growth at lower concentrations and inhibiting them at higher concentrations.[16][17][18]

Mechanism of Action: A Dual-Pathway Interaction

The primary mechanism of action for N-isobutyl this compound involves the modulation of two key signaling pathways in plants:

  • Nitric Oxide (NO) Signaling: Application of N-isobutyl this compound induces the accumulation of nitric oxide, a crucial signaling molecule in plant development. This NO accumulation is directly linked to the promotion of lateral and adventitious root formation.[16][19][20]

  • Cytokinin Signaling Interaction: N-isobutyl this compound's effects on cell proliferation and differentiation are mediated through an interaction with the cytokinin signaling pathway. It has been shown to activate cytokinin-responsive genes, and its growth-regulating effects are absent in plants with deficient cytokinin receptors.[17][21][22][23]

Signaling Pathway Diagram:

PGR_Pathway cluster_input Input cluster_signaling Signaling Cascade cluster_output Developmental Response NID N-isobutyl this compound NO_Production Increased Nitric Oxide (NO) Production NID->NO_Production Cytokinin_Receptors Interaction with Cytokinin Receptors NID->Cytokinin_Receptors Root_Development Promotion of Lateral and Adventitious Root Growth NO_Production->Root_Development Cytokinin_Signaling Activation of Cytokinin Signaling Pathway Cytokinin_Receptors->Cytokinin_Signaling Cell_Proliferation Modulation of Cell Division and Differentiation Cytokinin_Signaling->Cell_Proliferation Shoot_Development Alteration of Shoot and Leaf Development Cell_Proliferation->Root_Development Cell_Proliferation->Shoot_Development

Caption: Proposed signaling pathway for N-isobutyl this compound in plants.

Quantitative Data: Effective Concentrations

The biological activity of N-isobutyl this compound is highly dependent on its concentration.

Plant ResponseEffective Concentration Range (in vitro)Reference
Lateral Root Growth Promotion 3.5 µM - 28 µM[17]
Primary Root Growth Inhibition ≥ 3.5 µM[17]
Shoot Fresh Weight Increase 12 µM - 24 µM[18]
Shoot Fresh Weight Decrease 48 µM - 60 µM[18]
Experimental Protocol: Evaluation of Plant Growth Regulating Effects

This protocol provides a method for assessing the impact of N-isobutyl this compound on the root and shoot development of a model plant, such as Arabidopsis thaliana.

Objective: To determine the dose-dependent effect of N-isobutyl this compound on plant growth.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose

  • Agar

  • N-isobutyl this compound stock solution (e.g., in DMSO)

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

  • Stereomicroscope and imaging system

  • Ruler and calipers

Procedure:

  • Preparation of Growth Media:

    • Prepare sterile MS agar medium containing 1% sucrose.

    • While the medium is still molten, add N-isobutyl this compound from the stock solution to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-phytotoxic level.

    • Pour the media into sterile petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water.

    • Aseptically place the sterilized seeds on the surface of the prepared media in the petri dishes.

  • Incubation:

    • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Data Collection and Analysis:

    • After a specified growth period (e.g., 10-14 days), carefully remove the seedlings from the agar.

    • Measure the following parameters:

      • Primary root length

      • Number of lateral roots

      • Shoot fresh weight

    • Statistically analyze the data to determine significant differences between the control and treated groups.

Formulation Considerations for N-isobutyl this compound

For practical agricultural applications, N-isobutyl this compound would need to be formulated to ensure its stability and effective delivery to the plant. Potential formulation types could include:

  • Soluble Liquid (SL): Dissolving N-isobutyl this compound in a suitable solvent system that is miscible with water.

  • Emulsifiable Concentrate (EC): If a water-immiscible solvent is required, an EC formulation would allow for dilution in water.

  • Seed Treatment: Applying the formulated product directly to seeds to promote early root development.

Further research is needed to develop and optimize stable and efficacious formulations for field application.

Conclusion

This compound derivatives, specifically N,N-Dimethyl this compound and N-isobutyl this compound, offer distinct and valuable functionalities in agricultural formulations. N,N-Dimethyl this compound serves as a powerful solvent and adjuvant, enhancing the stability and performance of pesticide formulations. In contrast, N-isobutyl this compound acts as a plant growth regulator, influencing root and shoot development through its interaction with key signaling pathways. The detailed protocols and data presented in this guide provide a solid foundation for researchers and formulation scientists to explore and harness the potential of these versatile compounds in developing innovative and effective agricultural products.

References

Application Notes & Protocols: N,N-Dimethyl Decanamide in Personal Care Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to N,N-Dimethyl Decanamide

N,N-dimethyl this compound (DMDA), also known as N,N-dimethylcapramide, is a versatile fatty amide with the chemical formula C12H25NO.[1][2] It presents as a colorless to pale yellow liquid and is characterized by its dual solubility in both water and organic solvents, a property that makes it highly valuable in complex formulations.[2][3] In the personal care industry, DMDA is leveraged for its multifaceted properties as a potent solvent, stabilizer, emulsifier, and penetration enhancer.[1][3][4] Its ability to dissolve a wide array of active ingredients and excipients ensures the creation of homogeneous and stable cosmetic products, including lotions, creams, shampoos, and sunscreens.[1][2][4]

Table 1: Physicochemical Properties of N,N-Dimethyl this compound

PropertyValueSource
CAS Number 14433-76-2[4]
Molecular Formula C12H25NO[1][3][5]
Molecular Weight 199.33 g/mol [5][6]
Appearance Colorless to light yellow clear liquid[1][3]
Solubility Soluble in organic solvents; limited solubility in water[2][3]
Boiling Point High (relative to molecular size)[3]
Flash Point 147 °C[6]

Section 2: Mechanism of Action in Formulations

The efficacy of N,N-dimethyl this compound in personal care formulations stems from its unique molecular structure, which features a polar amide head and a nonpolar ten-carbon tail. This amphiphilic nature dictates its primary mechanisms of action.

Potent Aprotic Solvent

DMDA is a powerful aprotic solvent, capable of dissolving a wide range of substances, including poorly soluble active ingredients and organic UV filters.[4][7] This ensures the uniform distribution of components within a formulation, preventing crystallization and maintaining product stability and efficacy.[4]

Surfactant and Emulsifier

With its surfactant properties, DMDA can act as an emulsifier and dispersant.[3] It positions itself at the oil-water interface, reducing interfacial tension and allowing for the formation of stable emulsions. This is critical in products like creams and lotions, which are typically oil-in-water or water-in-oil systems.

Skin Penetration Enhancement

One of the most significant functions of DMDA in dermatological and cosmetic formulations is its role as a penetration enhancer. The "lipid-protein-partitioning" theory provides a framework for understanding this mechanism:

  • Disruption of Stratum Corneum Lipids: DMDA inserts its nonpolar tail into the highly organized intercellular lipid bilayers of the stratum corneum. This disrupts the tight packing of the lipids, increasing their fluidity and creating pathways for active ingredients to permeate more easily.[8][9]

  • Interaction with Intracellular Proteins: The polar amide head can interact with intracellular keratin structures, potentially opening up the tight protein matrix and further facilitating diffusion.[8]

  • Increased Partitioning: By acting as a solvent within the stratum corneum, DMDA can increase the partitioning of a drug or active ingredient from the vehicle into the skin tissue.[8][10]

This reversible disruption of the skin's barrier function allows for more efficient delivery of active ingredients to their target sites within the epidermis and dermis.[10]

Section 3: Formulation Development & Protocols

The following protocols are designed as self-validating systems, with integrated quality control (QC) checkpoints to ensure the development of stable and effective formulations.

Protocol: High-Solvency Sunscreen Lotion (Oil-in-Water Emulsion) with a Poorly Soluble UV Filter

Objective: To formulate a stable, high-SPF sunscreen lotion by utilizing N,N-dimethyl this compound to dissolve and stabilize a crystalline organic UV filter.

Causality: Many highly effective organic UV filters exhibit poor solubility in traditional cosmetic oils, leading to crystallization and a loss of efficacy. DMDA's potent solvency is key to overcoming this challenge.

Materials:

PhaseIngredientFunction% (w/w)
A (Oil Phase) C12-15 Alkyl BenzoateEmollient10.0
Glyceryl StearateEmulsifier3.0
Cetearyl AlcoholThickener2.0
Crystalline UV Filter (e.g., Avobenzone)UV Protection3.0
N,N-Dimethyl this compound Solvent for UV Filter 5.0
B (Water Phase) Deionized WaterVehicle72.5
GlycerinHumectant3.0
Xanthan GumStabilizer0.5
C (Cool-Down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
FragranceScentq.s.

Experimental Workflow:

G cluster_prep Preparation cluster_heating Heating & Mixing cluster_emulsification Emulsification cluster_cooldown Cooling & Finalizing P1 Weigh Phase A and Phase B ingredients separately H1 Heat Phase A to 75-80°C. Mix until all solids, including UV filter, are fully dissolved. (DMDA facilitates this) P1->H1 H2 Heat Phase B to 75-80°C. Mix until xanthan gum is hydrated. P1->H2 E1 Slowly add Phase A to Phase B under high-shear homogenization (e.g., 5000 rpm). H1->E1 H2->E1 E2 Homogenize for 3-5 minutes until a uniform white emulsion is formed. E1->E2 C1 Switch to propeller mixing and cool to 40°C. E2->C1 C2 Add Phase C ingredients (Preservative, Fragrance). C1->C2 C3 Mix until uniform. Adjust pH if necessary. C2->C3

Caption: Workflow for High-Solvency Sunscreen Formulation.

Protocol Steps:

  • Phase A Preparation: In a primary beaker, combine all Phase A ingredients.

  • Phase B Preparation: In a separate beaker, sprinkle xanthan gum into the deionized water while mixing, then add glycerin.

  • Heating: Heat both phases separately to 75-80°C. Rationale: This temperature ensures all waxy components are melted and facilitates the formation of a stable emulsion.

  • Solubilization Check (QC 1): Visually inspect Phase A. It should be a clear, homogenous liquid with no visible crystals. The presence of DMDA is critical for the complete dissolution of the UV filter.

  • Emulsification: Slowly add the hot Phase A to the hot Phase B while homogenizing at high speed (e.g., 5000 rpm). Continue for 3-5 minutes.

  • Cooling: Switch to a lower speed propeller mixer and begin cooling the emulsion.

  • Final Additions: Once the batch reaches 40°C or below, add the Phase C ingredients. Rationale: Adding preservatives and fragrances at lower temperatures prevents their degradation or volatilization.

  • Final QC Checks (QC 2):

    • pH: 5.5 - 6.5

    • Viscosity: 8,000 - 15,000 cP (Brookfield RVT, Spindle 5, 20 rpm)

    • Microscopic Examination: Uniformly dispersed oil droplets. No signs of crystallization after 24 hours at 4°C.

Section 4: Safety, Regulatory, and Toxicological Profile

N,N-dimethyl this compound is considered a low-toxicity chemical, but standard laboratory safety precautions should be followed.[1] Based on data from structurally similar chemicals, it is expected to be a severe skin and eye irritant in its concentrated form.[11] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory when handling the raw material.

Regulatory Status:

  • United States (EPA): The EPA has established an exemption from the requirement of a tolerance for residues of N,N-dimethyl this compound when used as an inert ingredient (emulsifier, solvent) in pesticide formulations applied to growing crops.[12] A similar exemption exists when its concentration does not exceed 20% by weight in a pesticide formulation.[11] While this pertains to agricultural use, it provides insight into the EPA's safety assessment.

  • European Union (EU): As per the EU Cosmetics Directive, there are use and concentration restrictions on certain ingredients.[13] Formulators must ensure compliance with the latest regulations from bodies like the Scientific Committee on Consumer Safety (SCCS) and the European Chemicals Agency (ECHA).[14][15][16] A patent for the use of N,N-dimethylthis compound in cosmetic preparations suggests its use at concentrations between 0.1% to 20%, with a preference for 1% to 10%.[7]

  • EWG: The Environmental Working Group (EWG) gives N,N-dimethyl this compound a score with a "high" concern for use restrictions, indicating it is restricted in cosmetics in some jurisdictions.[13]

Section 5: Troubleshooting & Advanced Applications

Troubleshooting Decision Tree:

G Start Formulation Issue (e.g., Crystallization, Phase Separation) Q1 Is the active ingredient crystallizing over time? Start->Q1 A1_Yes Increase DMDA concentration by 1-2% to improve solvency. Verify heating temperature was sufficient. Q1->A1_Yes Yes Q2 Is the emulsion separating? Q1->Q2 No A_No Issue Resolved A1_Yes->A_No A2_Yes Check emulsifier system. Increase homogenization time/speed. Verify Phase A/B temperatures were matched. Q2->A2_Yes Yes Q2->A_No No A2_Yes->A_No

Caption: Troubleshooting Common Formulation Issues.

Advanced Applications:

  • Active Delivery Systems: DMDA can be a key component in advanced delivery systems for actives like retinoids or Vitamin C, where both solubility and penetration are critical for efficacy.

  • Water-Free Formulations: Its solvency in organic systems makes it suitable for anhydrous (water-free) formulations, such as serums and ointments.

  • Synergistic Blends: Studies suggest that combining penetration enhancers can have a synergistic effect.[8] Formulators can explore combinations of DMDA with other enhancers like glycols or fatty acids to optimize active delivery.

Section 6: References

  • The Multifaceted Industrial Applications of N,N-Dimethyl this compound. (n.d.). Ningbo Inno Pharmchem Co., Ltd.4

  • N,N-Dimethyl this compound. (n.d.). ZXCHEM.--INVALID-LINK--

  • N,N-Dimethyl this compound of China Manufacturer. (2024, September 27). ZXCHEM.--INVALID-LINK--

  • CAS 14433-76-2: N,N-Dimethylthis compound. (n.d.). CymitQuimica.--INVALID-LINK--

  • This compound, N,N-DIMETHYL-. (n.d.). EWG Skin Deep®.--INVALID-LINK--

  • What's happening in the regulatory field in 2022? (2022, May 10). in-cosmetics Connect.--INVALID-LINK--

  • Use of n,n-dimethylthis compound in cosmetic preparations. (2007). Google Patents.--INVALID-LINK--

  • What is Dimethyl 9-Decenamide and what does it do? (n.d.). Rustic Strength.--INVALID-LINK--

  • TETRAthis compound, N,N-DIMETHYL-. (n.d.). EWG Skin Deep®.--INVALID-LINK--

  • N,N-Dimethyl 9-Decenamide; N,N-Dimethyldothis compound; N,N-Dimethyltetrathis compound; Exemption From the Requirement of a Tolerance. (2018, March 30). Federal Register.--INVALID-LINK--

  • N,N-Dimethyl this compound. (n.d.). Biosynth.--INVALID-LINK--

  • N,N-Dimethyl this compound. (n.d.). CymitQuimica.--INVALID-LINK--

  • Registration. (n.d.). ECHA - European Union.--INVALID-LINK--

  • Octanamide, N,N-dimethyl and this compound, N,N-dimethyl; Exemptions from the Requirement of a Tolerance. (2005, February 16). Federal Register.--INVALID-LINK--

  • Registered substances information. (n.d.). ECHA - European Union.--INVALID-LINK--

  • Percutaneous Absorption Enhancers: Mechanisms and Potential. (2005, November 17). SciELO.--INVALID-LINK--

  • Safety Concern and Regulatory Status of Chemicals Used in Cosmetics and Personal Care Products. (2023, May 24). MDPI.--INVALID-LINK--

  • Penetration enhancers for human skin: mode of action of 2-pyrrolidone and dimethylformamide on partition and diffusion of model compounds water, n-alcohols, and caffeine. (n.d.). PubMed.--INVALID-LINK--

  • Substance identification. (n.d.). ECHA - European Union.--INVALID-LINK--

  • Safety Concern and Regulatory Status of Chemicals Used in Cosmetics and Personal Care Products. (2023, May 13). ResearchGate.--INVALID-LINK--

  • Search for chemicals. (n.d.). ECHA - European Union.--INVALID-LINK--

  • Chemical Penetration Enhancers: Classification and Mode of Action. (n.d.). Request PDF.--INVALID-LINK--

  • Amides, C16-C18 (even numbered) - Registration Dossier. (n.d.). ECHA.--INVALID-LINK--

  • Penetration enhancers. (n.d.). NOAA Library and Info Services.--INVALID-LINK--

  • Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. (n.d.). PMC.--INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for amide bond formation. Amide synthesis is a cornerstone of modern organic chemistry, yet even this fundamental transformation can present significant challenges.[1][2][3] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Failure & Low Yield

Q1: My amide coupling reaction is resulting in low to no product yield. What are the most likely causes?

Several factors can lead to poor outcomes in amide coupling reactions. The most common culprits are issues with starting material quality, suboptimal reaction conditions, or the inherent difficulty of the coupling itself.[2]

  • Poor Starting Material Quality: The presence of water is a primary concern, as it can hydrolyze the activated carboxylic acid intermediate, halting the reaction.[2] Always use anhydrous solvents and ensure your starting materials are thoroughly dried.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine.[2][4] If the coupling reagent is not effective for your specific substrates or is used in insufficient quantity, activation will be incomplete.[2]

  • Amine Deactivation: Amines can be deactivated by protonation, rendering them non-nucleophilic. This can occur if there's a significant acid-base reaction between the carboxylic acid and the amine before the coupling reagent has a chance to activate the acid.[2][4]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically impede the reaction, leading to slow or incomplete coupling.[1][2][5][6]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can dramatically influence the reaction's success.[2]

Q2: I'm working with a sterically hindered amine and carboxylic acid and getting poor yields. What strategies can I employ?

Coupling sterically hindered substrates is a well-known challenge in amide synthesis.[1][5][6] Standard coupling conditions often fail. Here are some proven strategies:

  • Elevated Temperatures: Increasing the reaction temperature can often overcome the activation energy barrier associated with sterically demanding substrates.[7][8]

  • Alternative Activation Methods: Consider converting the carboxylic acid to a more reactive acyl fluoride in situ. This can be achieved using reagents like TFFH or BTFFH.[7]

  • Specialized Reagents: Some coupling reagents are better suited for hindered couplings. For instance, the combination of DIC with HOPO has shown success with sterically demanding carboxylic acids.[9]

  • Alternative Synthetic Routes: For extremely challenging cases, consider alternative synthetic strategies that bypass the direct coupling of a carboxylic acid and an amine, such as the reaction of Grignard reagents with isocyanates.[1][6]

Side Reactions & Impurities

Q3: My reaction is producing the desired amide, but I'm also seeing significant side products. How can I minimize these?

Side reactions are a common frustration. The nature of the side product can provide clues about how to adjust your reaction conditions.

  • Racemization/Epimerization: This is a major concern when working with chiral carboxylic acids, particularly amino acids.[10][11][12] The activated carboxylic acid can form an oxazolone intermediate, which is prone to racemization.[10]

    • Solution: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[2][13] Running the reaction at a lower temperature can also be beneficial.[2][14] Certain coupling reagents, like HATU, are specifically designed to minimize epimerization.[13][15]

  • Guanidinylation of the Amine: This side reaction can occur when using uronium/aminium-based coupling reagents like HATU.[15] The amine starting material reacts directly with the coupling reagent instead of the activated carboxylic acid.

    • Solution: Ensure the carboxylic acid is fully activated before adding the amine.[15] This can be achieved by pre-activating the carboxylic acid with the coupling reagent for a short period before introducing the amine.

  • Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

    • Solution: The addition of HOBt or NHS can trap the O-acylisourea intermediate, forming an active ester that is less prone to this side reaction and more reactive towards the amine.

Q4: I'm having difficulty purifying my amide product. What are some common purification challenges and how can I address them?

Purification can be complicated by the properties of the amide and any unreacted starting materials or byproducts.

  • Removal of Urea Byproducts: Carbodiimide reagents like DCC and DIC produce urea byproducts (DCU and DIU, respectively). DCU is notoriously insoluble in many organic solvents, which can simplify its removal by filtration.[13] DIU, however, is more soluble and may require chromatography.[13] Using a water-soluble carbodiimide like EDC allows for the removal of the urea byproduct and excess reagent through an aqueous workup.[13]

  • Co-elution with Starting Materials: If your product has a similar polarity to the starting carboxylic acid or amine, chromatographic separation can be challenging.

    • Solution: Consider using an excess of one of the starting materials to drive the reaction to completion, making it easier to separate the product from the remaining excess reagent. Adjusting the pH during an aqueous workup can also help to separate acidic or basic starting materials from the neutral amide product.

Selection of Reagents and Conditions

Q5: How do I choose the right coupling reagent for my specific reaction?

The selection of a coupling reagent is a critical decision that depends on several factors, including the steric and electronic properties of your substrates, the potential for racemization, and cost.[3][16]

dot

CouplingReagentSelection Start Substrate Analysis StericallyHindered Sterically Hindered? Start->StericallyHindered RacemizationProne Racemization Prone? StericallyHindered->RacemizationProne No HighPotencyReagents Consider High-Potency Reagents: HATU, HCTU, COMU StericallyHindered->HighPotencyReagents Yes ElectronDeficient Electron Deficient Amine? RacemizationProne->ElectronDeficient No RacemizationSuppression Use Reagents with Additives: HATU, or Carbodiimides with HOBt/Oxyma RacemizationProne->RacemizationSuppression Yes StandardCoupling Standard Coupling ElectronDeficient->StandardCoupling No AcylFluoride Consider Acyl Fluoride Formation (TFFH, BTFFH) ElectronDeficient->AcylFluoride Yes HighPotencyReagents->RacemizationProne RacemizationSuppression->ElectronDeficient AcylFluoride->StandardCoupling Proceed with Caution

Caption: Decision workflow for selecting an appropriate coupling reagent.

Comparison of Common Coupling Reagent Classes

Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides DCC, DIC, EDCCost-effective, widely used.[17][18]Can cause racemization without additives[13][17], formation of insoluble urea byproducts (DCC).[13]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh coupling efficiency, fast reaction times, low racemization (especially HATU).[3][13][15]More expensive, potential for guanidinylation side reaction.[15]
Phosphonium Salts PyBOP, PyAOPEffective for hindered couplings, does not react with the free amine.[17]Can be less efficient than uronium salts.[3]

Q6: What is the role of the base in an amide coupling reaction, and how do I choose the right one?

A base is typically required to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the reaction with the coupling reagent.[19] The base also neutralizes any acidic byproducts formed during the reaction.

  • Common Bases: Non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.[15]

  • Considerations: The choice of base can influence the extent of side reactions, particularly racemization. Highly basic conditions can promote the formation of the problematic oxazolone intermediate. For sensitive substrates, a weaker base or a hindered base may be preferable.

Q7: Which solvents are recommended for amide bond formation?

The choice of solvent is crucial and can significantly impact reaction outcomes.

  • Common Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN) are widely used due to their ability to dissolve a wide range of substrates.[20]

  • Greener Alternatives: In recent years, there has been a push towards more environmentally friendly solvents.[21][22][23] Solvents like 2-methyltetrahydrofuran (2-MeTHF) and even water (under specific conditions with surfactants) have been shown to be effective for amide bond formation.[20][21][22][23][24][25][26]

  • Solubility: Ensure that your starting materials, reagents, and intermediates are sufficiently soluble in the chosen solvent. Poor solubility can lead to slow or incomplete reactions.

Experimental Protocols

General Protocol for HATU-Mediated Amide Coupling

This protocol provides a general guideline for a small-scale amide coupling reaction using HATU.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Addition of Base: Add a non-nucleophilic base, such as DIPEA (2.0 equivalents).

  • Activation: Add HATU (1.1 equivalents) to the solution and stir for 5-15 minutes at room temperature to allow for the formation of the active ester.[18]

  • Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[2]

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[2] Purify the crude product by flash column chromatography on silica gel.

dot

HATU_Workflow A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Non-Nucleophilic Base (e.g., DIPEA) A->B C Add HATU and Stir (Activation Step) B->C D Add Amine C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Aqueous Workup E->F G Purification (e.g., Chromatography) F->G

Caption: A typical experimental workflow for HATU-mediated amide coupling.

Troubleshooting a Failed Reaction: A Step-by-Step Guide
  • Confirm Starting Material Integrity:

    • Re-check the purity and dryness of your carboxylic acid, amine, and solvent.

    • Use freshly opened or properly stored coupling reagents.

  • Analyze the Crude Reaction Mixture:

    • Use LC-MS to identify any remaining starting materials, expected intermediates, or potential side products. This can provide valuable clues about what went wrong.

  • Systematically Vary Reaction Parameters:

    • Temperature: If the reaction is sluggish, try gently heating the mixture. For reactions prone to racemization, consider running it at a lower temperature for a longer period.

    • Solvent: If solubility is an issue, try a different solvent or a solvent mixture.

    • Base: Experiment with a different non-nucleophilic base or vary its stoichiometry.

    • Coupling Reagent: If a particular coupling reagent is ineffective, try one from a different class (e.g., switch from a carbodiimide to a uronium salt).

  • Consider a Different Synthetic Approach:

    • If extensive optimization fails to yield the desired product, it may be necessary to explore alternative synthetic routes, such as converting the carboxylic acid to an acyl chloride prior to reaction with the amine.

Mechanistic Insights

Understanding the underlying mechanisms of amide bond formation is key to effective troubleshooting.

General Mechanism of Carbodiimide Coupling with an Additive

The direct reaction between a carboxylic acid and an amine is often slow because the amine will deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[4] Carbodiimides overcome this by activating the carboxylic acid.[4][27]

dot

Carbodiimide_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' Amide Amide Product O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea Amine R'''-NH2

Caption: The two-step mechanism of carbodiimide-mediated amide bond formation.

Mechanism of Racemization

Racemization can occur via two primary pathways: direct enolization or, more commonly, through the formation of an oxazolone intermediate.[11]

dot

Racemization_Mechanism ActivatedAcid Activated Chiral Carboxylic Acid Oxazolone Oxazolone Intermediate (Planar, Achiral) ActivatedAcid->Oxazolone Intramolecular Cyclization DesiredProduct Desired Chiral Amide Product ActivatedAcid->DesiredProduct Direct Aminolysis (Stereoretention) RacemizedProduct Racemized Amide Product Oxazolone->RacemizedProduct Aminolysis

Caption: The oxazolone pathway is a common cause of racemization in amide coupling.

By understanding the principles outlined in this guide, researchers can more effectively troubleshoot and optimize their amide bond formation reactions, leading to higher yields, improved purity, and greater overall success in their synthetic endeavors.

References

Identifying and removing byproducts in Decanamide purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical solutions to common challenges encountered during the purification of Decanamide. Our goal is to move beyond simple protocols and offer a foundational understanding of the principles behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing this compound?

The nature of the byproducts is intrinsically linked to your chosen synthetic route. The two most prevalent methods for synthesizing primary amides like this compound are from an acyl chloride or a carboxylic acid, each presenting a unique impurity profile.

  • From Decanoyl Chloride & Ammonia: This is a rapid and often high-yielding reaction.[1] However, the high reactivity of decanoyl chloride can lead to specific byproducts. The most significant is Decanoic Acid , which forms if the acyl chloride is exposed to even trace amounts of water (hydrolysis).[2][3] If anhydrous conditions are not strictly maintained, this can become a major contaminant.

  • From Decanoic Acid & Ammonia/Coupling Agent: This route avoids the moisture-sensitive acyl chloride but introduces impurities related to the activation step. If using a carbodiimide coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the primary byproducts will be the corresponding ureas (DCU or EDU ).[4][5] These must be efficiently removed to achieve high purity. Without a coupling agent, direct reaction with ammonia requires high temperatures, which can lead to side reactions and the formation of ammonium decanoate salt.[6]

Q2: My crude product is an oil or a low-melting-point wax, not the expected white solid. What is the likely cause?

This compound is a white, crystalline solid at room temperature.[7] An oily or waxy consistency is a strong indicator of significant impurities that are depressing the melting point of the final product. The most common culprits are unreacted starting materials or byproducts such as decanoic acid, which can act as a eutectic contaminant.[2] An initial purification step, such as a robust aqueous work-up followed by recrystallization, is necessary to remove these impurities and isolate the crystalline this compound.

Q3: How can I definitively assess the purity of my final this compound product?

A combination of techniques provides the most comprehensive assessment of purity.

  • Melting Point Analysis: Pure this compound has a distinct melting point. A broad melting range or a value lower than the literature value indicates the presence of impurities.[8]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate using an appropriate solvent system suggests high purity. Running the plate in multiple solvent systems of varying polarity can increase confidence.

  • Spectroscopic Methods (NMR, IR): Proton and Carbon-13 NMR (¹H and ¹³C NMR) are powerful tools to confirm the structure and identify impurities by detecting their characteristic signals. Infrared (IR) spectroscopy can confirm the presence of the amide functional group and the absence of impurities like carboxylic acids (which show a broad O-H stretch).[9]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a direct question-and-answer format.

Issue 1: My synthesis involved a carbodiimide coupling agent (DCC or EDC), and I'm struggling to remove the urea byproduct.
  • Question: How do I efficiently remove dicyclohexylurea (DCU) or the water-soluble urea from EDC after my reaction?

  • Answer & Rationale: The removal strategy depends entirely on which carbodiimide you used, as their corresponding urea byproducts have vastly different solubilities.

    • For DCC (produces DCU): DCU is notoriously insoluble in most common organic solvents but soluble in some, like dichloromethane, at higher concentrations. The most effective method is to concentrate the reaction mixture and then add a solvent in which your product is soluble but DCU is not (e.g., ethyl acetate, diethyl ether). The DCU will precipitate as a white solid and can be removed by simple gravity or vacuum filtration.[5]

    • For EDC (produces EDU): The N,N'-dimethylaminopropyl urea (EDU) byproduct is designed to be water-soluble.[10] Therefore, it can be easily removed during an aqueous work-up. After quenching the reaction, dilute the mixture with an organic solvent (like ethyl acetate) and wash it several times with a dilute acid (e.g., 1M HCl) and then brine. The EDU will partition into the aqueous layer.

Caption: Decision workflow for removing urea byproducts.

Issue 2: My final product has a persistent yellow or brown tint.
  • Question: I've recrystallized my this compound, but it's still discolored. How can I get a pure white solid?

  • Answer & Rationale: Discoloration is typically caused by high-molecular-weight, non-polar organic impurities that can co-crystallize with your product. The solution is to use activated charcoal during the recrystallization process.[8] Activated charcoal has a high surface area and adsorbs these colored impurities.

  • Dissolve Crude Product: In a clean Erlenmeyer flask, dissolve the impure this compound in the minimum amount of a suitable boiling solvent (see Table 2).

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for 30-60 seconds. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping and overflow.[8]

  • Add Activated Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.

  • Reheat to Boiling: Gently reheat the mixture to boiling for a few minutes to ensure maximum adsorption of impurities onto the charcoal.

  • Perform Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.[11]

  • Crystallize and Isolate: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure, white crystals by vacuum filtration.[12]

Issue 3: I am losing a significant amount of my product during column chromatography.
  • Question: My amide seems to be sticking to the silica gel column, leading to poor recovery. What can I do?

  • Answer & Rationale: Amides, being polar, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and poor recovery.[13] There are two primary solutions: switch purification methods or modify your chromatography conditions.

  • Switch to Recrystallization: For solid products like this compound, recrystallization is often the more efficient and scalable purification method, avoiding the issues associated with chromatography.[13]

  • Modify Chromatography Conditions:

    • Deactivate the Silica: You can "cap" the acidic sites by pre-treating the silica. One common method is to run the column with a solvent system containing a small amount of a volatile base, like 1-3% triethylamine, before loading your sample.[14]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or using reversed-phase chromatography (C18 silica) where polar compounds elute earlier.[15]

Caption: Selecting the appropriate purification method.

Data & Protocols

Table 1: Common Byproducts in this compound Synthesis
Byproduct NameSynthesis RoutePhysical StateRemoval Method
Decanoic AcidAcyl Chloride or Carboxylic AcidWaxy SolidAqueous basic wash (e.g., NaHCO₃), Recrystallization, Chromatography
Dicyclohexylurea (DCU)Carboxylic Acid + DCCWhite SolidFiltration (insoluble in many solvents)[5]
EDUCarboxylic Acid + EDCWater-SolubleAqueous acidic wash (e.g., 1M HCl)[10]
Amine HydrochlorideAcyl Chloride + AmineWhite SolidAqueous wash[2]
Table 2: Suggested Solvents for this compound Recrystallization

A good recrystallization solvent should dissolve the compound when hot but not when cold.[12]

SolventBoiling Point (°C)Comments
Ethanol78This compound is soluble in ethanol; good for general purpose recrystallization.[7][16]
Acetonitrile82Often gives very good crystal quality for amides.[13]
Acetone56Lower boiling point, easier to remove from final product.
Water100This compound has limited solubility in water, making it potentially suitable for washing but less so for primary recrystallization unless mixed with a co-solvent.[7]

References

Technical Support Center: Crystallization of Long-Chain Amides

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the crystallization of long-chain amides. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is grounded in established scientific principles and practical, field-proven insights to ensure the successful crystallization of these often-problematic compounds.

Introduction to a Pervasive Challenge

Long-chain amides are a critical class of molecules in pharmaceuticals, polymers, and specialty chemicals. However, their crystallization is frequently hampered by issues such as polymorphism, solvent selection complexities, and difficulties in controlling crystal morphology.[1][2] The long alkyl chains introduce significant van der Waals interactions and conformational flexibility, which can lead to the formation of multiple crystal forms (polymorphs) with different physicochemical properties.[1][3] This guide provides a systematic approach to troubleshooting these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the crystallization of long-chain amides.

Q1: Why are long-chain amides so difficult to crystallize?

A1: The crystallization of long-chain amides is challenging due to a combination of factors:

  • Polymorphism: The presence of flexible long alkyl chains and strong hydrogen bonding amide groups can lead to the formation of multiple crystal polymorphs.[1][4] These different crystalline forms can exhibit varying stability, solubility, and melting points, making it difficult to isolate a single, desired form.[4]

  • Solvent Selection: Finding an appropriate solvent is critical. The ideal solvent should dissolve the amide at an elevated temperature but allow for controlled precipitation upon cooling.[5][6] The polarity of the solvent plays a crucial role in the intermolecular interactions and, consequently, the resulting crystal structure.[7]

  • Slow Crystallization Kinetics: The long alkyl chains can hinder the molecular mobility required for the molecules to arrange themselves into a crystal lattice, leading to slow crystallization rates.[1]

  • Impurity Effects: Even small amounts of impurities can significantly impact the crystallization process by inhibiting crystal growth or favoring the formation of undesired polymorphs.[8]

Q2: How do I choose the right solvent for my long-chain amide crystallization?

A2: Solvent selection is a critical first step. A systematic approach is recommended:

  • "Like Dissolves Like": Start with solvents that have similar functional groups to your amide.[9] For instance, polar solvents like ethanol, acetone, or acetonitrile can be good starting points.[10]

  • Solubility Gradient: The ideal solvent will exhibit a steep solubility curve with temperature, meaning the amide is highly soluble at high temperatures and poorly soluble at low temperatures.[6] This allows for high recovery upon cooling.

  • Mixed Solvent Systems: If a single solvent is not effective, a binary or tertiary solvent system can be employed.[7] A common strategy is to dissolve the amide in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.[9]

Table 1: Common Solvents for Amide Crystallization [7][9][10]

Solvent ClassExamplesPolarityNotes
Alcohols Ethanol, Methanol, IsopropanolHighGood for highly associated solids like amides.
Ketones Acetone, Methyl Ethyl KetoneMedium-HighOften effective, but their volatility can lead to rapid crystallization.
Nitriles AcetonitrileMedium-HighFrequently gives good results for amide recrystallization.[10]
Esters Ethyl AcetateMediumA good choice for many organic compounds.[5]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low-MediumOften used in mixed solvent systems with more polar solvents.
Hydrocarbons Hexane, TolueneLowTypically used as the "poor" solvent in mixed systems.

Q3: What is polymorphism and how can I control it?

A3: Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[4] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability. Controlling polymorphism is crucial, especially in the pharmaceutical industry, as different polymorphs can have different bioavailability.

Strategies for Controlling Polymorphism:

  • Solvent Choice: The solvent can influence which polymorph is favored. Experiment with a range of solvents with varying polarities.[3]

  • Cooling Rate: The rate at which the solution is cooled can significantly impact the polymorphic outcome.[11][12][13] Slower cooling rates generally favor the formation of the most thermodynamically stable polymorph, while rapid cooling can trap metastable forms.[14]

  • Seeding: Introducing a small crystal of the desired polymorph (a "seed crystal") into a supersaturated solution can promote the growth of that specific form.

  • Impurities: The presence of certain impurities can sometimes stabilize a particular polymorph.[8][15]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the crystallization of long-chain amides.

Problem 1: No Crystals Form Upon Cooling

If your solution remains clear even after cooling, it is likely not sufficiently supersaturated.

Troubleshooting Workflow:

No_Crystals start No Crystals Form check_supersaturation Is the solution supersaturated? start->check_supersaturation add_antisolvent Add a poor solvent (antisolvent) dropwise until turbidity persists. check_supersaturation->add_antisolvent No scratch Scratch the inner surface of the flask with a glass rod. add_antisolvent->scratch success Crystals Form add_antisolvent->success Yes evaporate Slowly evaporate some of the solvent. reassess_solvent Re-evaluate solvent system. The compound may be too soluble. evaporate->reassess_solvent evaporate->success Yes seed Introduce a seed crystal of the compound. scratch->seed scratch->success Yes seed->evaporate seed->success Yes

Caption: Troubleshooting workflow for when no crystals form.

Detailed Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[16]

  • Add an Anti-Solvent: If you are using a single solvent, try adding a small amount of a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble. Add it dropwise until the solution becomes slightly cloudy, then heat gently until it clarifies before allowing it to cool again.

  • Concentrate the Solution: If the compound is too soluble in the chosen solvent, you may need to reduce the amount of solvent. This can be done by gentle heating or by passing a stream of inert gas over the surface of the solution.[17]

  • Seeding: If you have a small amount of the solid compound, add a tiny crystal to the cooled solution. This seed crystal will act as a template for further crystal growth.

Problem 2: Oiling Out Instead of Crystallizing

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too quickly or when the concentration of the solute is too high.

Troubleshooting Workflow:

Oiling_Out start Compound Oils Out check_cooling_rate Is the cooling rate too fast? start->check_cooling_rate slow_cooling Allow the solution to cool more slowly. Insulate the flask. check_cooling_rate->slow_cooling Yes check_concentration Is the concentration too high? check_cooling_rate->check_concentration No success Crystals Form slow_cooling->success add_solvent Add more of the 'good' solvent to dilute the solution. check_concentration->add_solvent Yes change_solvent Consider a different solvent system with lower solubility at the boiling point. check_concentration->change_solvent No add_solvent->success

Caption: Troubleshooting workflow for when the compound "oils out".

Detailed Steps:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation level.[17]

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or a beaker of warm water to slow the rate of cooling.[14]

  • Change the Solvent System: If the problem persists, the chosen solvent may not be appropriate. Try a solvent in which the compound is less soluble, or a mixed solvent system.

Problem 3: Formation of Needles or Poor Crystal Morphology

Long-chain amides often have a tendency to form needle-like crystals, which can be difficult to filter and handle.[18] The goal is often to obtain more equant (block-like) crystals.

Strategies to Improve Crystal Morphology:

  • Slower Crystallization: As with many crystallization problems, slowing down the process is key. Slower cooling and lower supersaturation levels often lead to better-formed crystals.[14]

  • Solvent Modification: The choice of solvent can have a significant impact on crystal habit. Experiment with solvents of different polarities and viscosities.

  • Additive Screening: Small amounts of additives can sometimes act as "habit modifiers," adsorbing to specific crystal faces and slowing their growth, leading to a change in the overall crystal shape.

  • Agitation: Gentle agitation during crystallization can sometimes prevent the formation of long needles by breaking them up and providing more nucleation sites for more uniform growth.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key crystallization experiments.

Protocol 1: Single Solvent Recrystallization

This is the most common and straightforward crystallization technique.

Materials:

  • Crude long-chain amide

  • Selected crystallization solvent

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Glass funnel and filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude amide in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the amide is completely dissolved.[16]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[14] Do not disturb the flask during this time.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent has the desired solubility characteristics.

Materials:

  • Crude long-chain amide

  • A "good" solvent (high solubility)

  • A "poor" solvent (low solubility, miscible with the good solvent)

  • Standard recrystallization equipment (as above)

Procedure:

  • Dissolution: Dissolve the crude amide in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 3-7 from the Single Solvent Recrystallization protocol.

Part 4: Characterization of Crystalline Material

It is essential to characterize the resulting crystals to confirm their identity, purity, and polymorphic form.

Table 2: Common Analytical Techniques for Crystal Characterization [19][20][21]

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a "fingerprint" of the crystal lattice, allowing for the identification of different polymorphs.[19]
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, purity, and polymorphic transitions.[20]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups present in the molecule and can sometimes distinguish between polymorphs based on differences in hydrogen bonding.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and purity of the compound.[21]
Microscopy Visualizes the crystal morphology (shape and size).

References

Technical Support Center: Managing Thermal Stability of N,N-Dimethyl Decanamide in High-Temperature Processes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dimethyl decanamide. This resource is designed for researchers, scientists, and drug development professionals who utilize N,N-dimethyl this compound in high-temperature applications. As a versatile solvent and reagent, understanding its thermal stability is paramount to ensure the integrity of your experiments and the safety of your laboratory. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal properties and handling of N,N-dimethyl this compound.

Q1: What is the general thermal stability of N,N-dimethyl this compound?

A1: N,N-dimethyl this compound is known for its good thermal stability, making it suitable for a variety of high-temperature processes.[1] It is generally stable under normal conditions.[2][3] Based on data from structurally related long-chain fatty acid amides, it is predicted to be thermally stable in an inert atmosphere at temperatures exceeding 200°C.[4] However, the presence of oxygen, acids, bases, or other reactive species can significantly lower its decomposition temperature.

Q2: What are the expected hazardous decomposition products of N,N-dimethyl this compound at high temperatures?

A2: Upon decomposition, N,N-dimethyl this compound is expected to release carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3] In the presence of certain reagents, other byproducts may form. For instance, in an oxidizing atmosphere, the amide ligand can be oxidized to CO₂.[5]

Q3: How does the reaction atmosphere affect the thermal stability of N,N-dimethyl this compound?

A3: The reaction atmosphere plays a critical role. In an inert atmosphere, such as nitrogen or argon, thermal degradation is primarily driven by temperature alone. Conversely, in the presence of air (oxygen), thermo-oxidative degradation can occur at lower temperatures, leading to a different set of degradation products and potentially a more rapid decomposition.[6] A study on related N,N-dimethyl amides showed clean release of the amide under nitrogen, whereas in air, oxidation of the amide was observed.[5]

Q4: Can the pH of my reaction mixture influence the stability of N,N-dimethyl this compound?

A4: Absolutely. Amide hydrolysis is a known degradation pathway that is catalyzed by both acids and bases, especially at elevated temperatures.[3][6][7][8] Therefore, running your process under strongly acidic or basic conditions will likely decrease the thermal stability of N,N-dimethyl this compound, leading to its hydrolysis into decanoic acid and dimethylamine. The rate of hydrolysis is pH-dependent.[5][9][10]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your high-temperature experiments involving N,N-dimethyl this compound.

Issue 1: I've noticed a yellowing or browning of my N,N-dimethyl this compound during a high-temperature reaction. What could be the cause?

Answer:

Discoloration is a common visual indicator of thermal degradation.[8][11] This is often a sign of thermo-oxidative degradation, especially if your process is not conducted under a strictly inert atmosphere.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Presence of Oxygen Oxygen can initiate oxidative degradation pathways, leading to the formation of colored byproducts.Inert Atmosphere: Purge your reaction vessel with an inert gas like nitrogen or argon before and during the heating process to minimize oxygen exposure.[6]
Reaction Temperature is Too High Even in an inert atmosphere, exceeding the thermal decomposition threshold of N,N-dimethyl this compound will lead to degradation.Temperature Optimization: If your process allows, try reducing the reaction temperature. Determine the minimum temperature required for your desired outcome.
Contamination The presence of impurities in your N,N-dimethyl this compound or other reagents can catalyze degradation reactions.Purity Check: Ensure you are using a high-purity grade of N,N-dimethyl this compound. Consider purifying the solvent if you suspect contamination.
Issue 2: My reaction is showing inconsistent yields and the formation of unexpected byproducts. Could this be related to the stability of N,N-dimethyl this compound?

Answer:

Yes, inconsistent yields and the appearance of unknown peaks in your analytical data (e.g., GC-MS, HPLC) can be strong indicators that your N,N-dimethyl this compound is degrading and participating in side reactions.

Troubleshooting Workflow:

G cluster_0 Primary Degradation Pathways cluster_1 Inert Atmosphere cluster_2 Oxidizing Atmosphere Amide N,N-Dimethyl this compound Heat High Temperature Amide->Heat DecanoicAcid Decanoic Acid Heat->DecanoicAcid Hydrolysis Dimethylamine Dimethylamine Heat->Dimethylamine Hydrolysis COx Carbon Oxides (CO, CO₂) Heat->COx Oxidation NOx Nitrogen Oxides (NOx) Heat->NOx Oxidation

References

Improving the efficiency of Decanamide purification via column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Decanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during column chromatography. My aim is to move beyond rote procedural steps and delve into the causative principles of chromatographic separation, empowering you to troubleshoot and optimize your purification workflows with confidence.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the column chromatography of this compound.

Q1: What are the key physicochemical properties of this compound to consider for column chromatography?

A1: Understanding the properties of this compound is the foundation of an effective purification strategy. This compound is a primary aliphatic amide with a 10-carbon chain.[1] Key characteristics include:

  • Polarity: It possesses a polar amide head group capable of hydrogen bonding and a long, nonpolar alkyl tail.[1] This amphipathic nature dictates its solubility and interaction with chromatographic media.

  • Solubility: this compound is soluble in organic solvents like ethanol and chloroform but has limited solubility in water.[1]

  • pKa: The amide proton is weakly acidic, and the nitrogen lone pair is not significantly basic due to resonance. Therefore, pH adjustments of the mobile phase are less likely to dramatically alter its retention in normal-phase chromatography compared to amines.

Q2: What is the most common stationary phase for this compound purification?

A2: For the purification of moderately polar compounds like this compound, silica gel is the most widely used stationary phase in normal-phase column chromatography.[2] Its polar surface interacts with the amide group of this compound, allowing for separation from less polar impurities.

Q3: Which mobile phase systems are a good starting point for this compound purification on silica gel?

A3: A common starting point for the elution of moderately polar compounds like this compound from a silica gel column is a mixture of a nonpolar solvent and a slightly more polar solvent. Good initial systems to screen via Thin Layer Chromatography (TLC) include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

  • Petroleum Ether/Acetone[3]

The optimal ratio will depend on the specific impurities in your crude sample.

Q4: My this compound is not eluting from the silica gel column. What should I do?

A4: If your this compound is not eluting, it indicates that the mobile phase is not polar enough to displace the compound from the highly polar silica gel.[4][5] You should gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, a stronger polar modifier like methanol can be added to the mobile phase.[4]

Q5: I am observing significant peak tailing in my chromatogram. What is the cause and how can I fix it?

A5: Peak tailing for amides on silica gel can be attributed to strong, non-ideal interactions between the amide's hydrogen-bonding groups and the acidic silanol groups on the silica surface.[4] To mitigate this, you can:

  • Add a basic modifier: Incorporating a small amount (e.g., 0.1-1%) of a base like triethylamine or ammonium hydroxide into your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[6]

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica.

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving more complex purification challenges.

Guide 1: Poor Separation of this compound from Impurities

Problem: You are experiencing co-elution of this compound with impurities, resulting in poor resolution and impure fractions.

Causality Analysis: Poor separation is fundamentally an issue of insufficient selectivity between this compound and the contaminants.[7][8] This can stem from an inappropriate choice of stationary phase or a mobile phase that does not adequately differentiate between the compounds' polarities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor separation.

Step-by-Step Protocol:

  • Re-evaluate with TLC: Before proceeding with another column, systematically screen different solvent systems using TLC.[8] Test various ratios of hexane/ethyl acetate, dichloromethane/methanol, and other solvent combinations.

  • Optimize the Mobile Phase Gradient: If you have some separation on TLC, a gradient elution during column chromatography can enhance resolution. Start with a less polar mobile phase to elute nonpolar impurities, then gradually increase the polarity to elute your this compound, leaving more polar impurities on the column.[4]

  • Consider an Alternative Stationary Phase: If no solvent system provides adequate separation on silica, the impurities may have a polarity very similar to this compound.

    • Alumina: Basic or neutral alumina can offer different selectivity compared to acidic silica gel, especially if your impurities are acidic.

    • Reverse-Phase Chromatography: In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9][10] This is particularly effective for separating compounds with different hydrophobic characteristics.

Guide 2: Low Recovery of this compound

Problem: You are obtaining a significantly lower yield of purified this compound than expected.

Causality Analysis: Low recovery can be due to several factors: irreversible adsorption onto the stationary phase, degradation of the compound on the column, or physical loss of the sample.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product recovery.

Step-by-Step Protocol:

  • Test for Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't present initially, your compound may be degrading on the silica.[5]

  • Deactivate Silica Gel: If degradation is suspected, you can "deactivate" the silica gel by pre-treating it with a solution containing a small amount of a competing base like triethylamine.[11]

  • Ensure Complete Elution: It's possible your compound is still on the column. At the end of your run, flush the column with a very polar solvent, such as 10-20% methanol in dichloromethane, to elute any strongly bound material.

  • Proper Column Packing: Poorly packed columns can lead to channeling, where the solvent and sample bypass a significant portion of the stationary phase, leading to both poor separation and potential loss of sample in broad, undetectable fractions. Ensure your silica gel is packed uniformly without any cracks or air bubbles.

Section 3: Data and Protocols

Table 1: Solvent Properties for Mobile Phase Selection
SolventPolarity IndexEluting Strength (on Silica)Key Considerations
Hexane0.1Very LowIdeal for starting gradients to elute nonpolar impurities.
Dichloromethane3.1ModerateGood general-purpose solvent; volatile.
Ethyl Acetate4.4Moderate-HighExcellent for a wide range of polarities.
Acetone5.1HighMore polar than ethyl acetate.
Methanol5.1Very HighUse sparingly to significantly increase mobile phase polarity.[10]
Triethylamine2.0-Used as a modifier to reduce peak tailing.[6]
Protocol 1: Standard Column Chromatography of this compound
  • Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to create a homogenous slurry.

  • Column Packing: Pour the slurry into your chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Carefully apply the sample to the top of the silica bed.[4]

  • Elution: Begin eluting with the starting mobile phase.[4] If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the elution of your product using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[4]

References

Technical Support Center: Decanamide Formulation Excellence

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Stability and Compatibility Challenges

Welcome to the technical support center for decanamide formulation. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its formulation, stability, and compatibility. As a long-chain primary fatty amide, this compound presents unique opportunities and obstacles, primarily stemming from its low aqueous solubility and the reactivity of its amide group. This resource provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower you to develop robust and stable this compound formulations.

Section 1: Pre-formulation Fundamentals: Understanding this compound

Success in formulation begins with a thorough understanding of the active pharmaceutical ingredient (API). This compound is a waxy, white crystalline solid characterized by a long hydrophobic ten-carbon chain and a polar amide head.[1][2] This amphipathic nature governs its behavior in solution.

Key Physicochemical Properties of this compound

PropertyValue / DescriptionSignificance in Formulation
Molecular Formula C₁₀H₂₁NO[1][2][3]Basic information for concentration and molarity calculations.
Molecular Weight 171.28 g/mol [2][3]Essential for accurate weighing and solution preparation.
Appearance White to almost white powder or crystalline solid.[1]Physical appearance can be an initial indicator of purity and stability.
Water Solubility Not miscible or difficult to mix with water.[1][4]This is the primary challenge; necessitates solubilization techniques.[5][6]
Organic Solubility Soluble in DMSO, ethanol, and chloroform.[1][2]Provides starting points for solvent screening and vehicle selection.
Melting Point ~98-101 °CImportant for manufacturing processes involving heat (e.g., melt granulation) and for analytical techniques like DSC.
Chemical Class Primary Fatty Amide[2][3]The amide bond is the key functional group, susceptible to hydrolysis under certain conditions.[2][7]

Section 2: FAQs on this compound Formulation Development

This section addresses high-level questions frequently encountered during the initial stages of this compound formulation.

Q1: My this compound is not dissolving in aqueous buffers. What are my primary options for solubilization?

Answer: Due to its long hydrophobic alkyl chain, this compound's poor water solubility is expected.[1][4] Your strategy should focus on overcoming this lipophilicity. Consider these approaches, starting with the simplest:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can significantly increase solubility. This is often the first line of approach for poorly soluble drugs.[5][8]

  • Surfactants: Non-ionic surfactants like Polysorbates (Tween series) or Poloxamers can form micelles that encapsulate this compound, increasing its apparent solubility in aqueous media.[5][9]

  • Complexation Agents: Cyclodextrins can form inclusion complexes with the hydrophobic tail of this compound, shielding it from water and enhancing solubility.[8][9]

  • pH Adjustment: While this compound itself is neutral, the pH of the formulation is critical for its stability, as extreme pH can catalyze hydrolysis.[8][10] Therefore, pH adjustment is more of a stability consideration than a primary solubilization tool for this molecule.

Q2: What is the most significant chemical stability risk for a this compound formulation?

Answer: The primary chemical degradation pathway for this compound is the hydrolysis of its amide bond.[2] Amide bonds are generally more stable than ester bonds, but they are susceptible to cleavage under harsh acidic or basic conditions, especially when heated.[7][11] This reaction breaks the amide bond to yield decanoic acid and ammonia.[2] Therefore, maintaining the formulation pH close to neutral (pH 6-8) is a critical starting point to minimize this risk.[8]

Q3: Can I use standard excipients from my lab for my initial this compound formulation?

Answer: Caution is advised. While many excipients are considered "inert," they can contain reactive impurities like peroxides, aldehydes, or trace metals that may initiate degradation of the API.[12] It is crucial to perform excipient compatibility studies to ensure that your chosen stabilizers, bulking agents, or solubilizers do not chemically interact with this compound.[12][13][14] Always source high-purity, compendial-grade excipients and screen them before committing to a final formulation.

Section 3: Troubleshooting Guide: Common Stability & Compatibility Problems

This guide provides a systematic approach to diagnosing and solving specific issues you might encounter during your experiments.

Issue 1: Chemical Degradation and Emergence of New Impurities

Question: My stability-indicating HPLC analysis shows a decrease in the main this compound peak area and the appearance of a new peak over time, especially at elevated temperatures. What is the likely cause and how do I confirm it?

Answer: This observation strongly suggests chemical degradation, most likely via hydrolysis. The amide bond of this compound is breaking down into decanoic acid and ammonia.

Causality Explained: Amide hydrolysis is catalyzed by both acid (H⁺) and base (OH⁻).[11][15] Even in seemingly neutral solutions, water molecules can slowly hydrolyze the amide bond, a process that is significantly accelerated by heat. The appearance of a new peak, likely corresponding to decanoic acid, alongside the loss of the parent this compound peak, is the classic signature of this degradation pathway.

Troubleshooting & Validation Protocol:

  • Peak Identification: The first step is to identify the degradant. Use LC-MS (Liquid Chromatography-Mass Spectrometry) to get the molecular weight of the new peak. Decanoic acid has a molecular weight of 172.26 g/mol , which should be readily identifiable.

  • Forced Degradation: To confirm the degradation pathway, perform a forced degradation study (see Protocol 2). Subjecting your this compound solution to mild acid, base, and oxidative stress will help you definitively identify the degradation products and confirm that your HPLC method can resolve them.[16]

  • pH Optimization: Conduct a pH-rate profile study. Formulate this compound in a series of buffers (e.g., pH 3, 5, 7, 9) and store them at an accelerated temperature (e.g., 50°C). Monitor the rate of this compound loss at each pH. This will reveal the pH of maximum stability, which is typically near neutral for amides.

  • Excipient Screening: If the degradation is unexpected and occurs in a complex formulation, an excipient may be the cause. Re-run the stability study with individual excipients to pinpoint the incompatibility (see Diagram 2 workflow).

Visualization: this compound Hydrolysis Pathway

G cluster_reagents This compound This compound (C₁₀H₂₁NO) Products Decanoic Acid (C₁₀H₂₀O₂) + Ammonia (NH₃) This compound->Products  Hydrolysis (Acid/Base Catalyst, Heat) Water + H₂O

Caption: Acid or base-catalyzed hydrolysis of this compound.

Issue 2: Physical Instability: Cloudiness, Precipitation, or Phase Separation

Question: My this compound formulation, which was initially a clear solution, has become cloudy or has formed a precipitate after being stored at 4°C. Why did this happen?

Answer: This is a classic case of physical instability, driven by the poor aqueous solubility of this compound. The formulation was likely a supersaturated solution, and the lower temperature reduced the solubility of this compound below its concentration in the formulation, causing it to crash out of solution.

Causality Explained: The solubility of most compounds, including this compound, is temperature-dependent. You may have successfully dissolved it at room temperature, perhaps with the aid of co-solvents or surfactants, creating a thermodynamically unstable supersaturated state. Upon cooling, the system tries to reach equilibrium by expelling the excess solute, leading to precipitation or crystallization.

Troubleshooting & Validation Protocol:

  • Determine Equilibrium Solubility: First, you must determine the true equilibrium solubility of this compound in your vehicle at various temperatures, including your intended storage condition (e.g., 4°C, 25°C). See Protocol 1 for a methodology. Your formulation's concentration must be below the equilibrium solubility at the lowest storage temperature to ensure long-term physical stability.

  • Increase Solubilizers: If the required concentration is higher than the equilibrium solubility, you must modify the formulation. Increase the percentage of your co-solvent or the concentration of your surfactant.

  • Re-evaluate the Vehicle: The chosen solvent system may be inadequate. You may need to screen a wider range of pharmaceutically acceptable solvents and surfactants to find a system that provides the required solubility across your entire temperature range.[5]

  • Characterize the Precipitate: If possible, isolate the precipitate and analyze it using a technique like DSC or XRPD. This can confirm that it is indeed the API and can provide information about its crystalline form, which can influence solubility.

Visualization: Excipient Compatibility Screening Workflow

G start Start Screening prep Prepare Binary Mixtures (API + Single Excipient) start->prep controls Prepare Controls (API alone, Excipient alone) prep->controls stress Incubate at Stress Conditions (e.g., 40°C/75% RH for 2 weeks) controls->stress analyze Analyze by HPLC-UV/MS stress->analyze compare Compare Mixture to Controls analyze->compare decision New Peaks or >5% API Loss? compare->decision incompatible Incompatible decision->incompatible Yes compatible Compatible decision->compatible No end Select Excipients incompatible->end compatible->end

Caption: Workflow for identifying incompatible excipients.

Section 4: Key Experimental Protocols

These protocols provide a starting point for critical experiments in your this compound formulation development.

Protocol 1: Equilibrium Solubility Assessment

Objective: To determine the maximum concentration of this compound that can be dissolved in a given vehicle at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a known volume of your formulation vehicle in a sealed vial. The goal is to have visible, undissolved solid at the bottom.

  • Equilibration: Place the vial on a shaker or rotator in a temperature-controlled chamber set to the target temperature (e.g., 25°C). Allow the system to equilibrate for at least 48-72 hours to ensure the solution is fully saturated.

  • Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with your vehicle) to remove any remaining undissolved microparticles.

  • Analysis: Dilute the filtered sample with a suitable solvent (where this compound is freely soluble) and quantify the this compound concentration using a validated analytical method, such as HPLC-UV.

  • Repeat: Repeat this process for all relevant temperatures (e.g., 4°C, 25°C, 37°C) to build a temperature-solubility profile.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and establish the stability-indicating nature of an analytical method.[16]

Methodology:

  • Prepare Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Prepare the following solutions, aiming for 2-20% degradation of the API[16]:

    • Acid Hydrolysis: Dilute stock into 0.1 M HCl. Heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Dilute stock into 0.1 M NaOH. Keep at room temperature for 1-4 hours.

    • Oxidation: Dilute stock into 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Store the stock solution (or solid API) at 80°C for 24 hours.

    • Control: Prepare a sample diluted in the mobile phase and keep it under normal conditions.

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by your HPLC method.

  • Data Evaluation:

    • Compare the chromatograms from the stressed samples to the control.

    • Look for the formation of new peaks (degradants) and a decrease in the main peak.

    • Perform a peak purity analysis (using a DAD detector) to ensure that the main this compound peak is pure and not co-eluting with any degradants in all conditions.[16] A method is considered stability-indicating if all degradation products are successfully resolved from the parent peak.[16]

Protocol 3: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from potential degradation products.

Starting Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a high percentage of A (e.g., 60%) and ramp to a high percentage of B (e.g., 95%) over 15-20 minutes. This will elute the non-polar this compound and separate it from more polar degradants like decanoic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amides have a low wavelength absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

System Suitability: Before running samples, ensure the system passes suitability tests: tailing factor for the this compound peak should be < 2.0, and theoretical plates > 2000.

References

Validation & Comparative

A Comparative Analysis of the Surfactant Properties of Decanamide and Lauramide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and research applications, the selection of appropriate excipients is paramount to formulation success. Among these, non-ionic surfactants play a critical role in enhancing the solubility and stability of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of two primary fatty acid amides, Decanamide (C10) and Lauramide (C12), focusing on their surfactant properties. While direct comparative experimental data for these pure, non-derivatized amides is not extensively available in public literature, this document will synthesize their known physicochemical characteristics and provide a robust framework for their evaluation based on established surfactant principles. Furthermore, detailed experimental protocols are presented to empower researchers to conduct their own comparative analyses.

Introduction to this compound and Lauramide

This compound and Lauramide are primary amides derived from decanoic acid and lauric acid, respectively. Their structure consists of a hydrocarbon tail of varying length and a polar amide head group, rendering them amphiphilic and surface-active. These non-ionic surfactants are of particular interest in pharmaceutical formulations due to their potential for lower toxicity and reduced irritation compared to their ionic counterparts.[1]

Molecular Structures:

  • This compound (C10H21NO): A 10-carbon saturated fatty acid amide.

  • Lauramide (Dothis compound, C12H25NO): A 12-carbon saturated fatty acid amide.

The primary structural difference, the length of the hydrophobic alkyl chain, is the principal determinant of their distinct surfactant properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and Lauramide is essential for predicting their behavior in solution.

PropertyThis compoundLauramide (Dothis compound)
Molecular Formula C10H21NO[2][3][4]C12H25NO[5][6]
Molecular Weight 171.28 g/mol [2][3][4]199.33 g/mol [5]
Melting Point 98 °C[4]98-100 °C[6]
Boiling Point 305.2 °C at 760 mmHg[4]200 °C at 12 mmHg[6]
Appearance White, waxy solid[2][7]White to almost white solid[5]
Solubility Soluble in organic solvents like ethanol and chloroform; limited solubility in water.[2]Insoluble in water; soluble in alcohol.[5]

The limited water solubility of both amides is a critical consideration for their application as surfactants and necessitates formulation strategies to facilitate their dispersion.

Comparative Analysis of Surfactant Properties

The efficacy of a surfactant is primarily defined by its ability to reduce surface tension and form micelles. The key parameters for evaluating these properties are the Critical Micelle Concentration (CMC) and the surface tension at the CMC.

Critical Micelle Concentration (CMC)

For a homologous series of non-ionic surfactants, the CMC generally decreases with an increase in the length of the hydrophobic alkyl chain. This is because the longer chain provides a greater driving force for the molecules to escape the aqueous environment and aggregate into micelles. Therefore, it is anticipated that Lauramide, with its longer C12 chain, will exhibit a lower CMC than this compound (C10) . A lower CMC indicates that less surfactant is required to achieve micellization, making Lauramide a potentially more efficient surfactant.

Surface Tension Reduction

Surfactants reduce the surface tension of a liquid by adsorbing at the liquid-air interface.[9] The effectiveness of a surfactant is often judged by the extent to which it can lower the surface tension. Generally, for a homologous series, the longer the hydrophobic chain, the more effectively the surfactant packs at the interface, leading to a greater reduction in surface tension. Thus, it is expected that Lauramide will be more effective at reducing surface tension than this compound .

Experimental Protocols for Surfactant Property Determination

To facilitate direct comparison and validation of the expected properties, the following detailed experimental protocols are provided.

Determination of Critical Micelle Concentration (CMC)

While this compound and Lauramide are non-ionic, this method is invaluable for ionic surfactants and can sometimes be adapted to observe subtle changes in the solution environment.[10][11]

Principle: The conductivity of an ionic surfactant solution changes at a different rate above the CMC due to the formation of micelles which are less mobile than individual ions.[12]

Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant in deionized water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC.

  • Conductivity Measurement:

    • Place a known volume of deionized water in a thermostatted beaker with a magnetic stirrer.

    • Immerse a calibrated conductivity probe into the water and allow the temperature to equilibrate.

    • Record the initial conductivity.

    • Make successive additions of the surfactant stock solution into the beaker.

    • After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the measured conductivity against the surfactant concentration.

    • The plot will show two linear regions with different slopes.

    • The CMC is the concentration at the intersection of these two lines.

Diagram of CMC Determination by Conductometry Workflow

CMC_Conductometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Surfactant Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_initial Measure Initial Conductivity of Water add_surfactant Successive Additions of Surfactant measure_initial->add_surfactant measure_conductivity Record Stabilized Conductivity add_surfactant->measure_conductivity measure_conductivity->add_surfactant Repeat plot_data Plot Conductivity vs. Concentration measure_conductivity->plot_data determine_cmc Determine CMC from Intersection of Slopes plot_data->determine_cmc

Workflow for CMC determination by conductometry.

This is a highly sensitive method suitable for both ionic and non-ionic surfactants.[10][13][14]

Principle: A fluorescent probe (e.g., pyrene or coumarin-6) partitions into the hydrophobic core of the micelles as they form.[13] This change in the microenvironment of the probe leads to a detectable change in its fluorescence properties.[10]

Protocol:

  • Preparation of Surfactant-Probe Solutions: Prepare a series of surfactant solutions of varying concentrations in deionized water. Add a small, constant amount of the fluorescent probe to each solution.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum of each solution.

    • For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of the environment.

  • Data Analysis:

    • Plot the I1/I3 ratio (or another relevant fluorescence parameter) as a function of the logarithm of the surfactant concentration.

    • The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve.[10]

Diagram of CMC Determination by Fluorescence Spectroscopy Workflow

CMC_Fluorescence cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solutions Prepare Surfactant Solutions with Fluorescent Probe measure_spectra Measure Fluorescence Emission Spectra prep_solutions->measure_spectra calculate_ratio Calculate I1/I3 Ratio (for Pyrene) measure_spectra->calculate_ratio plot_data Plot Ratio vs. log(Concentration) calculate_ratio->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc

Workflow for CMC determination by fluorescence spectroscopy.

Surface Tension Measurement

The Wilhelmy plate and Du Noüy ring methods are standard techniques for determining the surface tension of liquids.[15][16][17]

Principle: This method measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.[1][18][19]

Protocol:

  • Apparatus Setup: A force tensiometer with a Wilhelmy plate is required.

  • Sample Preparation: Place the surfactant solution in a sample vessel.

  • Measurement:

    • The plate is oriented perpendicular to the liquid surface.

    • The liquid is raised until it just touches the plate.

    • The force required to pull the plate from the surface is measured.

  • Calculation: The surface tension is calculated from the measured force and the wetted perimeter of the plate.

Principle: This technique measures the force required to detach a platinum ring from the liquid surface.[20][21]

Protocol:

  • Apparatus Setup: A force tensiometer with a Du Noüy ring is used.

  • Sample Preparation: The surfactant solution is placed in a sample vessel.

  • Measurement:

    • The ring is immersed in the liquid.

    • The ring is then slowly pulled upwards through the surface.

    • The maximum force exerted just before the liquid film breaks is recorded.[21]

  • Calculation: The surface tension is calculated from the maximum force, the radius of the ring, and a correction factor.[20]

Diagram of Surface Tension Measurement Workflow

Surface_Tension cluster_prep Preparation cluster_method Method cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Surfactant Solution wilhelmy Wilhelmy Plate Method prep_solution->wilhelmy dunouy Du Noüy Ring Method prep_solution->dunouy measure_force Measure Detachment Force wilhelmy->measure_force dunouy->measure_force calculate_st Calculate Surface Tension measure_force->calculate_st

General workflow for surface tension measurement.

Foaming Properties Assessment (Ross-Miles Method)

Principle: This method evaluates the foaming capacity and foam stability of a surfactant solution by measuring the initial foam height and its decay over time.[22][23][24]

Protocol:

  • Apparatus: A standardized Ross-Miles foam apparatus is used, consisting of a jacketed glass tube and a reservoir.[23]

  • Procedure:

    • A specific volume of the surfactant solution is placed in the main tube.

    • Another volume of the same solution is allowed to fall from a specified height from the reservoir into the main tube, generating foam.

    • The initial height of the foam column is measured immediately after all the solution has fallen.

    • The foam height is then measured at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[23]

Emulsification Power Evaluation

Principle: The ability of a surfactant to form and stabilize an emulsion can be assessed by preparing an oil-in-water emulsion and observing its stability over time.

Protocol:

  • Emulsion Preparation:

    • Prepare an aqueous solution of the surfactant at a concentration above its CMC.

    • Add a specific volume of oil (e.g., a pharmaceutically relevant oil) to the surfactant solution.

    • Homogenize the mixture using a high-shear mixer for a defined period to form an emulsion.

  • Stability Assessment:

    • Transfer the emulsion to a graduated cylinder.

    • Observe and record the time it takes for phase separation (creaming or coalescence) to occur.

    • The particle size distribution of the emulsion droplets can also be measured over time using techniques like dynamic light scattering to quantify stability.[25]

Conclusion and Future Directions

While a definitive quantitative comparison of the surfactant properties of pure this compound and Lauramide is hampered by a lack of published experimental data, fundamental principles of colloid and surface science provide a strong basis for their differential assessment. The longer alkyl chain of Lauramide is expected to confer greater surface activity, resulting in a lower CMC and more significant surface tension reduction compared to this compound.

The detailed experimental protocols provided in this guide offer a clear pathway for researchers to empirically validate these predictions and to characterize these and other novel surfactants for their specific formulation needs. Such studies are crucial for advancing the rational design of drug delivery systems and other complex formulations where precise control over interfacial properties is essential. It is recommended that future research focuses on generating and publishing this fundamental data to enrich the public knowledge base and facilitate more direct comparisons in the future.

References

Decanamide vs. Octanamide: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and cosmetic research, the selection of excipients and active ingredients is a critical determinant of a product's efficacy and safety profile. Among the myriad of chemical compounds utilized, fatty acid amides, particularly Decanamide and Octanamide, have garnered significant interest for their versatile applications, ranging from antimicrobial agents to penetration enhancers. This guide provides a comprehensive, data-driven comparison of this compound and Octanamide to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the physicochemical properties of this compound and Octanamide, primarily driven by the two-carbon difference in their alkyl chain length, have profound implications for their behavior in various formulations.

PropertyThis compoundOctanamideReference(s)
Molecular Formula C₁₀H₂₁NOC₈H₁₇NO[1]
Molecular Weight 171.28 g/mol 143.23 g/mol [1]
Melting Point ~98 °C~105-108 °C[1]
Boiling Point ~301-305 °C~275 °C[1]
LogP (Octanol/Water) ~3.31~1.95[1]
Water Solubility InsolubleSparingly soluble[1]
Ethanol/Ether Solubility SolubleSoluble[1]

Expert Analysis: The longer alkyl chain of this compound results in a higher molecular weight and a significantly higher LogP value, indicating greater lipophilicity compared to Octanamide. This increased lipophilicity contributes to its lower water solubility. Conversely, Octanamide's shorter chain length imparts a slightly more balanced hydrophilic-lipophilic character, leading to a lower LogP and slightly better, though still limited, aqueous solubility. These differences are crucial when considering their use as formulation excipients, as they will dictate their compatibility with different solvent systems and their interaction with biological membranes.

Performance as Antimicrobial Agents: A Mechanistic Overview

Both this compound and Octanamide have demonstrated antimicrobial properties, making them valuable in the development of topical formulations and as potential preservatives. Their primary mechanism of action involves the disruption of the microbial cell membrane.

This compound, with its longer carbon chain, is believed to integrate more effectively into the lipid bilayer of bacterial cell membranes.[2] This integration disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[2]

This compound This compound Membrane Bacterial Cell Membrane (Lipid Bilayer) This compound->Membrane Integration Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism of this compound.

While specific mechanistic studies on Octanamide's antimicrobial activity are less prevalent in the literature, it is hypothesized to follow a similar membrane-disrupting mechanism. However, its lower lipophilicity might result in a comparatively lower efficacy against certain microbes, or a different spectrum of activity, a subject that warrants further comparative investigation.

Skin Penetration Enhancement: A Comparative Perspective

A key application for both molecules, particularly in transdermal and topical drug delivery, is their role as penetration enhancers. They facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.

The mechanism of penetration enhancement for fatty acid amides is primarily attributed to the disruption of the highly ordered lipid structure of the stratum corneum.[3][4] This disruption increases the fluidity of the lipid lamellae, creating more permeable pathways for drug molecules to traverse.

Amide This compound / Octanamide SC Stratum Corneum Lipids (Highly Ordered) Amide->SC Interaction Disruption Disruption of Lipid Packing & Increased Fluidity SC->Disruption Permeability Increased Permeability for API Disruption->Permeability Penetration Enhanced Skin Penetration Permeability->Penetration API Active Pharmaceutical Ingredient (API) API->Permeability

Caption: General mechanism of skin penetration enhancement by fatty acid amides.

Expert Analysis: Due to its greater lipophilicity, this compound is expected to partition more readily into the lipid-rich stratum corneum. This could theoretically lead to a more pronounced disruption of the lipid barrier and, consequently, a greater enhancement of penetration for certain APIs compared to Octanamide. However, the optimal penetration enhancer is often dependent on the physicochemical properties of the API itself. A highly lipophilic API might benefit more from a less lipophilic enhancer like Octanamide to maintain a favorable partition coefficient gradient for release from the vehicle into the skin.

Experimental Protocols for Comparative Evaluation

To provide a framework for the direct comparison of this compound and Octanamide, the following detailed experimental protocols are provided.

Comparative Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine and compare the equilibrium solubility of this compound and Octanamide in water and ethanol.

Materials:

  • This compound (≥98% purity)

  • Octanamide (≥98% purity)

  • Deionized water

  • Ethanol (99.9%)

  • 20 mL screw-cap glass vials

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a glass vial.

    • Add a known volume (e.g., 10 mL) of the desired solvent (deionized water or ethanol) to the vial.

    • Repeat the process for Octanamide in separate vials for each solvent.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for at least 24-48 hours to ensure saturation.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

    • Dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved amide in the diluted samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the equilibrium solubility of each amide in each solvent, expressed in mg/mL or mol/L.

    • Compare the solubility values of this compound and Octanamide in both water and ethanol.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

Objective: To compare the skin permeation of a model API in the presence of this compound and Octanamide as penetration enhancers.

Materials:

  • Franz diffusion cells[5][6]

  • Full-thickness skin from a suitable animal model (e.g., porcine ear skin) or human cadaver skin

  • Model API (e.g., caffeine, ibuprofen)

  • This compound

  • Octanamide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Suitable solvent for the formulation (e.g., propylene glycol, ethanol)

  • Magnetic stir bars

  • Water bath with temperature control

  • HPLC system for API quantification

Procedure:

  • Skin Preparation:

    • Thaw the skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32 °C) PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor compartment and place the cells in a water bath maintained at 32 °C.

    • Allow the skin to equilibrate for at least 30 minutes.

  • Formulation Preparation and Application:

    • Prepare three formulations:

      • Control: Model API in the chosen solvent.

      • Formulation A: Model API with a defined concentration of this compound in the solvent.

      • Formulation B: Model API with the same concentration of Octanamide in the solvent.

    • Apply a known volume (e.g., 200 µL) of each formulation to the donor compartment of separate Franz cells.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw a sample from the receptor compartment.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS.

    • Analyze the concentration of the model API in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area of skin (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) for each formulation compared to the control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SkinPrep Skin Preparation FranzSetup Franz Cell Setup & Equilibration SkinPrep->FranzSetup FormulationPrep Formulation Preparation (Control, this compound, Octanamide) Application Formulation Application FormulationPrep->Application FranzSetup->Application Sampling Receptor Fluid Sampling (Time Points) Application->Sampling HPLC HPLC Analysis of API Sampling->HPLC Data Data Calculation (Flux, Kp, ER) HPLC->Data

Caption: Workflow for the in vitro skin permeation study.

Conclusion and Future Perspectives

This guide has provided a detailed comparative analysis of this compound and Octanamide, focusing on their physicochemical properties, antimicrobial activity, and skin penetration enhancement capabilities. The key differentiator between these two molecules is the length of their alkyl chain, which significantly influences their lipophilicity and, consequently, their performance in various applications.

This compound, being more lipophilic, may offer advantages in applications requiring strong interaction with lipidic environments, such as disrupting microbial membranes or the stratum corneum. Conversely, Octanamide's slightly more balanced character might be beneficial in formulations where some degree of aqueous compatibility is desired or when used with highly lipophilic APIs.

The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies, enabling the selection of the most appropriate fatty acid amide for their specific research and development needs. Future research should focus on direct, head-to-head comparisons of these molecules in a wider range of formulations and with a diverse set of APIs to build a more comprehensive understanding of their structure-activity relationships.

References

A Comparative Spectroscopic Guide to Decanamide and its N-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of Decanamide, a primary fatty amide, and its N-substituted (secondary and tertiary) derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation and differentiation of these crucial molecules. We move beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, empowering you to interpret your own data with confidence.

Introduction: The Amide Bond in Focus

This compound (C₁₀H₂₁NO) is a primary fatty amide derived from decanoic acid.[1] Its simple, long-chain aliphatic structure serves as an excellent model for understanding the fundamental spectroscopic characteristics of the primary amide functional group. Amide derivatives are ubiquitous in biochemistry, forming the backbone of peptides and proteins, and are integral to a vast array of pharmaceuticals and industrial chemicals.[2][3] The substitution on the amide nitrogen—yielding secondary (R-NH-COR') and tertiary (R₂N-COR') amides—dramatically alters the molecule's chemical and physical properties.[4] Consequently, a robust, multi-technique spectroscopic approach is not just beneficial but essential for unambiguous characterization.[5] This guide provides the foundational knowledge and experimental framework for that approach.

Spectroscopic Fingerprints: this compound (A Primary Amide)

The unsubstituted -NH₂ group of this compound provides a rich set of spectroscopic signals that serve as our baseline for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity.

  • ¹H NMR Spectrum: The proton NMR of this compound is characterized by several key regions. The protons on the α-carbon (adjacent to the carbonyl group) are deshielded by the electron-withdrawing nature of the carbonyl and typically appear as a triplet around 2.2-2.4 ppm. The long methylene -(CH₂)₇- chain produces a large, overlapping multiplet between approximately 1.2-1.6 ppm. The terminal methyl (-CH₃) group appears as a triplet at the most upfield position, around 0.9 ppm. Critically, the two protons of the primary amide (-NH₂) group usually appear as a broad singlet between 5-8 ppm. This broadening is a result of rapid chemical exchange with trace amounts of water or acid and quadrupolar relaxation from the ¹⁴N nucleus.[6]

  • ¹³C NMR Spectrum: The carbon spectrum provides complementary information. The most downfield signal belongs to the carbonyl carbon (C=O) at approximately 160-180 ppm, a characteristic chemical shift for amides. The α-carbon appears around 35-40 ppm, with the remaining carbons of the alkyl chain resonating further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for identifying amide functionalities due to their characteristic vibrational modes.

  • Key Vibrational Modes: A primary amide like this compound is defined by a distinct set of IR absorptions.[7]

    • N-H Stretching: Two separate peaks are observed in the 3100-3500 cm⁻¹ region, corresponding to the asymmetric (~3350 cm⁻¹) and symmetric (~3180 cm⁻¹) stretching vibrations of the N-H bonds in the -NH₂ group.[7][8] The presence of two peaks in this region is a definitive marker for a primary amide.

    • C=O Stretching (Amide I Band): A very strong and sharp absorption appears between 1630-1680 cm⁻¹.[8] This is known as the Amide I band and is one of the most prominent features in the spectrum.

    • N-H Bending (Amide II Band): A strong band, resulting from N-H bending, is found between 1550-1640 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis.

  • Fragmentation Pattern: Under Electron Ionization (EI), the molecular ion peak (M⁺) for this compound (m/z 171) is often visible.[9] For straight-chain primary amides, two fragmentation pathways are particularly significant:

    • McLafferty Rearrangement: This is a common fragmentation for compounds containing a carbonyl group and an available γ-hydrogen.[10] It results in a characteristic peak at m/z 59 .

    • Alpha-Cleavage: Cleavage of the bond between the α- and β-carbons can occur. However, for primary aliphatic amides, a highly intense fragment ion peak is often observed at m/z 44 , corresponding to the [CONH₂]⁺ fragment.[11]

The Impact of N-Substitution: A Comparative Analysis

Replacing one or both hydrogens on the this compound nitrogen fundamentally alters the resulting spectra.

N-Substituted Decanamides (Secondary Amides)
  • NMR: In the ¹H NMR, the broad signal for the two -NH₂ protons is replaced by a single, still often broad, signal for the one N-H proton.[6] New signals corresponding to the protons on the N-alkyl or N-aryl substituent will also appear. The ¹³C NMR will similarly show new peaks for the substituent.

  • IR: This is the most dramatic and diagnostic change. The dual N-H stretching peaks of the primary amide collapse into a single N-H stretching band (typically 3170-3370 cm⁻¹).[7] The strong Amide I (C=O) band remains, as does the Amide II (N-H bend) band, which is often more intense than in primary amides.[7]

  • MS: The molecular ion peak will increase according to the mass of the substituent. Fragmentation patterns will now include pathways involving the new substituent, though McLafferty rearrangement and α-cleavage adjacent to the carbonyl group remain common.[11]

N,N-Disubstituted Decanamides (Tertiary Amides)
  • NMR: The key feature in the ¹H NMR is the complete absence of any N-H proton signal .[6] The signals for the two N-substituents will be present. An interesting phenomenon is that due to the partial double-bond character of the C-N bond, rotation can be restricted.[6][12] If the two N-substituents are identical (e.g., N,N-diethyl), they may appear as two distinct sets of signals at room temperature.

  • IR: Spectroscopically, the defining characteristic is the complete absence of N-H stretching bands in the 3100-3500 cm⁻¹ region.[7] The only highly prominent, characteristic peak is the Amide I (C=O stretch) band, which remains strong and is typically found between 1630-1680 cm⁻¹.[7]

  • MS: The molecular ion peak reflects the mass of both substituents. Fragmentation is often dominated by α-cleavage on either side of the nitrogen atom, leading to fragments derived from the loss of one of the N-substituent groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

For simple aliphatic amides like this compound and its non-conjugated derivatives, UV-Vis spectroscopy is of limited utility. They exhibit a weak absorption maximum (λₘₐₓ) corresponding to an n→π* electronic transition around 215 nm.[13] This arises from the excitation of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl group. This technique becomes significantly more informative if a derivative includes a chromophore, such as an aromatic ring, conjugated with the amide group.[14]

Data Summary & Visualization

Comparative Data Tables

Table 1: Key ¹H NMR Features of Decanamides

FeaturePrimary this compoundSecondary this compoundTertiary this compound
α-CH₂ Signal ~2.2 ppm (triplet)~2.2 ppm (triplet)~2.3 ppm (triplet)
N-H Signal ~5-8 ppm (broad, 2H)~5-8 ppm (broad, 1H)Absent
N-Substituent H's AbsentPresentPresent (may show rotational isomers)

Table 2: Key IR Absorptions (cm⁻¹) of Decanamides

Vibrational ModePrimary this compoundSecondary this compoundTertiary this compound
N-H Stretch Two bands (~3350 & ~3180)One band (~3300)Absent
C=O Stretch (Amide I) ~1650 (very strong)~1650 (very strong)~1650 (very strong)
N-H Bend (Amide II) ~1620 (strong)~1570 (strong)Absent

Visual Diagrams

cluster_0 This compound Structures cluster_1 Key Spectroscopic Differentiators Primary Primary: this compound IR_Primary IR: Two N-H Peaks Primary->IR_Primary NMR_NH ¹H NMR: N-H Signal Present Primary->NMR_NH Secondary Secondary: N-Ethyl this compound IR_Secondary IR: One N-H Peak Secondary->IR_Secondary Secondary->NMR_NH Tertiary Tertiary: N,N-Diethyl this compound IR_Tertiary IR: No N-H Peaks Tertiary->IR_Tertiary NMR_No_NH ¹H NMR: No N-H Signal Tertiary->NMR_No_NH

Caption: Key structural and spectroscopic differences between amide classes.

start Amide Sample ir FTIR Analysis start->ir nmr NMR (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms uv UV-Vis (if conjugated) start->uv data Correlate Data ir->data nmr->data ms->data uv->data structure Elucidate Structure data->structure

Caption: General workflow for spectroscopic characterization of amides.

Experimental Protocols

Adherence to standardized protocols is paramount for reproducible and reliable data.

Protocol 1: NMR Sample Preparation and Analysis
  • Solvent Selection: Dissolve 5-10 mg of the amide sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is suitable for many simple amides. For samples with poor solubility or to slow down N-H proton exchange, DMSO-d₆ is an excellent choice.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Many commercial deuterated solvents already contain TMS.

  • Data Acquisition: Acquire a ¹H NMR spectrum. If further detail is required, acquire a ¹³C spectrum, as well as 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.[15]

Protocol 2: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid amide sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the key vibrational bands: N-H stretch(es), C=O stretch (Amide I), and N-H bend (Amide II), where applicable.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via Gas Chromatography (GC-MS) for volatile samples.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

  • Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern, looking for characteristic losses and rearrangement peaks (e.g., m/z 59 for McLafferty rearrangement in primary amides).

Conclusion

The spectroscopic differentiation of primary, secondary, and tertiary decanamides is a clear and systematic process when approached with a foundational understanding of each technique. Infrared spectroscopy provides the most immediate and unambiguous method for classifying an unknown amide based on the presence and number of N-H stretching absorptions. ¹H NMR corroborates this finding through the analysis of N-H proton signals and provides detailed structural information about the N-substituents. Finally, mass spectrometry confirms the molecular weight and offers definitive structural clues through predictable fragmentation pathways. By integrating the data from these core techniques, researchers can achieve a high-confidence characterization of this compound and its diverse derivatives.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Oncology and Drug Discovery

In the landscape of cancer research, the cytotoxic potential of fatty acid amides (FAAs) has garnered significant attention. These lipid signaling molecules, characterized by a fatty acid backbone linked to an amide group, exhibit a range of biological activities, including the ability to induce cell death in neoplastic cells. This guide provides a comprehensive comparison of the cytotoxic effects of Decanamide (a 10-carbon saturated fatty acid amide) and its structurally related homologues. By examining experimental data and elucidating the underlying mechanisms, we aim to provide a valuable resource for scientists engaged in the development of novel chemotherapeutic agents.

The Critical Role of Alkyl Chain Length in Determining Cytotoxicity

The cytotoxic potency of saturated fatty acid amides is intrinsically linked to the length of their aliphatic chain. This structural feature governs the molecule's lipophilicity, which in turn influences its ability to traverse the cell membrane and interact with intracellular targets. A systematic evaluation of a homologous series of fatty acid amides reveals a structure-activity relationship (SAR) where cytotoxicity often peaks at a specific chain length before declining. This phenomenon is attributed to a delicate balance between aqueous solubility and the ability to partition into the lipid bilayer of the cell membrane.

Quantitative Comparison of Cytotoxicity: An Overview of In Vitro Data

To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of saturated fatty acid amides against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the proliferation of a cell population by 50% and is a standard metric for cytotoxicity. It is important to note that direct comparative studies testing a full homologous series under identical conditions are limited; therefore, data has been carefully curated from various sources.

CompoundCarbon Chain LengthCell LineIC50 (µM)Reference
OctanamideC8C6 Glioma>120 µg/mL (approx. >760 µM)[1][2]
This compound C10 C6 Glioma70 µg/mL (approx. 409 µM) [1][2]
Dothis compoundC12L1210 Leukemia28 µM[2]
Palmitamide (Hexathis compound)C164T1 Murine Breast CancerIC50 of NLC formulation: 0.18 µg/mL[3]

Note: The data presented is compiled from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

The available data suggests that for C6 glioma cells, this compound exhibits greater cytotoxicity than its shorter-chain counterpart, Octanamide.[1][2] Furthermore, studies on other cell lines, such as L1210 leukemia, indicate that Dothis compound (C12) possesses even more potent cytotoxic activity.[2] This trend highlights the importance of the alkyl chain length in modulating the cytotoxic efficacy of these amides.

Mechanistic Insights into Amide-Induced Cell Death

The cytotoxic effects of saturated fatty acid amides are primarily mediated through the induction of apoptosis, a form of programmed cell death. The underlying molecular mechanisms are complex and involve the activation of specific signaling pathways.

Endoplasmic Reticulum Stress and the Unfolded Protein Response

A key mechanism implicated in saturated fatty acid-induced apoptosis is the induction of endoplasmic reticulum (ER) stress.[4][5] The ER is a critical organelle for protein folding and lipid synthesis. The accumulation of saturated fatty acids can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins. This triggers the unfolded protein response (UPR), a cellular stress response aimed at restoring ER function. However, under conditions of prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic signal.

A central pathway in ER stress-induced apoptosis is the PERK/ATF4/CHOP signaling cascade.[6] The accumulation of unfolded proteins activates the ER-resident kinase PERK, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein synthesis but paradoxically promotes the translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), which ultimately tips the cellular balance towards apoptosis.

ER_Stress_Pathway SFA Saturated Fatty Acid Amides ER Endoplasmic Reticulum SFA->ER Accumulate in UP Unfolded Proteins ER->UP Disruption leads to PERK PERK UP->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Promotes translation of CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Induces

Involvement of Cannabinoid Receptors

Emerging evidence suggests that some fatty acid amides can exert their cytotoxic effects through interaction with the endocannabinoid system, particularly cannabinoid receptors CB1 and CB2.[3] These G protein-coupled receptors are expressed in various cancer cell types and are implicated in the regulation of cell proliferation, migration, and apoptosis.[3] The interaction of FAAs with these receptors can modulate downstream signaling pathways, such as the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[7] Inhibition of the PI3K/Akt pathway by FAAs can lead to decreased cell viability and the induction of apoptosis.[7]

Experimental Protocols for Assessing Cytotoxicity

The evaluation of the cytotoxic activity of this compound and related amides is typically performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and proliferate for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test amides (e.g., this compound, Octanamide, Dothis compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also included.

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Amide Compounds Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570nm) Solubilize->Read Data Analysis (IC50) Data Analysis (IC50) Read->Data Analysis (IC50)

Conclusion and Future Directions

The comparative analysis of this compound and its related saturated fatty acid amides underscores the significant influence of alkyl chain length on their cytotoxic properties. While this compound demonstrates notable activity, longer-chain amides such as Dothis compound may offer enhanced potency against certain cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, driven by ER stress and potentially modulated by interactions with the endocannabinoid system.

For researchers in drug development, these findings highlight the potential of fatty acid amides as a tunable scaffold for the design of novel anticancer agents. Future investigations should focus on comprehensive in vivo studies to validate the in vitro cytotoxicity and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. Furthermore, a more detailed elucidation of the specific intracellular targets and signaling pathways will be crucial for optimizing the therapeutic potential and selectivity of this promising class of molecules.

References

A Comparative Analysis of the Antimicrobial Efficacy of Decanamide and Other Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Reemerging Interest in Fatty Acid Amides as Antimicrobial Agents

In the persistent search for novel antimicrobial agents to combat rising resistance, fatty acid amides (FAAs) have garnered significant attention. These amphiphilic molecules, comprising a fatty acid acyl chain linked to an amine, represent a versatile class of compounds with demonstrable activity against a spectrum of microbial pathogens.[1][2] Their appeal lies in their structural diversity, potential for chemical modification, and modes of action that can differ from conventional antibiotics.

This guide provides a comparative technical overview of the antimicrobial efficacy of Decanamide (the amide of decanoic acid, a C10 saturated fatty acid) versus other representative fatty acid amides. We will synthesize findings from various studies, present comparative performance data, elucidate the proposed mechanisms of action, and provide a detailed experimental protocol for assessing antimicrobial efficacy in a research setting. The objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of this promising class of molecules.

Comparative Efficacy: A Data-Driven Overview

The antimicrobial potency of a fatty acid amide is not monolithic; it is intricately linked to its chemical structure. Key determinants of efficacy include the length and saturation of the fatty acyl chain and the nature of the amine head group.

  • Influence of Acyl Chain Length: Research indicates that medium-chain fatty acids, particularly those with 10 to 12 carbons, often form the most potent antimicrobial amides against many pathogens.[3][4] The C10 chain of this compound places it within this active range. Shorter chains may lack the hydrophobicity to effectively interact with microbial membranes, while very long chains can exhibit reduced solubility and bioavailability.[3]

  • Impact of Amine Substitution: The modification of the amide group can significantly modulate the compound's spectrum of activity. Simple primary amides like this compound show activity, but N-substituted derivatives can exhibit enhanced or broadened efficacy. For example, studies on N,N-disubstituted decanamides and pyrrolidine derivatives of lauric acid (C12) have demonstrated a broad spectrum of activity against bacteria, yeasts, and molds.[5][6][7] Amine derivatives, in particular, have shown effectiveness against both Gram-positive and Gram-negative bacteria, a notable advantage over their corresponding fatty acids which are often more active against Gram-positive strains.[4]

The following table summarizes Minimum Inhibitory Concentration (MIC) data from various studies to provide a quantitative comparison. It is important to note that direct, side-by-side comparisons of all compounds under identical conditions are rare in the literature; therefore, this table synthesizes data from multiple sources to illustrate general trends.

CompoundClassTarget MicroorganismMIC (µg/mL)Reference
Lauric Acid Saturated Fatty Acid (C12)Staphylococcus aureus (MRSA)400
Myristylamine Fatty Amine (C14)Staphylococcus aureus (MRSA)1.56
Lauric Acid Pyrrolidine Amide (LAPY) N-Substituted Fatty Acid Amide (C12)Listeria monocytogenes15 (ppm)[5][7]
Myristic Acid Pyrrolidine Amide (MYPY) N-Substituted Fatty Acid Amide (C14)Listeria monocytogenes>15 (ppm)[5][7]
N-Phenyldothis compound N-Substituted Fatty Acid Amide (C12)Pseudomonas aeruginosaActive (Zone of Inhibition)[8]
N-Phenyldothis compound N-Substituted Fatty Acid Amide (C12)Escherichia coliInactive at 60 µ g/disk [8]
Oleic Acid-derived Ethylene Diamine Amides Unsaturated FAA Derivative (C18:1)Pseudomonas aeruginosaActive (Inhibition Zone: ~17.7 mm)[1]
This compound Primary Fatty Acid Amide (C10)Various Bacteria & FungiGeneral Antimicrobial Properties Noted[9]

Note: MIC values are highly dependent on the specific strain and testing methodology. This table is for comparative illustration.

Mechanisms of Antimicrobial Action

While the precise mechanisms for all fatty acid amides are still under investigation, the primary mode of action is believed to be the disruption of the microbial cell membrane's integrity.[5] An alternative, more subtle mechanism involves the interference with bacterial communication systems.

Cell Membrane Disruption

The amphiphilic nature of FAAs is central to this mechanism. The hydrophobic fatty acid tail inserts into the lipid bilayer of the microbial cell membrane, while the more polar amide head group interacts with the aqueous environment or polar components of the membrane surface. This intercalation disrupts the ordered structure of the membrane phospholipids.[10]

Consequences of Membrane Disruption:

  • Increased Permeability: The disruption creates pores or channels in the membrane, leading to an uncontrolled efflux of essential intracellular components like ions (K+), metabolites, and even nucleic acids.[11]

  • Dissipation of Membrane Potential: The membrane potential, crucial for cellular energy production (e.g., ATP synthesis), is dissipated, leading to metabolic collapse.[5]

  • Inhibition of Membrane-Bound Enzymes: The altered lipid environment can inactivate critical membrane-bound enzymes involved in respiration and cell wall synthesis.

Membrane Disruption Mechanism cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) cluster_faa cluster_consequences p1 p2 p3 p4 Permeability Increased Permeability (Ion Leakage) p4->Permeability p5 p6 p7 p8 p9 p10 p11 Potential Dissipation of Membrane Potential p11->Potential p12 p13 p14 FAA FAA->p11 Intercalation Death Cell Death Permeability->Death Potential->Death

Caption: Proposed mechanism of membrane disruption by fatty acid amides.

Interference with Quorum Sensing

Many Gram-negative bacteria use N-acyl-homoserine lactones (AHLs), a specific type of fatty acid amide derivative, as signaling molecules for quorum sensing (QS).[12][13] This system allows bacteria to coordinate gene expression based on population density, controlling virulence and biofilm formation.[14][15] this compound and other simple FAAs are structurally analogous to these AHLs and may act as competitive inhibitors, binding to the AHL receptors (e.g., LasR) without activating them, thereby disrupting QS and reducing pathogenicity.[13][15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To quantitatively assess and compare the efficacy of antimicrobial compounds, the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the gold standard.[16][17] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19]

Causality Behind Experimental Choices:

  • Bacterial Inoculum Standardization: The starting concentration of bacteria is critical. A standardized inoculum (typically 5 x 10^5 CFU/mL) ensures that the results are reproducible and comparable across different experiments and labs.[16][19] Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MICs.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for susceptibility testing of non-fastidious bacteria. It is low in inhibitors and its concentration of divalent cations (Ca2+ and Mg2+) is controlled, which is crucial as these ions can affect the activity of some antimicrobial agents and the stability of the bacterial outer membrane.

  • Serial Two-Fold Dilutions: This method allows for the efficient testing of a wide range of concentrations to pinpoint the inhibitory level.

  • Controls: Positive (bacteria, no compound) and negative (broth only) controls are essential to validate the experiment. The positive control confirms the bacteria are viable, while the negative control ensures the media is not contaminated.[17]

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solution: a. Dissolve the fatty acid amide (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). b. The choice of solvent is critical; it must dissolve the compound but not affect bacterial growth at the final concentration used in the assay.

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a sterile tube containing 5 mL of Mueller-Hinton Broth (MHB). c. Incubate at 37°C with shaking until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[19] d. Dilute this culture in fresh MHB to achieve the final target inoculum concentration of 5 x 10^5 CFU/mL.[16]

  • Performing the Microdilution Assay: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the antimicrobial stock, appropriately diluted in CAMHB to twice the highest desired starting concentration, to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as the positive growth control (no compound). d. Add 100 µL of the standardized bacterial inoculum (from step 2d, but at a 2x concentration of 1 x 10^6 CFU/mL) to each well (wells 1-12). This dilutes the compound and the bacteria to their final desired concentrations. e. Incubate the plate at 37°C for 16-24 hours.[16]

  • Determining the MIC: a. After incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

MIC Assay Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) cluster_analysis Analysis Phase P1 Prepare FAA Stock Solution P3 Dilute Bacteria to Final Inoculum P1->P3 P2 Culture Bacteria to 0.5 McFarland Standard P2->P3 A1 Create Serial Dilutions of FAA in Plate P3->A1 Transfer to Plate A2 Add Standardized Bacterial Inoculum A1->A2 A3 Incubate Plate (37°C, 16-24h) A2->A3 R1 Visually Inspect for Turbidity (Growth) A3->R1 Post-Incubation R2 Identify Lowest Concentration with No Growth R1->R2 R3 Record as MIC Value R2->R3

Caption: Standard workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

This compound, as a representative of C10 fatty acid amides, possesses notable antimicrobial properties.[9] However, the available data suggests that its efficacy can be significantly enhanced through N-substitution. Derivatives such as N-cyclohexyloctamide, N-phenyldothis compound, and various pyrrolidine amides demonstrate that modifying the amide headgroup is a powerful strategy for increasing potency and broadening the spectrum of activity, particularly against challenging Gram-negative pathogens.[5][8]

The primary mechanism of action—disruption of the cell membrane—remains a compelling target due to the lower propensity for resistance development compared to single-enzyme inhibitors. Future research should focus on systematic structure-activity relationship (SAR) studies to optimize both the acyl chain and the amide substitution for maximal efficacy and minimal host toxicity. Furthermore, exploring synergistic combinations of fatty acid amides with conventional antibiotics could provide a valuable strategy to restore the efficacy of existing drugs and combat multidrug-resistant infections.

References

A Comparative Guide to the Performance of Decanamide as a Plasticizer in Advanced Polymers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of polymer science, the pursuit of high-performance, safe, and environmentally benign additives is paramount. Plasticizers, essential for imparting flexibility to rigid polymers, have been under intense scrutiny, with a global shift away from traditional phthalates due to health and environmental concerns.[1][2] This guide provides an in-depth technical analysis of decanamide, a primary fatty acid amide, as a promising alternative plasticizer. We will explore its mechanism of action, evaluate its performance in critical polymer systems like Poly(vinyl chloride) (PVC), and offer a prospective analysis for its use in bio-based polymers such as Polylactic Acid (PLA). This document is intended for researchers, material scientists, and formulation experts dedicated to advancing polymer technology.

Part 1: The Scientific Foundation of Amide-Based Plasticization

Mechanism of Action: Beyond Simple Spacing

The efficacy of a plasticizer is determined by its ability to integrate into the polymer matrix, increase the intermolecular spacing, and thereby enhance the mobility of polymer chains.[3][4] This process lowers the material's glass transition temperature (Tg), transforming it from a rigid, glassy state to a flexible, rubbery state at room temperature.[5]

This compound, and fatty acid amides in general, achieve this through a specific and advantageous mechanism. The core of their function lies in the polarity of the amide group (-CONH₂). In a polymer like PVC, the highly polar carbon-chlorine (C-Cl) bonds create strong intermolecular dipole-dipole interactions, making the polymer inherently rigid.[6] The this compound molecule strategically positions its polar amide head to form hydrogen bonds with the electronegative chlorine atoms on the PVC chains.[7][8] This targeted interaction disrupts the polymer's own cohesive forces.

Simultaneously, the long, nonpolar ten-carbon alkyl tail of this compound acts as a molecular lubricant, pushing the polymer chains apart and creating free volume.[9] This dual-action mechanism—polar group interaction and nonpolar chain separation—is highly efficient at increasing segmental mobility and, consequently, plasticizing the polymer.

Caption: Interaction of this compound with PVC chains.

Part 2: Performance Evaluation in Poly(vinyl chloride) (PVC)

PVC is one of the most widely produced synthetic polymers, and its utility is largely dependent on plasticization.[10] The search for non-phthalate plasticizers is therefore most acute in the PVC industry.[11] While direct, comprehensive data for this compound is emerging, studies on structurally similar tertiary fatty amides, such as N,N-dibutylundecenamide (DBUA), provide a strong proxy for its expected performance against the industry-standard di(2-ethylhexyl) phthalate (DEHP).[12]

Comparative Performance Data

The following table synthesizes data from studies on fatty amide plasticizers in PVC, comparing their effects to neat PVC and PVC plasticized with DEHP. This provides a clear, quantitative look at their efficacy.

PropertyNeat PVCPVC + 40 wt% DEHP (Typical)PVC + 40 wt% Fatty Amide (e.g., DBUA)[12]Causality and Expert Interpretation
Glass Transition Temp. (Tg) ~81 °C[11]~ -10 to -20 °C~ -10.4 °C The significant drop in Tg demonstrates that fatty amides are highly efficient primary plasticizers, comparable to DEHP in their ability to enhance chain mobility.[12]
Young's Modulus (Stiffness) ~3000 MPa~10-20 MPa~15 MPa A reduction of over 90% in modulus indicates a profound softening effect, essential for flexible PVC applications. The amide's performance mirrors that of DEHP.[12]
Tensile Strength ~50 MPa~20-25 MPa~15-20 MPa As expected with plasticization, tensile strength decreases. The values are within the acceptable range for flexible applications, though slightly lower than DEHP blends.
Elongation at Break <10%~300-400%~350% The dramatic increase in elongation confirms the transition from a brittle to a ductile material. Fatty amides impart excellent flexibility.[12]
Migration Resistance (in Petroleum Ether) N/AHigh MigrationSignificantly Lower Migration The hydrogen bonding capability and molecular structure of amides lead to better compatibility and less leaching compared to DEHP, enhancing product longevity and safety.[6][12]

Expert Analysis: The data strongly suggests that this compound, as a primary fatty amide, would serve as a highly effective primary plasticizer for PVC. Its ability to drastically reduce the glass transition temperature and Young's modulus is on par with DEHP.[12] The most significant advantage lies in its superior migration resistance.[6][12] This is a critical feature for applications where plasticizer leaching is a concern, such as in medical devices, toys, and food contact materials. The strong molecular interactions between the amide group and the PVC matrix anchor the plasticizer more securely than the ester linkages in phthalates.[6][7]

Part 3: Prospective Analysis in Polylactic Acid (PLA)

PLA is a leading biodegradable and biocompatible polymer derived from renewable resources.[1][13] However, its inherent brittleness limits its application in areas requiring flexibility, such as packaging films and fibers.[14] Plasticization is key to overcoming this, and bio-based plasticizers are highly sought after to maintain PLA's "green" credentials.

While this compound has not been extensively studied in PLA, we can project its performance based on established principles and data from other bio-based plasticizers like citrates.[15][16]

Expected Performance & Rationale:

  • Tg Reduction: The primary function of any plasticizer is to lower the Tg. PLA's Tg is typically around 60-65 °C. The addition of plasticizers like triethyl citrate (TEC) can lower it to below room temperature.[15][16] this compound's molecular structure is well-suited to plasticize PLA. Its amide group can form hydrogen bonds with the ester carbonyl groups in the PLA backbone, disrupting chain packing and increasing mobility.

  • Mechanical Properties: Plasticization will decrease tensile strength and modulus while significantly increasing the elongation at break, making PLA much more ductile and tough.[1]

  • Crystallization Behavior: Plasticizers can influence the crystallization rate of PLA.[13] Increased chain mobility at lower temperatures can facilitate faster crystal growth, which can be beneficial for improving the thermal resistance of PLA products.

Benchmark Comparison for Prospective PLA Performance

This table shows the typical effects of established bio-plasticizers on PLA, setting a benchmark for the anticipated performance of this compound.

PropertyNeat PLAPLA + 15% Tributyrin[13]PLA + 15% Triethyl Citrate (TEC)[15]Expected Performance of this compound
Glass Transition Temp. (Tg) ~62 °C~35 °C~25 °CExpected to be highly effective, likely reducing Tg to 20-30 °C.
Tensile Strength ~60 MPa~40 MPa~35 MPaA significant reduction is expected, consistent with effective plasticization.
Elongation at Break ~5%~150%~200%A dramatic increase is anticipated, transforming PLA into a flexible material.

Part 4: Standardized Protocols for Plasticizer Performance Evaluation

To ensure objective and reproducible comparisons, a rigorous and standardized experimental workflow is essential. The following protocols outline the key steps for evaluating the performance of a novel plasticizer like this compound.

Experimental Workflow

Caption: Standard workflow for plasticizer evaluation.

Detailed Step-by-Step Methodologies

1. Material Compounding (Melt Blending)

  • Objective: To achieve a homogenous dispersion of the plasticizer within the polymer matrix.

  • Protocol:

    • Dry the polymer resin (e.g., PVC powder, PLA pellets) in a vacuum oven at the recommended temperature (e.g., 80 °C for 4 hours for PLA) to remove moisture.

    • Prepare a formulation by weight (e.g., 60 parts polymer, 40 parts this compound). Also include necessary stabilizers (e.g., 2-3 phr of a Ca/Zn stabilizer for PVC).[17]

    • Pre-mix the components in a high-speed mixer.

    • Transfer the pre-mix to a two-roll mill heated to a temperature above the polymer's processing temperature (e.g., 165-175 °C for PVC).[17]

    • Mill the compound for 5-10 minutes until a uniform, homogenous sheet is formed. This visual and tactile check for uniformity is a critical self-validating step.

2. Thermal Analysis (Differential Scanning Calorimetry - DSC)

  • Objective: To determine the glass transition temperature (Tg) and assess plasticizer efficiency.[18]

  • Protocol:

    • Seal a small sample (5-10 mg) of the compounded material in an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Use a heat-cool-heat cycle to erase the thermal history of the sample.[19] A typical cycle for PVC would be:

      • Heat from 25 °C to 120 °C at 10 °C/min.

      • Hold for 2 minutes.

      • Cool to -50 °C at 10 °C/min.

      • Hold for 2 minutes.

      • Heat from -50 °C to 120 °C at 10 °C/min (this is the analysis scan).

    • The Tg is determined as the midpoint of the step-change in the heat flow curve from the second heating scan. A lower Tg indicates higher plasticizing efficiency.

3. Mechanical Testing (Tensile Properties)

  • Objective: To quantify the effect of the plasticizer on the material's strength, stiffness, and ductility.

  • Protocol:

    • Use specimens fabricated according to a standard like ASTM D638.

    • Condition the specimens at standard conditions (23 °C, 50% RH) for at least 24 hours.

    • Mount the specimen in a universal testing machine equipped with an extensometer.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the stress-strain curve to calculate Young's Modulus, Tensile Strength, and Elongation at Break.[20]

4. Migration Resistance (Solvent Leaching)

  • Objective: To measure the permanence of the plasticizer within the polymer matrix.[21]

  • Protocol:

    • Cut a precisely weighed sample of the plasticized film (W_initial).

    • Immerse the sample in a chosen solvent (e.g., petroleum ether, ethanol, or a food simulant) at a controlled temperature (e.g., 25 °C).[10]

    • After a set period (e.g., 24 hours), remove the sample, gently wipe the surface, and dry it in a vacuum oven to a constant weight (W_final).

    • Calculate the percentage weight loss due to plasticizer migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100. A lower percentage indicates better migration resistance.

Conclusion and Future Outlook

The collective evidence strongly supports the viability of this compound and the broader class of fatty acid amides as high-performance, bio-based plasticizers. For PVC, they offer plasticizing efficiency comparable to industry-standard phthalates but with the critical advantage of significantly improved migration resistance. This positions them as superior alternatives for applications where safety, durability, and environmental impact are key drivers.

For biodegradable polymers like PLA, this compound represents a compelling, yet-to-be-fully-explored option. Its predicted ability to effectively lower Tg and enhance ductility could unlock new applications for PLA in flexible packaging and other disposable goods, further advancing the circular economy.

Future research should focus on generating direct performance data for this compound in PLA, optimizing formulation concentrations, and conducting comprehensive lifecycle assessments. As the industry continues its pivot towards sustainable materials, fatty acid amides like this compound are poised to become a cornerstone of modern polymer formulation.

References

A Senior Application Scientist’s Guide to Profiling the Cross-Reactivity of Decanamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological specificity of Decanamide. Given the limited direct literature on this specific molecule, we will employ a rational, hypothesis-driven approach grounded in the well-established pharmacology of structurally related fatty acid amides. This document will detail the predicted biological interactions of this compound, compare it to relevant chemical analogs, and provide robust, step-by-step experimental protocols to build a comprehensive selectivity profile. Our focus is on establishing self-validating experimental systems that yield trustworthy and interpretable data, a cornerstone of rigorous drug discovery.[1]

Part 1: The Biological Landscape of this compound - A Hypothesis-Driven Approach

This compound (CH₃(CH₂)₈CONH₂) is a primary fatty amide, a class of endogenous lipid signaling molecules.[2] Its structure, a ten-carbon aliphatic chain linked to a primary amide, suggests a potential interaction with pathways modulated by other fatty acid amides, most notably the endocannabinoid system (ECS).[3][4] The ECS is a critical neuromodulatory system, and its components are primary candidates for this compound's biological targets.

Assessing cross-reactivity, or the potential for a molecule to interact with unintended "off-targets," is a critical step in preclinical development.[5] Such interactions can lead to unexpected side effects or confound experimental results.[1][6] Our investigation will therefore focus on primary hypothesized targets within the ECS and key, representative off-targets known for their promiscuity or relevance to inflammatory pathways.

Predicted Primary Targets:
  • Cannabinoid Receptors (CB1 & CB2): These G protein-coupled receptors (GPCRs) are the principal targets of the endocannabinoid anandamide.[7] CB1 is highly expressed in the central nervous system, while CB2 is found predominantly on immune cells.[8] Given its structural analogy to endogenous ligands, this compound could potentially act as an agonist, antagonist, or allosteric modulator at these receptors.

  • Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is the primary catabolic enzyme for a range of fatty acid amides, including anandamide.[9] this compound could either be a substrate for FAAH or act as an inhibitor, thereby elevating the levels of other endogenous FAAH substrates.

Potential High-Priority Off-Targets:
  • Cyclooxygenase (COX-1 & COX-2) Enzymes: These enzymes are central to the inflammatory cascade and are common off-targets for lipid-like molecules.[10][11] Assessing activity here is crucial for understanding any potential anti-inflammatory effects noted for this compound and for flagging potential gastrointestinal or cardiovascular liabilities.[12]

The following diagram illustrates the hypothesized interaction network for this compound, providing a clear logical map for our experimental investigation.

Decanamide_Targets cluster_primary Predicted Primary Targets (Endocannabinoid System) cluster_off_target Potential Off-Targets This compound This compound CB1 CB1 Receptor This compound->CB1 Binds/Modulates CB2 CB2 Receptor This compound->CB2 Binds/Modulates FAAH FAAH Enzyme This compound->FAAH Inhibits/Substrate? COX1 COX-1 This compound->COX1 Cross-Reactivity? COX2 COX-2 This compound->COX2 Cross-Reactivity? Other_GPCRs Other GPCRs / Ion Channels This compound->Other_GPCRs Cross-Reactivity?

Caption: Hypothesized interaction map for this compound.

Part 2: A Comparative Framework - this compound in the Context of Bioactive Amides

To ground our predictions, we compare this compound to two well-characterized fatty acid amides: Anandamide, the archetypal endocannabinoid, and Oleamide, a primary fatty amide known as a sleep-inducing substance. This comparison highlights the structural nuances that can dictate biological activity and informs our choice of experimental controls.[13][14]

FeatureThis compoundAnandamide (N-arachidonoylethanolamide)Oleamide
Structure C10H21NOC22H37NO2C18H35NO
Amide Type Primary AmideN-Acylethanolamine (Secondary Amide)Primary Amide
Acyl Chain 10:0 (Saturated)20:4 (Polyunsaturated)18:1 (Monounsaturated)
Primary Target(s) Hypothesized: CB1/CB2, FAAHCB1/CB2 Receptor Agonist, FAAH SubstrateCB1 Receptor Agonist, FAAH Substrate
Known Off-Target(s) To be determinedTRPV1 Channel Agonist5-HT Receptors, GABA-A Receptors
Key Biological Effect Anti-inflammatory, antimicrobial[12][15]Neuromodulation, AnalgesiaSoporific (Sleep-inducing)

Part 3: Experimental Guide to Profiling this compound Cross-Reactivity

A systematic, tiered approach is essential for building a reliable selectivity profile. We will proceed from the highest probability targets (ECS) to representative off-targets (COX enzymes). For each assay, we describe the core principle, provide a detailed protocol that serves as a self-validating system, and offer guidance on data interpretation.

Experiment 1: Cannabinoid Receptor (CB1/CB2) Functional Activity Profile

Objective: To determine if this compound functions as an agonist or antagonist at human CB1 and CB2 receptors.

Causality Behind Experimental Choice: A functional, cell-based assay is superior to a simple binding assay for this initial screen.[7] It not only confirms interaction but also reveals the nature of that interaction (activation, inhibition, or inverse agonism), which is critical for understanding the compound's physiological effect. We will use a G-protein activation assay, as both CB1 and CB2 signal primarily through the Gi/o pathway.[16][17]

CB_Assay_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Detection & Analysis plate_cells 1. Plate HEK293 cells stably expressing hCB1 or hCB2 receptors wash_cells 2. Wash cells with Assay Buffer plate_cells->wash_cells add_this compound 3. Add serial dilutions of this compound (Agonist Mode) or known agonist + this compound (Antagonist Mode) wash_cells->add_this compound incubate 4. Incubate at 37°C add_this compound->incubate add_reagents 5. Add detection reagents (e.g., for BRET or TR-FRET) incubate->add_reagents read_plate 6. Read signal on plate reader add_reagents->read_plate analyze 7. Analyze data: Plot dose-response curves and calculate EC50 / IC50 values read_plate->analyze

Caption: Workflow for the CB1/CB2 functional assay.

Detailed Protocol: Cell-Based Gi/o Activation Assay (BRET/TR-FRET format)

  • Cell Culture: Culture HEK293 cells stably expressing the human CB1 or CB2 receptor and a Gi/o activation biosensor system in appropriate media.

  • Plating: Seed cells into a 96-well or 384-well solid white plate at a density optimized for the assay and grow to ~90% confluency.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series in assay buffer to create 2X final concentrations. Include a known CB1/CB2 agonist (e.g., CP55,940) as a positive control and a known antagonist (e.g., Rimonabant for CB1) for antagonist mode validation.[16]

    • Trustworthiness Check: Always include a vehicle control (e.g., 0.1% DMSO) to establish the baseline signal.

  • Agonist Mode:

    • Remove culture media from cells and add 50 µL of assay buffer.

    • Add 50 µL of the 2X this compound serial dilutions to the appropriate wells.

    • Incubate for 30-60 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with 25 µL of the 4X this compound serial dilutions for 15-30 minutes.

    • Add 25 µL of a 4X concentration of a known agonist (at its EC80 concentration) to all wells (except vehicle controls).

    • Incubate for 30-60 minutes at 37°C.

  • Detection: Add detection reagents according to the manufacturer's protocol for the specific biosensor assay kit being used (e.g., Promega's cAMP-Glo™, Cisbio's HTRF cAMP kits).

  • Data Analysis:

    • Measure the signal (e.g., luminescence or TR-FRET ratio) on a compatible plate reader.

    • Normalize the data to vehicle control (0% activity) and the maximal response of the positive control agonist (100% activity).

    • Fit the normalized data to a four-parameter logistic equation to determine EC50 (agonist mode) or IC50 (antagonist mode) values.

Experiment 2: Fatty Acid Amide Hydrolase (FAAH) Enzyme Inhibition Assay

Objective: To determine if this compound inhibits the catalytic activity of the FAAH enzyme.

Causality Behind Experimental Choice: A direct enzymatic assay provides a clean, unambiguous measure of inhibition. A fluorometric readout is chosen for its high sensitivity and suitability for high-throughput screening.[18][19] The protocol includes a specific FAAH inhibitor as a positive control, which is essential for validating that the observed signal change is due to FAAH activity.

FAAH_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_plate 1. Add Assay Buffer, FAAH Enzyme, and This compound/Controls to 96-well black plate preincubate 2. Pre-incubate at 37°C for 10-15 min prep_plate->preincubate add_substrate 3. Initiate reaction by adding fluorogenic FAAH substrate preincubate->add_substrate incubate_kinetic 4. Incubate at 37°C, measuring fluorescence kinetically over 30-60 min add_substrate->incubate_kinetic calc_rate 5. Calculate the reaction rate (slope) for each well incubate_kinetic->calc_rate calc_inhibition 6. Determine % Inhibition relative to vehicle control calc_rate->calc_inhibition plot_curve 7. Plot % Inhibition vs. [this compound] to calculate IC50 calc_inhibition->plot_curve

References

A Comparative Guide to Decanamide and N,N-dimethyl decanamide as Solvents for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Alkyl Chain

In the landscape of organic chemistry and pharmaceutical development, the choice of solvent is a critical decision that can dictate reaction efficiency, product purity, and formulation stability. Amide-based solvents are particularly valued for their high polarity and solvency power. This guide presents a comparative analysis of two structurally related C10 amides: Decanamide (a primary amide) and N,N-dimethyl this compound (a tertiary amide). While sharing the same carbon backbone, their distinct functional groups impart vastly different physicochemical properties and, consequently, divergent applications as solvents.

This document moves beyond a simple cataloging of properties. It aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the causality behind their performance. We will explore how the presence or absence of N-H protons fundamentally alters intermolecular forces, dictating their physical state, solvency characteristics, and safety profiles. By understanding these core differences, scientists can make more informed decisions when selecting a solvent system for synthesis, formulation, or industrial processes.

Physicochemical Properties: A Tale of Two Amides

The most striking difference between this compound and N,N-dimethyl this compound is their physical state at ambient temperature. This compound is a white crystalline solid, while N,N-dimethyl this compound is a colorless to pale yellow liquid.[1][2] This divergence is a direct consequence of their molecular structure. This compound, as a primary amide, possesses two N-H bonds, enabling it to form strong intermolecular hydrogen bonds.[1] This extensive hydrogen bonding network requires significant energy to overcome, resulting in a relatively high melting point of 98°C.[3]

In contrast, N,N-dimethyl this compound is a tertiary amide. The substitution of both hydrogen atoms on the nitrogen with methyl groups eliminates its ability to act as a hydrogen bond donor. This drastically weakens the intermolecular forces, leading to its liquid state at room temperature and a much lower boiling point compared to its primary amide counterpart.[2][4]

Table 1: Comparative Physicochemical Properties

PropertyThis compoundN,N-dimethyl this compound
CAS Number 2319-29-1[5]14433-76-2[2]
Molecular Formula C₁₀H₂₁NO[5]C₁₂H₂₅NO[2]
Molecular Weight 171.28 g/mol [5]199.33 g/mol [4]
Appearance White crystalline solid[1]Colorless to pale yellow liquid[2]
Melting Point 98°C[3]307.40 K (~34.25 °C) (Predicted)[6]
Boiling Point 305.2°C at 760 mmHg[3]~250-259.6°C at 760 mmHg[7][8]
Density 0.881 g/cm³[3]0.862 - 0.873 g/cm³[7][8]
Water Solubility Limited[1]Limited / Not miscible[2][9]
Organic Solvent Solubility Soluble in ethanol, chloroform, DMSO[1][10]Soluble in organic solvents like ethanol and acetone[7]

Solvent Performance and Applications

The structural differences directly translate into their utility and performance as solvents.

N,N-dimethyl this compound: The Versatile Liquid Solvent

As a liquid with a high boiling point and low volatility, N,N-dimethyl this compound has established itself as a versatile and powerful aprotic solvent across multiple industries.[7][11]

  • Pharmaceuticals: It is widely used as a reaction medium and solvent in the synthesis of various drugs, including antibiotics and antifungal agents.[11][12] Its ability to dissolve a wide array of organic molecules and maintain a stable reaction environment is critical for producing high-purity active pharmaceutical ingredients (APIs).[13] It can also improve drug solubility and bioavailability in formulations.[7]

  • Agrochemicals: In the agrochemical sector, it serves as an excellent solvent for formulating pesticides, herbicides, and insecticides, particularly for triazole fungicides.[14][15][16] It enhances the stability of concentrates and prevents the crystallization of active ingredients upon dilution for spraying.[16]

  • Polymers and Coatings: Its strong solvency makes it valuable in the production of polyamide resins and coatings, ensuring formulations are homogeneous and stable.[11][12]

  • Industrial and Personal Care: It functions as a potent degreaser in industrial cleaning agents and as a solvent and stabilizer in personal care products like lotions and creams.[11][17]

This compound: The Niche Solid and Intermediate

Due to its solid state at room temperature, this compound's application as a conventional solvent is severely limited. It cannot be used as a reaction medium unless heated above its melting point. Its utility is therefore found in different areas:

  • Chemical Intermediate: It is primarily used as a reactant or intermediate in the synthesis of other chemical compounds.[1]

  • Formulation Additive: It finds applications as a surfactant, lubricant, and potentially as a gelling agent or viscosity modifier in non-aqueous systems where its solid nature and hydrogen-bonding capabilities can be leveraged.[1]

  • Biological Research: Some studies have investigated this compound and its derivatives for biological activities, including antimicrobial and neuroprotective effects, though this is an area of ongoing research.[10]

The logical relationship between molecular structure and solvent properties is clear: the methylation of the amide nitrogen transforms a solid intermediate into a highly versatile liquid solvent.

G cluster_0 This compound (Primary Amide) cluster_1 N,N-dimethyl this compound (Tertiary Amide) a Structure with N-H Bonds b Strong Intermolecular Hydrogen Bonding a->b enables x Structure with N-(CH₃)₂ Group c High Melting Point (Solid at RT) b->c results in d Limited use as a conventional solvent c->d leads to w Versatile aprotic solvent y No Hydrogen Bond Donation x->y prevents z Low Melting Point (Liquid at RT) y->z results in z->w enables

Caption: Logical Flow: Structure vs. Solvent Properties.

Experimental Protocol: Assessing Solvent Efficacy

To provide a tangible framework for comparison, the following protocol outlines a standardized method for evaluating the solubility of a model hydrophobic drug compound in N,N-dimethyl this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the saturation solubility of a model compound (e.g., Ibuprofen) in N,N-dimethyl this compound at a controlled temperature.

Materials:

  • N,N-dimethyl this compound (≥99% purity)

  • Model drug compound (e.g., Ibuprofen, analytical standard)

  • Analytical balance (±0.01 mg)

  • 2 mL glass vials with screw caps

  • Thermostatic shaker incubator

  • Centrifuge capable of holding 2 mL vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm, PTFE)

Methodology:

  • Preparation of Stock Standard: Accurately weigh ~10 mg of the model compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution for HPLC calibration.

  • Sample Preparation:

    • Add an excess amount of the model compound (~50-100 mg) to a pre-weighed 2 mL glass vial.

    • Add approximately 1 mL of N,N-dimethyl this compound to the vial. Record the exact mass of the solvent added.

    • Cap the vial securely.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples at a constant speed (e.g., 200 rpm) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is crucial to confirm saturation.

  • Sample Processing:

    • After equilibration, remove the vials and centrifuge them at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any undissolved particulates.

  • Analysis:

    • Dilute the filtered sample with the HPLC mobile phase to a concentration within the calibration curve range.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility (in mg/mL) using the concentration obtained from HPLC and the dilution factor.

G prep 1. Preparation Add excess solute to N,N-dimethyl this compound equil 2. Equilibration Shake at constant temp (24-48 hrs) prep->equil Ensure saturation cent 3. Separation Centrifuge to pellet undissolved solid equil->cent Phase separation filt 4. Filtration Filter supernatant (0.22 µm filter) cent->filt Remove particulates hplc 5. Analysis Quantify concentration via HPLC filt->hplc Prepare for analysis calc 6. Calculation Determine solubility (mg/mL) hplc->calc Obtain data

Caption: Experimental Workflow: Solubility Assessment.

Safety and Environmental Considerations

A comprehensive solvent comparison must include a thorough evaluation of safety and environmental impact. Both amides require careful handling, but their hazard profiles show slight differences.

Table 2: GHS Hazard Comparison

Hazard StatementThis compound[5]N,N-dimethyl this compound[18]
Acute Toxicity, Oral H302: Harmful if swallowed (97.5%)[5]Not classified
Skin Corrosion/Irritation H315: Causes skin irritation (100%)[5]Causes skin irritation[18]
Eye Damage/Irritation Not classifiedCauses serious eye irritation[18]
STOT, Single Exposure H335: May cause respiratory irritation (97.5%)[5]May cause respiratory irritation[18]
Aquatic Hazard Not classifiedHarmful to aquatic life with long lasting effects[18]
  • This compound: Is classified as harmful if swallowed and is a skin and respiratory irritant.[5][10] General information suggests it is of low toxicity.[10]

  • N,N-dimethyl this compound: Is a skin and serious eye irritant, and may also cause respiratory irritation.[18] While considered to have low acute oral toxicity, it is classified as harmful to aquatic organisms with potentially long-term adverse effects.[18][19][20]

Environmental Fate: Information from the U.S. Environmental Protection Agency (EPA) on structurally similar N,N-dimethyl amides suggests they are readily biodegradable and not expected to bioconcentrate in aquatic organisms.[19] However, the "harmful to aquatic life" classification for N,N-dimethyl this compound necessitates responsible handling and disposal to prevent release into waterways.[18] The environmental impact of polyamides in general is a complex topic, with considerations for greenhouse gas emissions during production and disposal.[21]

Conclusion and Recommendations

This compound and N,N-dimethyl this compound, despite their shared C10 backbone, are fundamentally different materials with distinct roles in scientific applications.

  • This compound is best viewed as a solid intermediate and functional additive . Its utility lies in its solid-state properties and its role as a building block in organic synthesis. It is not a practical choice as a general-purpose solvent.

  • N,N-dimethyl this compound is a highly effective and versatile aprotic solvent . Its liquid state, high boiling point, and strong solvency for a wide range of organic compounds make it the superior choice for applications in pharmaceutical synthesis, agrochemical formulation, and industrial processes.[11][12][16]

For researchers and drug development professionals seeking a high-performance liquid solvent for reaction chemistry or formulation, N,N-dimethyl this compound is the clear and logical choice . Its established use across multiple industries attests to its reliability and efficacy.[12][13] The selection of this compound would be appropriate only when its specific solid-state properties or its role as a synthetic precursor is required.

References

Benchmarking the Stability of Decanamide Formulations: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Formulation in Drug Stability

In pharmaceutical development, the stability of an active pharmaceutical ingredient (API) within its formulation is paramount to ensuring safety, efficacy, and shelf-life.[1][2] Decanamide, a primary fatty amide with potential therapeutic applications, presents formulation challenges due to the inherent susceptibility of the amide bond to hydrolysis.[3] This guide provides a comprehensive framework for benchmarking the stability of a novel this compound formulation against common commercial alternatives. We will delve into the rationale behind experimental design, present detailed protocols for forced degradation studies, and offer a comparative analysis of stability data. Our objective is to equip researchers and drug development professionals with the necessary tools and insights to design and evaluate robust this compound formulations.

Understanding this compound and its Stability Challenges

This compound (C₁₀H₂₁NO) is a saturated fatty acid amide.[4] The primary stability concern for amides is hydrolysis, which involves the cleavage of the amide bond by water, leading to the formation of a carboxylic acid and an amine.[3] This degradation is often catalyzed by acidic or basic conditions. Additionally, exposure to heat and light can accelerate degradation processes.[5][6] Therefore, a successful this compound formulation must protect the API from these environmental stressors.

Commercial Formulation Strategies for Amide-Containing APIs

Several formulation strategies are employed to enhance the stability of APIs susceptible to degradation. For the purpose of this guide, we will compare a proprietary this compound formulation (Formulation A) against two common commercial alternatives:

  • Formulation B: Lipid-Based Drug Delivery System (Self-Emulsifying Drug Delivery System - SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. They can protect the API from hydrolysis by encapsulating it within the oil phase.

  • Formulation C: Amorphous Solid Dispersion (ASD): ASDs involve dispersing the API in a polymeric matrix at a molecular level. This can enhance stability by reducing molecular mobility and preventing water from accessing the amide linkage.

Comparative Stability Study: Experimental Design

A forced degradation study is designed to accelerate the degradation of a drug substance under various stress conditions to predict its long-term stability and identify potential degradation products.[5][6][7] This study will subject Formulation A, Formulation B, and Formulation C to hydrolytic, oxidative, photolytic, and thermal stress.

Experimental Workflow

The overall workflow for the comparative stability study is outlined below:

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation prep_A Prepare Formulation A (this compound) stress Subject all formulations to: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Photolysis - Thermal Stress prep_A->stress prep_B Prepare Formulation B (SEDDS) prep_B->stress prep_C Prepare Formulation C (ASD) prep_C->stress hplc Stability-Indicating HPLC-UV Analysis stress->hplc mass_spec LC-MS for Degradant Identification hplc->mass_spec compare Compare % Degradation & Degradation Profiles mass_spec->compare conclusion Draw Conclusions on Formulation Stability compare->conclusion G This compound This compound (C10H21NO) hydrolysis Hydrolysis (H2O, H+ or OH-) This compound->hydrolysis products Decanoic Acid + Ammonia hydrolysis->products

References

Bridging the Gap: A Guide to Establishing In Vitro-In Vivo Correlation for the Biological Activity of Decanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in understanding how in vitro activity translates to in vivo efficacy. This guide provides a comprehensive framework for establishing an In Vitro-In Vivo Correlation (IVIVC) for the biological activity of Decanamide, a primary fatty amide with reported antimicrobial, anti-inflammatory, anti-tumor, and neuroprotective properties.[1] For researchers and drug development professionals, a robust IVIVC is not merely an academic exercise; it is a predictive tool that can streamline development, reduce reliance on extensive animal testing, and inform formulation optimization.[2][3][4]

This guide will utilize the anti-cancer activity of this compound as a case study to illustrate the principles and methodologies for establishing a meaningful IVIVC. While this compound has been noted for its potential pharmacological effects, including anti-cancer activity, a clear, publicly available IVIVC is not yet established.[1] This document aims to fill that gap by providing a detailed roadmap for researchers to generate and interpret the necessary data.

The Foundational Role of IVIVC in Drug Development

The U.S. Food and Drug Administration (FDA) defines IVIVC as "a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response."[2][5] Generally, the in vitro property is the rate and extent of drug release or dissolution, while the in vivo response is the plasma drug concentration or the amount of drug absorbed.[5] A successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, which is invaluable when making changes to formulation, manufacturing processes, or scaling up production.[2][4]

This compound: A Compound of Interest

This compound (C₁₀H₂₁NO) is a primary fatty amide structurally related to decanoic acid.[1] Its long hydrocarbon chain imparts hydrophobic characteristics, while the amide group provides some polarity.[1] This amphiphilic nature may influence its biological activity and pharmacokinetic profile. Reports suggest a range of biological activities for alkamides like this compound, including immunomodulatory, antimicrobial, anti-inflammatory, and anticancer effects.[1] However, to advance this compound or its derivatives as therapeutic candidates, a quantitative understanding of its activity in both laboratory and living systems is paramount.

A Case Study: Establishing IVIVC for the Anti-Cancer Activity of this compound

This section will outline a hypothetical, yet methodologically sound, approach to establishing an IVIVC for the anti-cancer properties of this compound.

Part 1: In Vitro Characterization of Anti-Cancer Activity

The initial step is to quantify the cytotoxic effects of this compound on relevant cancer cell lines.

Experimental Protocol: Determining the IC50 of this compound in Cancer Cell Lines

  • Cell Line Selection: Choose a panel of human cancer cell lines relevant to the desired therapeutic indication (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HT-29; prostate cancer: DU-145).[6] A normal human cell line (e.g., human dermal fibroblasts) should be included to assess selectivity.[7]

  • Cell Culture: Culture the selected cell lines in their appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[1] Create a series of dilutions to treat the cells with a range of concentrations.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a standard-of-care chemotherapy agent).

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or WST-8 assay.[8] These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use non-linear regression to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth.[7][8]

Data Presentation: Hypothetical IC50 Values for this compound

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast (ER+)15.2
MDA-MB-231Breast (Triple-Negative)9.8
HT-29Colon21.5
DU-145Prostate12.7
HDFNormal Fibroblast>100

This table presents hypothetical data for illustrative purposes.

Part 2: In Vivo Assessment of Anti-Tumor Efficacy

The next phase is to evaluate this compound's ability to inhibit tumor growth in a living organism, typically a mouse model.

Experimental Protocol: Xenograft Tumor Model in Mice

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human cancer cells.[9]

  • Cell Implantation: Subcutaneously inject a suspension of a chosen cancer cell line (e.g., MDA-MB-231, based on favorable in vitro results) into the flank of each mouse.[5][9]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[5]

  • Randomization and Treatment: Randomly assign mice to treatment groups: vehicle control, this compound at different doses, and a positive control.

  • Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage). The formulation and dosing schedule will be informed by preliminary pharmacokinetic studies.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each this compound dose.

Data Presentation: Hypothetical Tumor Growth Inhibition by this compound

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-15000
This compound10112525
This compound3075050
This compound10045070
Positive ControlVaries30080

This table presents hypothetical data for illustrative purposes.

Part 3: Establishing the In Vitro-In Vivo Correlation

With both in vitro and in vivo data, the final step is to establish a mathematical relationship between the two.

Workflow for IVIVC Establishment

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_correlation IVIVC Analysis in_vitro_assay Cytotoxicity Assays (e.g., MTT, WST-8) ic50 Determine IC50 Values in_vitro_assay->ic50 correlation Correlate IC50 with TGI ic50->correlation xenograft Xenograft Tumor Model tgi Measure Tumor Growth Inhibition (TGI) xenograft->tgi tgi->correlation model Develop Predictive Mathematical Model correlation->model validation Validate the Model model->validation

Workflow for Establishing IVIVC for this compound's Anti-Cancer Activity.

Correlation Analysis

The core of IVIVC is the mathematical model that connects the in vitro and in vivo data. For this anti-cancer case study, a simple linear regression could be performed by plotting the in vitro IC50 values against the in vivo TGI at corresponding exposures. A strong correlation would suggest that the in vitro assay is a good predictor of in vivo efficacy.

Mechanistic Insights: Potential Signaling Pathways

Understanding the mechanism of action of this compound can strengthen the IVIVC. Fatty acid amides can interact with various cellular targets. For instance, some fatty acid amides are known to modulate cannabinoid receptors or have effects on inflammatory pathways. A hypothetical mechanism for this compound's anti-cancer effect could involve the inhibition of pro-survival signaling pathways and the induction of apoptosis.

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor Binds and inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation NFkB->Proliferation

Hypothetical Signaling Pathway for this compound's Anti-Cancer Activity.

Conclusion and Future Directions

Establishing a robust IVIVC for this compound is a crucial step in its development as a potential therapeutic agent. This guide has provided a comprehensive, albeit hypothetical, framework for achieving this, using its anti-cancer activity as an example. The principles and methodologies outlined here are applicable to the other reported biological activities of this compound, such as its antimicrobial and anti-inflammatory effects. Future research should focus on generating the necessary in vitro and in vivo data to build and validate these correlations. A successful IVIVC will not only accelerate the preclinical development of this compound but also provide a deeper understanding of its therapeutic potential.

References

Navigating the Unseen: A Comparative Guide to the Analysis of Disinfection Byproducts from Decanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to ensuring water purity and product safety, understanding the formation of disinfection byproducts (DBPs) is paramount. While the focus has historically been on byproducts from natural organic matter, the increasing prevalence of synthetic chemicals in water sources necessitates a deeper investigation into their potential to form harmful DBPs. This guide provides an in-depth analysis of the disinfection byproducts originating from Decanamide, a ten-carbon primary amide. We will objectively compare its DBP formation potential with other amides and provide the experimental frameworks necessary for their accurate identification and quantification.

Introduction: The Significance of Amides as DBP Precursors

Amides are a class of organic compounds characterized by a carbonyl group linked to a nitrogen atom. They are ubiquitous, found in natural systems as peptide bonds in proteins and in a wide array of synthetic molecules, including pharmaceuticals, polymers, and agricultural chemicals. During water disinfection, these amide-containing compounds can react with disinfectants like chlorine, chloramine, and ozone to form a variety of nitrogenous disinfection byproducts (N-DBPs).[1][2] N-DBPs are of particular concern as many have been shown to be more cytotoxic and genotoxic than the currently regulated carbonaceous DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs).[3][4]

This compound (CH₃(CH₂)₈CONH₂), a long-chain primary amide, serves as a pertinent model compound for understanding the DBP formation potential of fatty acid amides, which can be present in industrial wastewater and personal care product residues. The length of its alkyl chain may influence its reactivity and the nature of the DBPs formed compared to more commonly studied short-chain amides like acetamide and acrylamide.

The Chemistry of DBP Formation from this compound

The reaction between disinfectants and this compound initiates a cascade of chemical transformations, leading to the formation of various DBPs. The specific byproducts formed are highly dependent on the disinfectant used and the source water quality, particularly the presence of bromide.

Chlorination: The Primary Pathway to Haloacetamides

Chlorine is a widely used disinfectant that readily reacts with the nitrogen atom of the amide group in this compound.[5] The initial step is the formation of an N-chloroamide intermediate, N-chloro-decanamide.[6] This intermediate is a key branching point for subsequent reactions.

  • N-Chloroamide Formation: The reaction kinetics are pH-dependent, with hypochlorite (-OCl) being the dominant reacting species.[5]

  • Haloacetamide (HAcAm) Formation: The N-chloro-decanamide can undergo further reactions, including cleavage of the carbon-carbon bonds adjacent to the carbonyl group, ultimately leading to the formation of haloacetamides. Dichloroacetamide (DCAcAm) and trichloroacetamide (TCAcAm) are commonly formed HAcAms.[1] The presence of bromide in the water can lead to the formation of brominated and mixed bromo-chloro HAcAms, which are often more toxic than their chlorinated counterparts.[7]

Caption: Chlorination pathway of this compound to Haloacetamides.

Chloramination: A Shift Towards Different N-DBPs

Chloramines are often used as an alternative to chlorine to reduce the formation of regulated DBPs. However, they can also react with amides to form N-DBPs, sometimes with different formation patterns compared to chlorination.[1] While chloramination generally reduces the formation of some DBPs, it has been shown to enhance the incorporation of bromine into HAcAms when bromide is present.[7] Furthermore, chloramination is a known pathway for the formation of N-nitrosamines, a class of potent carcinogens, particularly from secondary and tertiary amines.[8] While primary amides like this compound are not direct precursors to N-nitrosamines, their degradation products could potentially contribute to their formation under certain conditions.[9][10]

Ozonation: Oxidation and Byproduct Transformation

Ozone is a powerful oxidant used in water treatment. While it is effective in degrading many organic compounds, its reaction with amides can lead to the formation of various oxidation products. Complete mineralization to carbon dioxide, water, and nitrogen is the ideal outcome, but partial oxidation can result in the formation of smaller, more polar organic compounds that can act as precursors for other DBPs in subsequent disinfection steps. Pre-ozonation followed by chlorination or chloramination can significantly alter the profile of DBPs formed.[11]

Comparative Analysis of DBP Formation: this compound vs. Other Amides

The structure of the amide precursor plays a crucial role in the type and yield of DBPs formed. Here, we compare the expected DBP formation from this compound with that of short-chain amides and other long-chain amides.

Precursor AmideKey Structural FeatureExpected Primary DBPs (Chlorination)Comparative Notes
This compound Long (C10) alkyl chainHaloacetamides (DCAcAm, TCAcAm), Halogenated fatty amidesThe long hydrophobic chain may influence its solubility and reaction kinetics. The potential for cleavage at different points along the alkyl chain could lead to a wider variety of smaller DBPs, though haloacetamides are expected to be significant. Halogen addition across the amide backbone can also occur.[12]
Acetamide Short (C2) alkyl chainHaloacetamides (DCAcAm, TCAcAm)As a small, hydrophilic molecule, it is a well-studied precursor for HAcAms.[1] It provides a baseline for comparing the DBP yield from the amide functional group itself.
Acrylamide Unsaturated alkyl chainHaloacetamides, HaloacetonitrilesThe double bond is highly reactive towards chlorine, leading to a different suite of DBPs, including haloacetonitriles.[1]
Oleamide Long (C18), unsaturated alkyl chainHalogenated fatty amides (chlorohydrins, dichloro derivatives)Similar to this compound but with the added reactivity of the double bond, leading to electrophilic addition of halogens.[12]

Experimental Protocols for DBP Analysis

Accurate identification and quantification of DBPs from this compound require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed.[7][13]

Sample Preparation: DBP Formation Potential (FP) Test

To assess the potential of this compound to form DBPs, a standardized formation potential test is conducted.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Spike Water Sample: Add a specific volume of the this compound stock solution to a known volume of DBP-free water to achieve the desired starting concentration.

  • Add Disinfectant: Dose the sample with the chosen disinfectant (e.g., sodium hypochlorite for chlorination) at a concentration representative of water treatment conditions. A disinfectant residual should be present throughout the reaction.

  • Incubation: Incubate the samples in the dark at a controlled temperature (e.g., 25°C) for a specified reaction time (e.g., 24 or 72 hours).

  • Quench Reaction: At the end of the incubation period, quench any remaining disinfectant residual by adding a quenching agent (e.g., ascorbic acid or ammonium chloride).[14]

  • Extraction: Extract the DBPs from the water sample using liquid-liquid extraction (LLE) with a suitable solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE).

DBP_FP_Test_Workflow cluster_prep Sample Preparation cluster_reaction DBP Formation cluster_analysis_prep Analysis Preparation A Prepare this compound Stock Solution B Spike into DBP-Free Water A->B C Add Disinfectant B->C D Incubate (Dark, Controlled Temp.) C->D E Quench Residual Disinfectant D->E F Extract DBPs (LLE or SPE) E->F G GC-MS or LC-MS/MS Analysis F->G

Caption: Workflow for DBP Formation Potential (FP) Test.

Analytical Instrumentation and Methods

GC-MS is well-suited for the analysis of more volatile DBPs, including some haloacetamides and potential N-chloro-decanamide.

Typical GC-MS Parameters:

  • Injector: Splitless mode, 250°C

  • Column: Rxi-624sil MS (or equivalent), 60 m x 0.32 mm, 1.8 µm film thickness

  • Carrier Gas: Helium, constant flow of 1.1 mL/min

  • Oven Program: Initial temperature 40°C (hold 2 min), ramp at 20°C/min to 280°C (hold 1 min)

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range 45-550 amu

This method is adapted from a general procedure for amide analysis and would require optimization for specific this compound DBPs.[13]

LC-MS/MS is the preferred method for the analysis of a wide range of haloacetamides due to its high sensitivity and selectivity, especially for polar and non-volatile compounds.[7][14]

Typical LC-MS/MS Parameters:

  • Chromatography: Reversed-phase liquid chromatography (UPLC/UHPLC)

  • Column: C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 5 µm)

  • Mobile Phase: Gradient of water and methanol/acetonitrile with a modifier like formic acid

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in positive mode for HAcAms

  • Mass Spectrometry: Triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Toxicological Significance of this compound-Derived DBPs

The toxicity of DBPs is a primary driver for their study. Haloacetamides, the likely major DBPs from this compound, are of significant toxicological concern.

  • Cytotoxicity and Genotoxicity: Studies have shown that haloacetamides are generally more cytotoxic and genotoxic than regulated DBPs.[3][4] The toxicity is highly dependent on the halogen present, following the general trend: iodinated > brominated > chlorinated.[3]

  • Structure-Activity Relationship: For di- and trihaloacetamides, the presence of a good leaving group (iodine or bromine) is critical for their toxic activity.[3] Dichloroacetamide, a potential DBP from this compound, has been shown to be less genotoxic than its brominated and iodinated analogs.[3]

  • N-Nitrosamines: Should N-nitrosamines be formed, they are classified as probable human carcinogens, even at low concentrations.[8]

Conclusion and Future Perspectives

This compound, as a model for long-chain primary amides, is a potent precursor to the formation of haloacetamides and potentially other nitrogenous disinfection byproducts during water treatment. The long alkyl chain of this compound may influence the distribution and yield of these DBPs compared to shorter-chain amides. The analytical methodologies detailed in this guide, particularly LC-MS/MS, provide the necessary tools for the accurate identification and quantification of these emerging contaminants.

Given the higher toxicity associated with many N-DBPs, it is imperative for researchers and professionals in water quality and drug development to consider the potential for their formation from a wide range of synthetic organic compounds, including long-chain amides like this compound. Further research is warranted to generate specific DBP formation data for this compound under various disinfection scenarios to refine risk assessments and develop effective mitigation strategies.

References

Safety Operating Guide

Introduction: Proactive Waste Management as a Pillar of Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Proper Decanamide Disposal

This compound is a primary fatty amide used in various research and industrial applications, from its role as a surfactant and lubricant to an intermediate in organic synthesis.[1][2] As with any chemical reagent, its lifecycle does not end upon the completion of an experiment. The responsible management and disposal of surplus and waste this compound is a critical component of ensuring laboratory safety, environmental protection, and regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural choice, grounding our recommendations in the specific chemical properties and known hazards of the compound. Our objective is to empower researchers and laboratory managers to implement a self-validating system for chemical waste management that is both safe and scientifically sound.

Section 1: Hazard Profile of this compound

Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe handling and disposal. This compound is a white, crystalline solid at room temperature with limited solubility in water but good solubility in organic solvents like ethanol.[1] This low water solubility is a key consideration for its environmental fate and dictates why aqueous dilution and drain disposal is not a viable option.[3]

The primary hazards identified in Safety Data Sheets (SDS) are physical irritation.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

While not always classified as a dangerous good for transport, some data suggests potential for long-term adverse effects in the aquatic environment.[3][4] Therefore, it is prudent to manage all this compound waste streams as hazardous to prevent environmental release.

Table 1: Key Properties and Hazards of this compound

Property Value Source
Chemical Formula C₁₀H₂₁NO [1]
Molecular Weight 171.28 g/mol [2]
Appearance White to almost white powder/crystal [1]
Melting Point 98 °C [5]
Boiling Point 305.2 °C at 760 mmHg [5]
GHS Hazard Statements H315 (Skin Irritation, Cat. 2), H319 (Eye Irritation, Cat. 2) [4]

| Disposal Consideration | Must be managed as hazardous chemical waste. |[6][7] |

Section 2: Pre-Disposal Management & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The procedures used during experimentation directly impact the nature and volume of the waste generated. The principle of waste minimization should be applied at all times.[8]

Personal Protective Equipment (PPE): Based on the known hazards, the following PPE is mandatory when handling this compound in any form (pure solid, solution, or waste mixture):

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes and fine dust.[4][9]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[4]

  • Body Protection: A standard laboratory coat is required. For bulk handling or situations with a high risk of dust generation, additional protective clothing may be necessary.[9]

Spill Response: In the event of a spill, the primary goal is to contain and collect the material without creating dust.

  • Evacuate and Secure: Cordon off the area to prevent entry by non-involved personnel.[4]

  • Ventilate: Ensure adequate ventilation.[4]

  • Collect: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid actions that create airborne dust.[4] For solutions, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[9]

  • Dispose: All materials used for cleanup (absorbents, contaminated PPE) must be disposed of as hazardous waste.[7]

Section 3: On-Site Waste Accumulation and Segregation

The proper collection and storage of chemical waste is governed by regulations from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] The laboratory is considered the "Satellite Accumulation Area" and has specific requirements for managing waste at or near the point of generation.[6]

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use only chemically compatible containers. The original reagent bottle is often the best choice.[7] If a different container is used, high-density polyethylene (HDPE) is a suitable option. Never use food service or other unlabeled containers.[7][10] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[7]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[6] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name(s) of the contents (e.g., "this compound," "this compound in Ethanol"). Avoid abbreviations or formulas.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Irritant").

    • The date the container was first used for waste accumulation.

  • Segregation: This is a critical step to prevent dangerous chemical reactions.[8] this compound waste must be segregated from incompatible materials. As a general best practice, do not mix different waste streams unless they are part of the same experimental process. The following diagram outlines a decision process for segregating common laboratory waste.

WasteSegregation start Waste Generated is_solid Is waste solid This compound? start->is_solid is_solution Is waste a this compound solution? is_solid->is_solution No solid_container Collect in container labeled: 'Hazardous Waste - Solid this compound' is_solid->solid_container Yes solvent_type Is the solvent halogenated? is_solution->solvent_type Yes non_halogenated Collect in 'Non-Halogenated Organic Waste' container. Update component list. solvent_type->non_halogenated No halogenated Collect in 'Halogenated Organic Waste' container. Update component list. solvent_type->halogenated Yes

Caption: Decision tree for segregating this compound waste streams.

  • Storage: Keep waste containers closed at all times except when adding waste.[6] Store the containers in a designated Satellite Accumulation Area, which should be at or near the point of generation and under the control of laboratory personnel.[10] Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks.

Section 4: Disposal Pathways

Under no circumstances should this compound or its solutions be disposed of down the drain.[6] Its low water solubility and potential aquatic toxicity make this practice a direct violation of environmental regulations.[3] The only acceptable disposal pathway for this compound is through your institution's hazardous waste management program, which utilizes a licensed waste disposal company.[12]

The Disposal Workflow:

The process of moving waste from the lab to final disposal involves several coordinated steps, typically managed by your institution's Environmental Health and Safety (EHS) office.

  • Accumulation: Collect waste in the lab as described in Section 3. Do not exceed accumulation limits (typically 55 gallons of total hazardous waste or 1 quart of acutely toxic waste per satellite area).[6]

  • Request Pickup: Once a waste container is full or has been in accumulation for the maximum allowed time (e.g., 9-12 months, check institutional policy), submit a waste collection request to your EHS department.[6][10]

  • EHS Collection: Trained EHS personnel will collect the properly labeled and sealed container from your laboratory.

  • Consolidation & Transport: EHS will transport the waste to a central accumulation facility where it is consolidated with other compatible wastes before being manifested and transported off-site by a licensed hazardous waste contractor.

  • Final Disposal: The contractor will use a permitted disposal method, most commonly high-temperature incineration, which is effective for organic solids and liquids. This process destroys the chemical, preventing its release into the environment.[13]

DisposalWorkflow lab_bench 1. Waste Generated at Lab Bench saa 2. Store in Labeled Container in Satellite Accumulation Area lab_bench->saa pickup_request 3. Request Pickup from EHS saa->pickup_request ehs_collection 4. EHS Collection & Transport pickup_request->ehs_collection final_disposal 5. Off-Site Transport & Incineration by Contractor ehs_collection->final_disposal

Caption: Standard workflow for laboratory chemical waste disposal.

Managing "Empty" Containers: A container that held this compound is not considered "empty" until all contents have been removed to the extent possible.[8] For containers that held acutely hazardous waste (this compound is not typically on this "P-list"), triple rinsing is required, and the rinsate must be collected as hazardous waste.[6][7] For standard hazardous chemicals like this compound, empty the container as much as possible, and then deface or remove the label before disposing of it in the regular trash or glass recycling, in accordance with institutional policy.[7]

Section 5: Regulatory Overview

The management of chemical waste in the United States is primarily regulated by the EPA under Subtitle C of the Resource Conservation and Recovery Act (RCRA).[11] This framework establishes a "cradle-to-grave" system for controlling hazardous waste from its generation to its final disposal.[11] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including hazard communication and PPE requirements.[9][14] Adherence to the procedures outlined in this guide will ensure compliance with these key federal regulations and any corresponding state and local laws.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By understanding its hazard profile, implementing rigorous pre-disposal management and segregation protocols, and adhering to the established institutional disposal pathways, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Proactive and informed waste management is not an administrative burden; it is an integral part of the scientific process itself.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Decanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides an in-depth operational plan for the safe handling of Decanamide, focusing on the correct selection and use of Personal Protective Equipment (PPE). As your partner in laboratory safety, we aim to provide value beyond the product by fostering a culture of safety and confidence in your critical work.

Understanding the Risks: Hazard Analysis of this compound

Before detailing PPE protocols, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritant (Category 2): Causes serious eye irritation.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

These classifications underscore the necessity of a robust PPE strategy to prevent accidental exposure through skin contact, eye contact, or inhalation.

Core Directive: A Multi-Layered PPE Approach

A comprehensive PPE strategy for handling this compound involves three critical layers of protection: Primary Engineering Controls , Personal Protective Equipment , and Safe Work Practices . This guide will focus on the latter two, assuming that work is conducted in a laboratory with standard engineering controls such as fume hoods and proper ventilation.

The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (Nitrile)Prevents direct skin contact, which can cause irritation.
Eye & Face Protection Chemical safety goggles or safety glasses with side shieldsProtects eyes from splashes or aerosols, preventing serious irritation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Generally not required with adequate ventilationRecommended if there is a risk of generating dust or aerosols, or in poorly ventilated areas. A NIOSH-approved particulate respirator (e.g., N95) is suitable.
Procedural Guidance: Donning, Doffing, and Operational Plans

Adherence to proper procedures is as critical as the selection of the PPE itself. The following step-by-step guidance ensures the effectiveness of your protective measures.

  • Work Area Preparation: Ensure your workspace is clean and uncluttered. Locate the nearest eyewash station and safety shower before beginning any work.[5]

  • PPE Inspection: Before donning, inspect all PPE for any signs of damage such as cracks, tears, or holes.

The sequence of donning PPE is crucial to prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence WashHands 1. Wash Hands Thoroughly LabCoat 2. Don Laboratory Coat WashHands->LabCoat Ensure proper hand hygiene Respirator 3. Don Respirator (if required) LabCoat->Respirator Secure outer garments first Goggles 4. Don Eye and Face Protection Respirator->Goggles Ensure a good seal Gloves 5. Don Gloves Goggles->Gloves Final barrier

Figure 1: Step-by-step workflow for donning PPE when handling this compound.
  • Avoid Contamination: Be mindful of not touching your face, personal items, or common surfaces with gloved hands.

  • Glove Changes: If a glove becomes contaminated or torn, follow the doffing procedure, wash your hands, and don a new pair.

The doffing sequence is designed to minimize the risk of exposure to any contaminants on the exterior of the PPE.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Step Gloves 1. Remove Gloves Goggles 2. Remove Eye and Face Protection Gloves->Goggles Avoid touching face with contaminated gloves LabCoat 3. Remove Laboratory Coat Goggles->LabCoat Handle by clean areas Respirator 4. Remove Respirator (if required) LabCoat->Respirator Turn inside out WashHands 5. Wash Hands Thoroughly Respirator->WashHands Final decontamination

Figure 2: Procedural workflow for the safe removal of PPE after handling this compound.
Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is a critical final step in the safety protocol.

  • Waste Segregation: All materials that have come into contact with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.[6]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste: this compound".

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5][6] Do not dispose of this compound down the drain.[6]

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.